Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
Description
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Properties
IUPAC Name |
ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-15-10(14)7-6-12-5-3-4-8(13)9(12)11-7/h3-6,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEMHJITJNMLEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC=C(C2=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601222601 | |
| Record name | Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601222601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1041004-63-0 | |
| Record name | Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1041004-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601222601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate from 2-aminopyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the synthesis of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate, a key heterocyclic scaffold in medicinal chemistry. We will explore the strategic importance of the imidazo[1,2-a]pyridine core, delve into the mechanistic underpinnings of its synthesis from 2-aminopyridin-3-ol, present a detailed and replicable experimental protocol, and outline the necessary characterization techniques. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of novel therapeutics.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a "privileged structure" in medicinal chemistry, a designation earned due to its recurring presence in a multitude of biologically active compounds.[1][2] This scaffold is a cornerstone in the design of drugs targeting a wide array of therapeutic areas. Marketed drugs such as Zolpidem (anxiolytic), Olprinone (cardiotonic), and Soraprazan (anti-ulcer) feature this heterocyclic core, highlighting its clinical and commercial significance.[1][3]
The versatility of the imidazo[1,2-a]pyridine framework allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] Derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[5][6] Specifically, 8-hydroxy-substituted imidazo[1,2-a]pyridines have been investigated as potential inhibitors of Mur ligases, enzymes essential for bacterial peptidoglycan biosynthesis, making them attractive targets for novel antibacterial agents.[7]
This guide focuses on the synthesis of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate, a valuable intermediate for the development of these and other potential therapeutics.
Mechanistic Insights: The Cyclocondensation Pathway
The synthesis of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate from 2-aminopyridin-3-ol proceeds via a cyclocondensation reaction with ethyl bromopyruvate. This transformation is a classic example of imidazo[1,2-a]pyridine synthesis, which generally involves the reaction of a 2-aminopyridine derivative with an α-halocarbonyl compound.[7]
The reaction mechanism can be conceptualized in two key stages:
-
Initial N-Alkylation: The more nucleophilic ring nitrogen of 2-aminopyridin-3-ol attacks the electrophilic carbon of ethyl bromopyruvate, displacing the bromide ion. This forms a quaternary ammonium salt intermediate, specifically 2-(Ethoxycarbonyl)-2,8-dihydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium bromide.[7] This intermediate has been successfully isolated and characterized.[7]
-
Intramolecular Cyclization and Dehydration: The intermediate then undergoes an intramolecular cyclization. The exocyclic amino group attacks the carbonyl carbon, followed by dehydration (loss of a water molecule) to form the stable, aromatic imidazo[1,2-a]pyridine ring system. This final step is often promoted by heat, sometimes under microwave irradiation to expedite the reaction.[7]
Causality Behind Experimental Choices:
-
Reagent Selection: Ethyl bromopyruvate is an ideal reagent as it provides the necessary three-carbon backbone and the ester functionality required in the final product.[8] The bromine atom serves as an excellent leaving group for the initial alkylation step.[9]
-
Solvent: The reaction can be carried out in various solvents. For the isolation of the intermediate, a less polar solvent like 1,2-dimethoxyethane is effective.[7] For the subsequent cyclization, a protic solvent like ethanol is suitable, especially under microwave conditions, as it can facilitate the proton transfers involved in the dehydration step.[7]
-
Microwave Irradiation: The use of microwave heating for the cyclization step significantly reduces the reaction time from hours to minutes.[7] This is due to the efficient and rapid heating of the polar solvent and reaction mixture, which overcomes the activation energy barrier for the dehydration and aromatization steps.
Experimental Protocol
This protocol is adapted from the peer-reviewed procedure described by Grošelj et al. in HETEROCYCLES, Vol. 75, No. 6, 2008.[7]
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| 2-aminopyridin-3-ol | C₅H₆N₂O | 110.11 | 0.55 g (5 mmol) |
| Ethyl bromopyruvate | C₅H₇BrO₃ | 195.01 | 0.975 g (5 mmol) |
| 1,2-Dimethoxyethane | C₄H₁₀O₂ | 90.12 | 25 mL |
| Ethanol | C₂H₅OH | 46.07 | 2 mL |
| Acetonitrile | C₂H₃N | 41.05 | 15 mL |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | For Column |
| Silica Gel | SiO₂ | - | For Column |
Step-by-Step Procedure
Step 1: Synthesis of the Intermediate (5)
-
In a round-bottom flask, suspend 2-aminopyridin-3-ol (0.55 g, 5 mmol) in 1,2-dimethoxyethane (25 mL).
-
Add ethyl bromopyruvate (0.975 g, 5 mmol) to the suspension at room temperature.
-
Stir the reaction mixture at room temperature. The suspension should dissolve within 5-10 minutes.
-
Continue stirring for 18 hours. A precipitate will form.
-
Collect the precipitate by filtration.
-
Suspend the collected solid in acetonitrile (15 mL) and stir at room temperature for 15 minutes to wash the intermediate.
-
Filter the suspension to collect the purified intermediate, 2-(Ethoxycarbonyl)-2,8-dihydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium bromide (5). A yield of approximately 34% can be expected.[7]
Step 2: Cyclization to Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate (6)
-
Place the intermediate (5) (0.153 g, 0.5 mmol) in a microwave reactor vessel.
-
Add ethanol (2 mL).
-
Irradiate the mixture in a laboratory microwave oven at 300 W, maintaining a temperature of 120 °C for 30 minutes. The pressure will be in the range of 3–5 bar.[7]
-
After the reaction is complete, evaporate the volatile components under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and ethanol (10:1) as the eluent.
-
Combine the fractions containing the product and evaporate the solvent in vacuo to obtain Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate (6) as a greyish-white solid. A yield of approximately 38% from the intermediate can be expected.[7]
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate.
Characterization and Data Analysis
To ensure the identity and purity of the synthesized compounds, a suite of analytical techniques is required.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of the final product (6) will confirm the structure by showing characteristic signals for the aromatic protons on the imidazopyridine core, the ethyl ester group (a quartet and a triplet), and the hydroxyl proton. The isolated intermediate (5) shows distinct signals for the CH₂ group and non-aromatic ring protons, which disappear upon cyclization.[7]
-
¹³C NMR: The carbon NMR spectrum provides further confirmation of the carbon skeleton.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the final product by providing a highly accurate mass-to-charge ratio.[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups. For the intermediate (5), characteristic peaks for O-H and C=O stretches will be present. For the final product (6), shifts in these peaks and the appearance of aromatic C-H stretching will be observed.[7]
-
Melting Point: The melting point of the crystalline solid provides a measure of its purity.
Conclusion
The synthesis of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate via the cyclocondensation of 2-aminopyridin-3-ol and ethyl bromopyruvate is a robust and well-documented procedure.[7] The ability to isolate the reaction intermediate provides valuable mechanistic insight, while the use of microwave-assisted synthesis for the final cyclization step offers a significant improvement in efficiency. This compound serves as a critical building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in the development of novel antibacterial agents. The protocol and data presented in this guide offer a solid foundation for researchers to produce and further elaborate this important chemical scaffold.
References
-
Grošelj, U., Bezenšek, J., Meden, A., Svete, J., Stanovnik, B., Oblak, M., Štefanič Anderluh, P., & Urleb, U. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES, 75(6), 1355-1370. [Link]
-
Kaur, H., & Kumar, V. (2021). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Organic Synthesis, 18(5), 488-510. [Link]
-
Bonnaterre, F., et al. (2018). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2018(20), 2451-2481. [Link]
-
Ferreira, L. A. P., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry, 67(1), 1-44. [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 589-612. [Link]
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Patel, R., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Chemistry, 28. [Link]
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Koval, O., et al. (2024). New 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides have been designed, synthesized, and characterized by 1Н NMR, 13C NMR. Pharmacia, 71. [Link]
-
Al-Tel, T. H., et al. (2011). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2691. [Link]
-
Raju, B., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 88, 01002. [Link]
-
Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]
-
Al-dujaili, L. H., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 9(47), 55215–55231. [Link]
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Spectroscopic Characterization of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate: A Technical Guide
This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the structural elucidation of this molecule using nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).
Introduction
Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate is a member of the imidazo[1,2-a]pyridine class of bicyclic heteroaromatic compounds. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1] Accurate and thorough spectroscopic characterization is a cornerstone of chemical synthesis and drug discovery, ensuring the identity, purity, and structural integrity of the target compound. This guide will delve into the theoretical and practical aspects of acquiring and interpreting the NMR, IR, and MS data for this specific molecule.
Molecular Structure and Overview of Spectroscopic Approach
The structure of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate is presented below. Our analytical workflow is designed to provide orthogonal data points that, in concert, confirm this structure.
Sources
Unveiling the Potential of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate: A Technical Guide to its Proposed Mechanism of Action as a Mur Ligase Inhibitor
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] This technical guide focuses on a specific derivative, Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate, exploring its core design principles and proposed mechanism of action. This document will delve into the scientific rationale for its synthesis as a potential inhibitor of bacterial Mur ligases, critical enzymes in the peptidoglycan biosynthesis pathway. While definitive experimental validation of this compound's specific activity remains to be published, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its proposed target, the underlying biochemistry, and the requisite experimental workflows for the validation of its mechanism of action.
Introduction: The Prominence of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a fused bicyclic heterocyclic system that has garnered significant attention in drug discovery. Its structural rigidity and synthetic tractability have allowed for the development of numerous derivatives with a broad spectrum of pharmacological activities.[2] Marketed drugs such as Zolpidem (a hypnotic), Olprinone (a cardiotonic), and Alpidem (an anxiolytic) feature this versatile scaffold, highlighting its ability to interact with diverse biological targets.[3] The wide-ranging applications of imidazo[1,2-a]pyridine derivatives, including anticancer, antiviral, anti-inflammatory, and antibacterial activities, underscore the immense potential held within this chemical class.[4][5][6]
Synthesis of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
The synthesis of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate was first described by Grošelj et al. in 2008. The synthetic route involves the cyclization of 2-aminopyridin-3-ol with ethyl bromopyruvate. This reaction provides a direct and efficient method for constructing the core imidazo[1,2-a]pyridine ring system with the desired substitutions at the 2 and 8 positions.
Experimental Protocol: Synthesis
A detailed, step-by-step methodology for the synthesis is provided below, based on the published literature.
-
Reaction Setup: A suspension of 2-aminopyridin-3-ol (1.0 eq) is prepared in anhydrous tetrahydrofuran (THF).
-
Addition of Reagent: Ethyl bromopyruvate (1.0 eq) is added to the suspension at room temperature.
-
Reflux: The reaction mixture is heated to reflux and maintained for 40 hours.
-
Work-up:
-
The volatile components are removed under reduced pressure (in vacuo).
-
Dichloromethane (CH₂Cl₂) is added to the residue.
-
The organic mixture is washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). .
-
-
Extraction and Drying: The aqueous layer is further extracted with CH₂Cl₂. The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to yield Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate.
Proposed Mechanism of Action: Inhibition of Bacterial Mur Ligases
Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate and its derivatives were rationally designed as potential inhibitors of the Mur family of ligases (MurC, MurD, MurE, and MurF). These enzymes are essential for the survival of bacteria and represent an attractive target for the development of novel antibacterial agents.[7]
The Critical Role of Mur Ligases in Peptidoglycan Biosynthesis
The bacterial cell wall is a unique and essential structure that protects the bacterium from osmotic stress and maintains its shape.[8] A key component of the cell wall is peptidoglycan, a large polymer composed of glycan strands cross-linked by short peptides.[3] The biosynthesis of the peptidoglycan precursor, UDP-N-acetylmuramyl-pentapeptide, occurs in the cytoplasm and involves a series of enzymatic steps catalyzed by Mur ligases.[9]
The Mur ligase pathway proceeds as follows:
-
MurC: Adds L-alanine to UDP-N-acetylmuramic acid (UDP-MurNAc).
-
MurD: Adds D-glutamate to the growing peptide chain.
-
MurE: Adds meso-diaminopimelic acid (in most Gram-negative bacteria) or L-lysine (in most Gram-positive bacteria).
-
MurF: Adds the D-alanyl-D-alanine dipeptide to complete the pentapeptide side chain.[2][10]
Inhibition of any of these ligases disrupts the synthesis of the peptidoglycan precursor, leading to a weakened cell wall and ultimately bacterial cell death.[7] The absence of a comparable pathway in eukaryotes makes the Mur ligases highly selective targets for antibacterial drugs.[11]
Rationale for Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate as a Mur Ligase Inhibitor
The design of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate as a potential Mur ligase inhibitor is based on the structural features of the enzyme's active site. Mur ligases possess a binding site for ATP, which provides the energy for the ligation reaction.[11] It is hypothesized that the imidazo[1,2-a]pyridine scaffold can act as a bioisostere for the purine ring of ATP, allowing it to occupy the ATP-binding pocket and prevent the natural substrate from binding. The 8-hydroxy and 2-carboxylate groups are likely crucial for establishing key interactions, such as hydrogen bonds, within the active site to enhance binding affinity.
Experimental Validation Workflow
To validate the proposed mechanism of action of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate, a series of in vitro and whole-cell assays are required.
In Vitro Enzyme Inhibition Assays
The primary step is to determine if the compound directly inhibits the activity of purified Mur ligases. A common method for this is the malachite green assay, which measures the release of inorganic phosphate (Pi) from ATP hydrolysis during the ligation reaction.[12]
-
Enzyme and Substrate Preparation:
-
Purify recombinant MurC, MurD, MurE, and MurF enzymes from a suitable expression system (e.g., E. coli).
-
Prepare stock solutions of the respective UDP-MurNAc substrates and amino acids/peptides for each ligase.
-
Prepare a stock solution of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate in DMSO.
-
-
Assay Reaction:
-
In a 96-well or 384-well plate, combine the following in a suitable buffer (e.g., HEPES buffer, pH 8.0, with MgCl₂):
-
Purified Mur ligase enzyme.
-
The corresponding UDP-MurNAc and amino acid/peptide substrates.
-
Varying concentrations of the test compound.
-
-
Initiate the reaction by adding ATP.
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
-
Detection:
-
Stop the reaction by adding a malachite green reagent.
-
Measure the absorbance at approximately 650 nm. The intensity of the color is proportional to the amount of Pi produced.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
| Parameter | Typical Concentration |
| Buffer | 50 mM HEPES, pH 8.0 |
| MgCl₂ | 5-15 mM |
| Substrates | 50-200 µM |
| ATP | 100-1000 µM |
| Enzyme | nM range |
| Test Compound | Variable (e.g., 0.1 to 100 µM) |
| Table 1: Representative Conditions for Mur Ligase Inhibition Assays [12] |
Determination of Inhibition Mechanism
To understand how the compound inhibits the enzyme, kinetic studies should be performed. By varying the concentration of one substrate (e.g., ATP) while keeping the others constant in the presence of different inhibitor concentrations, the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) can be determined using Lineweaver-Burk or Michaelis-Menten plots.[12]
Whole-Cell Antibacterial Activity
Demonstrating enzyme inhibition is crucial, but it is equally important to show that the compound can penetrate the bacterial cell wall and exert its effect in a cellular context.
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Assay Setup:
-
In a 96-well plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Broader Biological Potential: Beyond Antibacterial Activity
Given the diverse bioactivities of the imidazo[1,2-a]pyridine scaffold, it is plausible that Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate may possess other mechanisms of action. Numerous studies have reported the anticancer and anti-inflammatory properties of related compounds.[13][14][15][16]
-
Anticancer Activity: Some imidazo[1,2-a]pyridine derivatives have been shown to inhibit various kinases involved in cancer cell proliferation and survival, such as PI3K, Akt, and mTOR.[14][17][18]
-
Anti-inflammatory Activity: Other derivatives have demonstrated anti-inflammatory effects through the inhibition of pathways involving NF-κB and STAT3, or by inhibiting cyclooxygenase (COX) enzymes.[15][16][19]
While no specific studies have been published on the anticancer or anti-inflammatory activities of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate, these represent important avenues for future investigation. Standard cellular assays, such as MTT assays for cytotoxicity and ELISA-based assays for inflammatory cytokine levels, would be appropriate initial screens.[20]
Conclusion and Future Directions
Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate is a synthetically accessible compound with a rationally designed potential to act as an inhibitor of the bacterial Mur ligase family. Its core scaffold is well-established in medicinal chemistry, lending credence to its potential bioactivity. However, the proposed antibacterial mechanism of action remains a well-founded hypothesis pending direct experimental validation.
This technical guide provides the necessary theoretical framework and detailed experimental protocols for researchers to rigorously test this hypothesis. The validation workflow, from in vitro enzyme kinetics to whole-cell antibacterial screening, will be critical in elucidating the true mechanism of action and therapeutic potential of this promising compound. Furthermore, exploring its activity in other therapeutic areas, such as oncology and inflammation, could unveil additional mechanisms and applications. The insights gained from such studies will be invaluable for the future development of novel therapeutics based on the versatile imidazo[1,2-a]pyridine scaffold.
References
-
Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. [Link]
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Sharma, V., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]
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Kaur, N., & Kishore, D. (2014). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Mini-Reviews in Medicinal Chemistry, 14(4), 355-373. [Link]
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Paterna, A., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 28(11), 4531. [Link]
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Barreca, M. L., et al. (2002). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. Current Pharmaceutical Design, 8(6), 421-440. [Link]
-
Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES, 75(6), 1355-1370. [Link]
-
Dahmani, S., et al. (2011). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1390. [Link]
-
Nagy, E., et al. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 26(16), 4983. [Link]
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Jia, Y., et al. (2010). Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3272. [Link]
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Tomašič, T., et al. (2010). Dual Inhibitor of MurD and MurE Ligases from Escherichia coli and Staphylococcus aureus. ACS Medicinal Chemistry Letters, 1(4), 134-138. [Link]
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Tomašič, T., et al. (2010). Dual Inhibitor of MurD and MurE Ligases from Escherichia coli and Staphylococcus aureus. ACS Medicinal Chemistry Letters, 1(4), 134-138. [Link]
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Chen, Y., et al. (2021). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 19(31), 6825-6830. [Link]
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Reyes-Melo, F., et al. (2021). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. Molecules, 26(11), 3183. [Link]
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Ghorbani-Abdi, Z., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts, 14(2), 123-132. [Link]
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The Therapeutic Potential of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs. A particularly promising subset of this class are derivatives of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate. These compounds have garnered significant attention for their diverse and potent biological activities, spanning antimicrobial, anti-inflammatory, and anticancer applications. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of these derivatives, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics. We will delve into the key biological activities, supported by mechanistic insights and quantitative data from closely related analogues, and provide detailed experimental protocols for their evaluation.
Introduction: The Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a bicyclic aromatic heterocycle that has proven to be a remarkably versatile scaffold for the development of therapeutic agents. Its rigid structure and tunable electronic properties allow for precise modification to achieve desired pharmacological profiles. The core structure's ability to interact with a wide range of biological targets has led to the development of drugs with diverse clinical applications.
The introduction of an 8-hydroxy group and a 2-carboxylate ester functionality, as seen in Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate, provides key points for further derivatization and potential hydrogen bonding interactions with biological targets, enhancing both potency and selectivity. This guide will focus on the biological activities stemming from this specific scaffold.
Synthesis of the Core Scaffold
The foundational synthesis of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate and its corresponding carboxylic acid was reported by Grošelj et al. in 2008. The synthesis involves a cyclization reaction between 2-aminopyridin-3-ol and ethyl bromopyruvate.[1]
Synthetic Workflow:
Caption: Synthetic route to the core scaffold.
This straightforward and efficient synthesis allows for the generation of the core molecule, which can then be subjected to further chemical modifications to explore structure-activity relationships (SAR) and optimize for specific biological targets.
Antimicrobial Activity: Targeting Bacterial Cell Wall Synthesis
A key area of investigation for 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid derivatives is their potential as novel antibacterial agents. These compounds were specifically designed as potential inhibitors of Mur ligases, a family of essential bacterial enzymes.[1]
Mechanism of Action: Mur Ligase Inhibition
Mur ligases (MurC, MurD, MurE, and MurF) are critical enzymes in the cytoplasmic pathway of peptidoglycan biosynthesis. Peptidoglycan is a vital component of the bacterial cell wall, and its inhibition leads to cell lysis and bacterial death. The absence of a homologous pathway in humans makes Mur ligases an attractive target for the development of selective antibacterial drugs.[1][2]
The proposed mechanism of action for 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate derivatives involves their binding to the active site of a Mur ligase, preventing the addition of amino acids to the growing peptidoglycan precursor, UDP-N-acetylmuramic acid. This disruption of the biosynthetic pathway weakens the cell wall, ultimately leading to bacterial death.
Caption: Proposed inhibition of peptidoglycan synthesis.
Experimental Protocol: Mur Ligase Inhibition Assay
The inhibition of Mur ligases can be quantified using a colorimetric assay, such as the Malachite Green assay, which measures the release of inorganic phosphate (Pi) from ATP hydrolysis during the ligation reaction.[3][4]
Step-by-Step Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing:
-
50 mM HEPES buffer, pH 8.0
-
5 mM MgCl₂
-
0.005% Triton X-114
-
Appropriate concentrations of the specific Mur ligase substrates (e.g., for MurD: 100 µM D-Glu, 80 µM UMA (uridine-5′-diphosphate-N-acetylmuramoyl-L-alanine))[4]
-
Purified Mur ligase enzyme (e.g., MurD)
-
The test compound (dissolved in DMSO) at various concentrations.
-
-
Initiation of Reaction: Start the reaction by adding ATP to a final concentration of 400 µM.[4]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Termination and Color Development: Stop the reaction and measure the released phosphate by adding a Malachite Green reagent.
-
Absorbance Reading: Read the absorbance at a wavelength of 650 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Anti-Inflammatory Activity: Modulation of Inflammatory Pathways
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant anti-inflammatory properties. While specific data for the 8-hydroxy-2-carboxylate series is limited, related compounds have been shown to act through the inhibition of key inflammatory mediators.
Mechanism of Action: Inhibition of COX and NF-κB Signaling
One of the primary mechanisms of anti-inflammatory action for some imidazo[1,2-a]pyridine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[5] COX-2 is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.
Furthermore, certain imidazo[1,2-a]pyridine derivatives have been shown to suppress the NF-κB signaling pathway.[6][7] NF-κB is a transcription factor that plays a central role in the inflammatory response by regulating the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2. Inhibition of this pathway leads to a broad-spectrum anti-inflammatory effect.
Caption: Inhibition of the NF-κB signaling pathway.
Quantitative Data for Imidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives
| Compound | R Group | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Indomethacin | - | 0.12 | 0.86 | 0.14 |
| Derivative 1 | H | >100 | 12.5 | >8 |
| Derivative 2 | NO₂ | >100 | 15.2 | >6.5 |
| Derivative 3 | NH₂ | >100 | 8.3 | >12 |
Data adapted from Márquez-Flores et al., 2012.[5] The derivatives are based on the imidazo[1,2-a]pyridine-2-carboxylic acid core with different substituents at the 3-position.
Experimental Protocol: Western Blot Analysis of NF-κB Pathway
Western blotting is a key technique to assess the effect of inhibitors on the NF-κB signaling pathway by measuring the levels of key proteins like phosphorylated IκBα and the nuclear translocation of p65.[8][9][10]
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture appropriate cells (e.g., macrophages, microglia) in 6-well plates.
-
Pre-treat the cells with various concentrations of the test compound for a specified time.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to activate the NF-κB pathway.
-
-
Protein Extraction:
-
For total protein, lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer:
-
Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-IκBα, total IκBα, p65, and a loading control (e.g., β-actin for total lysate, Lamin B1 for nuclear fraction) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Anticancer Activity: Targeting Key Oncogenic Pathways
The imidazo[1,2-a]pyridine scaffold is a prominent feature in many anticancer agents. Derivatives have been developed to target various hallmarks of cancer, including uncontrolled proliferation and survival.
Mechanisms of Action: Kinase Inhibition and Covalent Targeting
The anticancer effects of imidazo[1,2-a]pyridine derivatives are often attributed to their ability to inhibit key protein kinases involved in cancer cell signaling. For instance, some derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[11][12]
More recently, the imidazo[1,2-a]pyridine scaffold has been utilized to develop covalent inhibitors targeting specific cancer-driving mutations, such as KRAS G12C.[13] These inhibitors form a permanent bond with the target protein, leading to irreversible inhibition and a durable therapeutic effect.
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
Quantitative Data for Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
Several studies have reported the in vitro anticancer activity of various imidazo[1,2-a]pyridine derivatives against a range of cancer cell lines.
| Compound | R Group | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HT-29 IC₅₀ (µM) |
| Cisplatin | - | 11.56 | 4.05 | 8.07 |
| Derivative 16h | Urea derivative | 11.26 | 5.35 | 9.30 |
| Derivative 16i | Urea derivative | 12.82 | 6.25 | 13.23 |
Data adapted from Endoori et al., 2020.[11] The derivatives are complex urea-containing imidazo[1,2-a]pyridines.
| Compound | HCC1937 IC₅₀ (µM) |
| IP-5 | 45 |
| IP-6 | 47.7 |
| IP-7 | 79.6 |
Data adapted from Altaher et al., 2022.[14][15] The derivatives are novel imidazo[1,2-a]pyridine compounds.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[16][17][18]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Future Perspectives and Conclusion
Derivatives of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate represent a promising and versatile scaffold for the development of novel therapeutics. Their potential to inhibit essential bacterial enzymes like Mur ligases, modulate key inflammatory pathways such as NF-κB, and target critical oncogenic signaling cascades like PI3K/Akt, underscores their broad therapeutic potential.
Future research should focus on synthesizing and evaluating a wider range of derivatives of this specific scaffold to establish clear structure-activity relationships for each biological target. Further mechanistic studies are also required to fully elucidate the molecular interactions and downstream effects of these compounds. The development of potent and selective derivatives of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate holds significant promise for addressing unmet medical needs in infectious diseases, inflammatory disorders, and oncology.
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An In-Depth Technical Guide to the Potential of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate as a Mur Ligase Inhibitor
Executive Summary
The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents that act on unexploited cellular targets. The bacterial peptidoglycan biosynthesis pathway, essential for cell survival and absent in eukaryotes, presents a rich source of such targets.[1] Within this pathway, the Mur ligase family (MurC, MurD, MurE, and MurF) represents a set of particularly attractive enzymes for inhibitor development.[1][2] These ATP-dependent enzymes catalyze the sequential addition of amino acids to form the pentapeptide side chain of peptidoglycan precursors, a critical step in cell wall construction.[2][3][4] Their essentiality, conservation across bacterial species, and lack of human homologs make them prime candidates for targeted drug design.[1][5] This guide outlines a comprehensive, scientifically-grounded roadmap for the investigation of a promising small molecule, Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate, as a potential inhibitor of the Mur ligase cascade. We will detail the scientific rationale, a phased experimental workflow from computational modeling to cellular assays, and the causality behind key methodological choices, providing a blueprint for its preclinical evaluation.
Introduction: The Imperative for Novel Antibacterial Targets
The effectiveness of conventional antibiotics is waning at an alarming rate due to the global spread of multidrug-resistant (MDR) pathogens. This reality has propelled the scientific community to explore new bacterial vulnerabilities. The enzymes involved in peptidoglycan (PG) synthesis have long been validated as superior targets, as exemplified by the clinical success of β-lactams and glycopeptides. However, resistance to these agents is now widespread. The Mur ligases (MurC-F) operate in the early cytoplasmic stages of PG synthesis, upstream of the targets of many current antibiotics, making them less susceptible to existing resistance mechanisms.[1] Furthermore, the structural and mechanistic similarities between MurC, MurD, MurE, and MurF, particularly in their ATP-binding sites, offer the tantalizing possibility of developing multi-target inhibitors, which could minimize the likelihood of resistance emergence.[1][5]
Scientific Rationale: The Mur Ligase Pathway and the Imidazo[1,2-a]pyridine Scaffold
The Mur Ligase Cascade: A Bottleneck in Cell Wall Synthesis
The synthesis of the UDP-MurNAc-pentapeptide, the foundational building block of the bacterial cell wall, is meticulously orchestrated by four key ligases:
-
MurE: Adds a diamino acid, such as L-lysine (in most Gram-positives) or meso-diaminopimelic acid (in most Gram-negatives).[1]
-
MurF: Completes the chain by adding the D-alanyl-D-alanine dipeptide.[1][4]
Each of these ATP-dependent reactions is vital for the bacterium's survival.[2] The inhibition of any one of these enzymes halts the entire pathway, leading to the accumulation of incomplete precursors, a weakened cell wall, and eventual cell lysis.
Caption: The Mur Ligase (C-F) cascade in peptidoglycan synthesis.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Pharmacophore
The imidazo[1,2-a]pyridine core is a well-established "privileged structure" in medicinal chemistry, featured in numerous compounds with diverse biological activities, including antibacterial, antiviral, and anti-inflammatory properties.[7][8][9][10] Several derivatives have been synthesized and have demonstrated notable activity against both Gram-positive and Gram-negative bacteria, suggesting that this scaffold is capable of penetrating bacterial cell envelopes and engaging with intracellular targets.[7][11] The specific compound, Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate , was previously synthesized in the context of creating potential Mur ligase inhibitors, making it a rational and compelling starting point for a dedicated investigation.[12] Its structure presents key features—a heterocyclic core, a hydroxyl group, and a carboxylate ester—that can participate in hydrogen bonding and other key interactions within an enzyme active site.
A Phased Roadmap for Preclinical Investigation
We propose a structured, four-phase workflow to systematically evaluate the potential of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate as a Mur ligase inhibitor. This workflow is designed to be a self-validating system, where the findings of each phase inform the go/no-go decision for the next.
Caption: Phased experimental workflow for inhibitor validation.
Phase 1: In Silico Feasibility and Target Prioritization
Objective: To computationally predict the binding affinity and mode of interaction of the title compound with the ATP-binding sites of MurC, MurD, MurE, and MurF ligases from a model organism (e.g., Escherichia coli or Staphylococcus aureus).
Causality: Molecular docking serves as a cost-effective initial screen to generate a testable hypothesis.[13][14] By modeling the interaction in silico, we can prioritize which of the four ligases is most likely to be inhibited, guiding the subsequent, more resource-intensive biochemical assays.
Protocol: Molecular Docking
-
Protein Preparation: Obtain crystal structures of MurC, MurD, MurE, and MurF from the Protein Data Bank (PDB). Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.
-
Ligand Preparation: Generate a 3D structure of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate and perform energy minimization.
-
Grid Generation: Define the docking grid box around the known ATP-binding site for each of the four Mur ligase structures.
-
Docking Simulation: Perform flexible ligand docking using a validated algorithm such as AutoDock Vina.[15]
-
Analysis: Analyze the resulting poses based on their predicted binding energy (docking score). The top-ranked poses should be visually inspected to assess key interactions (e.g., hydrogen bonds, hydrophobic contacts) with conserved residues in the active site.
Data Presentation: Predicted Binding Affinities
| Target Enzyme (E. coli) | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| MurC | 1P3D | -7.8 | Gly18, Arg21, Asp150 |
| MurD | 2UUP | -8.5 | Gly140, Lys142, Asn205 |
| MurE | 1E8C | -8.1 | Thr17, Ser155, Arg375 |
| MurF | 1GG4 | -7.5 | Gly16, Arg25, Asp180 |
This table presents hypothetical data for illustrative purposes.
Phase 2: Chemical Synthesis and Analytical Characterization
Objective: To synthesize and purify Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate, ensuring high purity for biological testing.
Causality: The reliability of all subsequent biological data is fundamentally dependent on the purity and confirmed identity of the test compound. Impurities could lead to false-positive or false-negative results.
Protocol: Synthesis of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate This protocol is adapted from Grošelj et al., 2008.[12]
-
Reaction Setup: Suspend 2-aminopyridin-3-ol (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Reagent: Add ethyl bromopyruvate (1.0 eq) to the suspension at room temperature.
-
Cyclization: Heat the mixture at reflux for 40 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, evaporate the volatile components under reduced pressure. Redissolve the residue in dichloromethane (CH2Cl2) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize any acidic byproducts.
-
Extraction & Purification: Extract the aqueous layer with CH2Cl2. Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and assess purity (>95%) using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Phase 3: In Vitro Validation - Direct Enzyme Inhibition
Objective: To determine the inhibitory activity (IC₅₀) of the synthesized compound against purified MurC, MurD, MurE, and MurF enzymes.
Causality: This is the direct test of our hypothesis. An in vitro enzymatic assay isolates the interaction between the compound and its putative target, eliminating cellular variables like membrane permeability. The malachite green assay is a robust, colorimetric method for monitoring ATP-dependent enzyme activity by detecting the release of inorganic phosphate (Pi).[16]
Protocol: Mur Ligase Inhibition Assay (Malachite Green Method)
-
Enzyme Expression and Purification: Overexpress recombinant His-tagged Mur ligases (MurC-F) in E. coli and purify them using nickel-affinity chromatography.
-
Assay Reaction: In a 96-well plate, prepare a reaction mixture containing:
-
Buffer (e.g., 50 mM HEPES, pH 8.0)
-
MgCl₂ (e.g., 5 mM)
-
The specific UDP-MurNAc substrate for each enzyme (e.g., UDP-MurNAc for MurC)
-
The specific amino acid substrate for each enzyme (e.g., L-Ala for MurC)
-
ATP (at its Km concentration to sensitively detect competitive inhibitors)
-
Purified Mur ligase enzyme
-
Varying concentrations of the test compound (e.g., from 0.1 µM to 100 µM) dissolved in DMSO (final DMSO concentration ≤1%).
-
-
Controls: Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubation: Initiate the reaction by adding the enzyme and incubate at 37°C for a defined period (e.g., 30 minutes).
-
Detection: Stop the reaction and quantify the released inorganic phosphate by adding Malachite Green reagent. Measure the absorbance at ~620 nm.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation: In Vitro Enzyme Inhibition
| Target Enzyme | IC₅₀ (µM) | Putative Inhibition Type |
| MurC | 45.2 ± 3.1 | Moderate |
| MurD | 5.8 ± 0.7 | Potent |
| MurE | 22.1 ± 2.5 | Moderate |
| MurF | > 100 | Inactive |
This table presents hypothetical data for illustrative purposes, highlighting a potent and selective effect on MurD.
Phase 4: Cellular Efficacy and Selectivity Profiling
Objective: To assess the compound's ability to inhibit bacterial growth (whole-cell activity) and to evaluate its toxicity against a mammalian cell line.
Causality: Potent enzyme inhibition must translate into antibacterial activity. The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying this.[17][18] Concurrently, a cytotoxicity assay is essential to ensure that the compound's effect is specific to bacteria and not due to general toxicity, a critical parameter for any potential therapeutic agent.
Protocol: Broth Microdilution for MIC Determination This protocol follows CLSI guidelines.[18]
-
Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB).[19]
-
Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) to a final concentration of approximately 5 x 10⁵ CFU/mL.[18]
-
Controls: Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.[18]
-
Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[19][20]
Protocol: Mammalian Cell Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Culture: Seed a human cell line (e.g., HepG2) in a 96-well plate and allow cells to adhere overnight.
-
Treatment: Expose the cells to serial dilutions of the test compound for 24-48 hours.
-
Viability Assessment: Add MTT reagent, which is converted by viable cells into a colored formazan product.
-
Quantification: Solubilize the formazan crystals and measure the absorbance.
-
Analysis: Calculate the CC₅₀ (the concentration that reduces cell viability by 50%) from the dose-response curve.
Data Presentation: Cellular Activity and Selectivity
| Parameter | S. aureus ATCC 29213 | E. coli ATCC 25922 | HepG2 (Human Liver Cells) | Selectivity Index (SI)* |
| MIC (µg/mL) | 16 | 64 | N/A | N/A |
| CC₅₀ (µg/mL) | N/A | N/A | >128 | >8 (for S. aureus) |
*Selectivity Index = CC₅₀ / MIC. A higher SI value is desirable. This table presents hypothetical data for illustrative purposes.
Conclusion and Future Directions
This guide has established a rigorous, phased approach to evaluate Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate as a potential Mur ligase inhibitor. The proposed workflow, beginning with computational screening and progressing through chemical synthesis, enzymatic assays, and cellular evaluation, provides a robust framework for making data-driven decisions.
Should the hypothetical data presented here prove true—specifically, potent inhibition of MurD (IC₅₀ ≈ 5.8 µM) and corresponding whole-cell activity against Gram-positive bacteria (MIC = 16 µg/mL) with low mammalian cytotoxicity (SI > 8)—it would strongly validate this compound as a promising lead.
Future work would involve:
-
Mechanism of Action Studies: Performing enzyme kinetics to confirm the mode of inhibition (e.g., competitive, non-competitive) with respect to ATP and the natural substrates.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of the lead compound to improve potency and broaden the antibacterial spectrum.
-
Resistance Studies: Conducting spontaneous resistance frequency studies to assess the likelihood of resistance development.
-
In Vivo Efficacy: Advancing the most promising candidates into animal models of infection to evaluate their therapeutic potential.
By systematically targeting the essential Mur ligase pathway with novel chemical scaffolds like imidazo[1,2-a]pyridines, we can open new avenues in the critical fight against antibiotic resistance.
References
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MDPI. (n.d.). Antibiotics and Antibiotic Resistance—Mur Ligases as an Antibacterial Target. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). The MurC Ligase Essential for Peptidoglycan Biosynthesis Is Regulated by the Serine/Threonine Protein Kinase PknA in Corynebacterium glutamicum. Retrieved from [Link]
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Study.com. (n.d.). Minimum Inhibitory Concentration | Overview & Determining Methods. Retrieved from [Link]
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Grokipedia. (n.d.). Minimum inhibitory concentration. Retrieved from [Link]
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BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]
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Oxford Academic. (n.d.). Cytoplasmic steps of peptidoglycan biosynthesis. FEMS Microbiology Reviews. Retrieved from [Link]
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Wikipedia. (n.d.). Minimum inhibitory concentration. Retrieved from [Link]
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ResearchGate. (n.d.). Design and synthesis of novel imidazo[1,2-a]pyridine derivatives and their anti-bacterial activity | Request PDF. Retrieved from [Link]
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Biology LibreTexts. (2024, November 23). 13.5A: Minimal Inhibitory Concentration (MIC). Retrieved from [Link]
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PubMed. (n.d.). The biology of Mur ligases as an antibacterial target. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). The MurC Ligase Essential for Peptidoglycan Biosynthesis Is Regulated by the Serine/Threonine Protein Kinase PknA in Corynebacterium glutamicum. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. Retrieved from [Link]
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SpringerLink. (n.d.). Identification of potential inhibitors against Escherichia coli Mur D enzyme to combat rising drug resistance: an in-silico approach. Retrieved from [Link]
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Journal of Pharmaceutical Research and Reports. (2022, December 31). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Retrieved from [Link]
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Taylor & Francis Online. (2021, March 8). Synthesis and Antibacterial Activity of New Imidazo[1,2-a]pyridines Festooned with Pyridine, Thiazole or Pyrazole Moiety. Retrieved from [Link]
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ResearchGate. (n.d.). The cytoplasmic steps of peptidoglycan biosynthesis catalysed by the Mur ligases. Retrieved from [Link]
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Taylor & Francis Online. (2021, March 8). Synthesis and Antibacterial Activity of New Imidazo[1,2-a]pyridines Festooned with Pyridine, Thiazole or Pyrazole Moiety. Polycyclic Aromatic Compounds, 42(7). Retrieved from [Link]
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Wikipedia. (n.d.). Muramyl ligase. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Recent developments on UDP-N-acetylmuramoyl-L-alanine-D-gutamate ligase (Mur D) enzyme for antimicrobial drug development: An emphasis on in-silico approaches. Retrieved from [Link]
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ResearchGate. (n.d.). Activities of the Mur enzymes (MurA-MurF) at various concentrations. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Evaluation of the published kinase inhibitor set to identify multiple inhibitors of bacterial ATP-dependent mur ligases. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Structure based virtual screening to identify inhibitors against MurE Enzyme of Mycobacterium tuberculosis using AutoDock Vina. Retrieved from [Link]
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National Institutes of Health (NIH). (2024, August 10). Discovery of Antibacterial Compounds with Potential Multi-Pharmacology against Staphylococcus Mur ligase Family Members by In Silico Structure-Based Drug Screening. Retrieved from [Link]
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ResearchGate. (2022, August 12). (PDF) Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Retrieved from [Link]
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ACS Publications. (2014, April 12). Inhibitor Design Strategy Based on an Enzyme Structural Flexibility: A Case of Bacterial MurD Ligase. Journal of Chemical Information and Modeling. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA. Retrieved from [Link]
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ResearchGate. (n.d.). Mur Ligase Inhibitors as Anti-bacterials: A Comprehensive Review | Request PDF. Retrieved from [Link]
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ACS Publications. (n.d.). Dual Inhibitor of MurD and MurE Ligases from Escherichia coli and Staphylococcus aureus. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility and Stability of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
Introduction: The Significance of Imidazo[1,2-a]pyridines and the Need for Rigorous Physicochemical Profiling
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including anxiolytic, hypnotic, anti-inflammatory, and anticancer properties.[1][3][4] Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate is a key intermediate in the synthesis of more complex molecules within this class.[5] Its physicochemical properties, specifically solubility and stability, are critical determinants of its utility in further synthetic applications and are foundational for the development of any potential therapeutic agent derived from it.
This guide provides a comprehensive technical overview of the essential studies required to characterize the solubility and stability of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate. As Senior Application Scientists, we emphasize not just the procedural steps, but the underlying scientific rationale, ensuring that the generated data is robust, reproducible, and directly applicable to drug discovery and development workflows.
Part 1: Solubility Characterization
A compound's solubility is a critical factor that influences its absorption, distribution, metabolism, and excretion (ADME) properties, ultimately impacting its bioavailability and therapeutic efficacy.[6][7] Understanding the solubility of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate is paramount for its effective use in both in vitro biological assays and for the development of suitable formulations for in vivo studies. We will explore two key types of solubility measurements: kinetic and thermodynamic.
Kinetic versus Thermodynamic Solubility: A Deliberate Choice
It is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different, yet complementary, insights into a compound's behavior.
-
Kinetic Solubility measures the concentration of a compound in solution before it begins to precipitate out from a supersaturated stock solution (typically in DMSO).[6][7] This is a high-throughput screening method often employed in the early stages of drug discovery to quickly assess if a compound is likely to have solubility issues in aqueous media used for biological assays.[7][8]
-
Thermodynamic Solubility , on the other hand, defines the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent.[9][10] This is a more time- and resource-intensive measurement, typically reserved for lead optimization and preclinical development stages.[6]
For a foundational compound like Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate, characterizing both is beneficial. Kinetic solubility provides a rapid assessment for its use in screening libraries, while thermodynamic solubility offers the definitive data required for formulation and biopharmaceutical classification.
Experimental Workflow for Solubility Determination
The following diagram outlines a logical workflow for the comprehensive solubility assessment of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate.
Detailed Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Shake-Flask Method)
-
Stock Solution Preparation: Prepare a 10 mM stock solution of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.
-
Addition of Aqueous Buffer: Add a phosphate-buffered saline (PBS, pH 7.4) to each well, ensuring the final DMSO concentration is ≤1%. This step is critical as high concentrations of organic solvent can artificially inflate solubility.
-
Incubation: Seal the plate and incubate at room temperature (or 37°C) for 2 hours with constant shaking.
-
Precipitate Removal: Filter the samples through a solubility filter plate or centrifuge at high speed to pellet any precipitate.
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate/supernatant using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. A calibration curve prepared from the stock solution is used for quantification.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
-
Sample Preparation: Add an excess amount of solid Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate (e.g., 1-2 mg) to a known volume of the desired buffer (e.g., PBS, pH 7.4) in a glass vial. The presence of excess solid is essential to ensure that equilibrium is reached.
-
Equilibration: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant. For higher accuracy, filter the supernatant using a syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
Quantification: Determine the concentration of the compound in the saturated solution by a validated HPLC-UV method, comparing the result against a standard calibration curve.
Illustrative Data Presentation
The following table presents plausible solubility data for Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate, based on its structure. This data is for illustrative purposes to guide researchers in their own analyses.
| Parameter | Solvent/Medium | Temperature (°C) | Result (µg/mL) | Result (µM) |
| Kinetic Solubility | PBS, pH 7.4 (1% DMSO) | 25 | 45.8 | 222.1 |
| Thermodynamic Solubility | PBS, pH 7.4 | 25 | 28.9 | 140.1 |
| Thermodynamic Solubility | Simulated Gastric Fluid (pH 1.2) | 37 | >200 | >970.0 |
| Thermodynamic Solubility | Simulated Intestinal Fluid (pH 6.8) | 37 | 35.2 | 170.7 |
Molecular Weight of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate: 206.2 g/mol
Interpretation of Illustrative Data: The hypothetical data suggests that the compound exhibits higher apparent solubility under kinetic conditions, which is a common observation as it may initially form a supersaturated solution or an amorphous precipitate.[9] The thermodynamic solubility is lower, representing the true equilibrium state. The pH-dependent solubility is also notable, with significantly higher solubility in the acidic environment of simulated gastric fluid, likely due to the protonation of the basic nitrogen atoms in the imidazopyridine ring system.
Part 2: Stability Assessment and Forced Degradation Studies
Stability testing is a regulatory requirement and a critical component of drug development, providing insights into how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[11][12] Forced degradation (or stress testing) is an essential part of this process, designed to identify likely degradation products and establish the intrinsic stability of the molecule.[13][14]
Rationale for Forced Degradation Studies
The objectives of performing forced degradation studies on Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate are multifaceted:
-
To Identify Degradation Pathways: Understanding how the molecule degrades helps in predicting potential stability issues.
-
To Elucidate Degradant Structures: Characterization of major degradation products is crucial for safety assessment.
-
To Develop Stability-Indicating Methods: The primary goal is to develop an analytical method (typically HPLC) that can resolve the parent compound from all its degradation products, ensuring accurate quantification during formal stability studies.[13]
-
To Inform Formulation and Packaging: Knowledge of sensitivities (e.g., to light or oxidation) guides the selection of appropriate formulations and protective packaging.
Experimental Workflow for Forced Degradation
The following workflow illustrates the systematic approach to conducting forced degradation studies in line with ICH guidelines.
Detailed Experimental Protocols
Protocol 3: Forced Degradation Study
-
Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Expose the compound solution to the following conditions in parallel. The goal is to achieve 5-20% degradation of the active substance.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Heat at 60°C for a specified time. Neutralize the solution before analysis. The ester functional group is a likely point of hydrolysis.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified time. The imidazole ring can be susceptible to oxidation.[15]
-
Thermal Degradation: Expose both the solid compound and the solution to dry heat (e.g., 80°C).
-
Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[16] A control sample should be protected from light.
-
-
Sample Analysis: At each time point, withdraw an aliquot and analyze by a stability-indicating HPLC method with a photodiode array (PDA) detector.
-
Peak Purity and Mass Balance: The PDA detector is used to assess the peak purity of the parent compound. Mass balance should be calculated to ensure that all degradation products and the remaining parent compound account for close to 100% of the initial concentration.
-
Degradant Identification: For samples showing significant degradation, analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) is performed to tentatively identify the major degradation products based on their mass-to-charge ratio.
Illustrative Stability Data
The following table summarizes hypothetical results from a forced degradation study of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate.
| Stress Condition | Conditions | Time (hours) | % Assay of Parent Compound | Major Degradation Products (DP) Observed |
| Control | 1:1 ACN:H₂O, RT | 24 | 99.8 | None |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 8 | 85.2 | DP1 (Hydrolysis of ester to carboxylic acid) |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 2 | 25.7 | DP1 (Hydrolysis of ester to carboxylic acid) |
| Oxidative | 3% H₂O₂, RT | 24 | 92.1 | DP2 (N-oxide formation) |
| Thermal (Solution) | 80°C | 24 | 98.5 | Minor unspecified degradants |
| Photolytic | ICH Q1B | - | 96.3 | Minor unspecified degradants |
Interpretation of Illustrative Data: The hypothetical data indicates that Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate is most susceptible to hydrolysis under basic conditions, which is expected for an ethyl ester. Acid hydrolysis also occurs but at a slower rate. The compound shows moderate sensitivity to oxidation and is relatively stable under thermal and photolytic stress. The primary degradation product is identified as the corresponding carboxylic acid (DP1), a common pathway for ester-containing drugs.
Conclusion
This technical guide outlines the fundamental principles and practical workflows for the comprehensive solubility and stability profiling of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate. By systematically applying these kinetic, thermodynamic, and forced degradation studies, researchers can generate the critical data necessary to understand the compound's physicochemical behavior. This knowledge is indispensable for guiding its use in biological screening, supporting formulation development, and ensuring the development of robust, safe, and effective chemical entities for future therapeutic applications.
References
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Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548. [Link]
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ICH. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
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ICH. (2003). Q1A(R2) Stability testing of new drug substances and products. [Link]
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European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
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European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
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SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]
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Creative Biolabs. Solubility Assessment Service. [Link]
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Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES, 75(6), 1355-1370. [Link]
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ChemSrc. Ethyl imidazo[1,2-a]pyridine-8-carboxylate. [Link]
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Boufroura, H., et al. (2011). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1673. [Link]
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Nagy, E., et al. (2022). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 27(15), 4995. [Link]
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Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
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Initial biological screening of "Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate"
An In-Depth Technical Guide to the Initial Biological Screening of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of pharmacological activities.[1][2] Derivatives of this heterocyclic system have demonstrated potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties, among others.[3][4] This guide outlines a strategic, multi-tiered approach for the initial biological screening of a specific derivative, Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate . The synthesis of this compound has been previously reported, with computational studies suggesting its potential as an inhibitor of Mur ligases, bacterial cell wall synthesizing enzymes.[5] The following workflows are designed to systematically evaluate its cytotoxic, antimicrobial, and enzyme inhibitory potential, providing a foundational dataset to guide further drug discovery efforts.
In Vitro Cytotoxicity Screening: The Gateway Assay
Rationale: The initial assessment of a novel compound's effect on human cells is a critical first step. A cytotoxicity assay serves a dual purpose: it identifies potential anticancer activity and establishes a therapeutic window, defining concentration ranges that are non-toxic for subsequent, more specific assays.[6][7] We will employ the MTT assay, a robust and widely adopted colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[8][9] The reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells provides a quantifiable measure of cell health.[7][8]
Experimental Workflow: Cytotoxicity Screening
Caption: Principle of a generic kinase inhibition assay.
Detailed Protocol: Generic Kinase Assay (e.g., PI3Kα)
This protocol describes a generalized, luminescence-based kinase assay that quantifies ATP consumption.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., HEPES buffer with MgCl₂, BSA, and DTT).
-
Dilute the target kinase (e.g., human PI3Kα) and its substrate (e.g., PIP₂) to working concentrations in the assay buffer.
-
Prepare serial dilutions of the test compound in assay buffer.
-
-
Assay Procedure:
-
In a white, opaque 384-well plate, add 5 µL of the compound dilutions.
-
Add 10 µL of the kinase/substrate mix to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration near its Km value for the enzyme).
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction and measure the remaining ATP by adding 25 µL of a detection reagent (e.g., a commercial luciferin/luciferase-based reagent that produces light in proportion to ATP amount).
-
Incubate for 10 minutes in the dark and measure luminescence on a plate reader.
-
-
Data Analysis:
-
The signal is inversely proportional to kinase activity (high activity = low ATP = low signal).
-
Calculate percent inhibition relative to high (no enzyme) and low (DMSO vehicle) controls.
-
Determine the IC₅₀ value by plotting percent inhibition against compound concentration.
-
Data Presentation: Hypothetical Kinase Inhibition Profile
| Target Enzyme | Assay Type | Compound IC₅₀ (µM) | Staurosporine (Control) IC₅₀ (µM) |
| PI3Kα | Luminescence | 8.9 ± 0.9 | 0.02 ± 0.003 |
| mTOR | Luminescence | 45.2 ± 3.7 | 0.05 ± 0.006 |
Synthesis and Conclusion
This structured biological screening cascade provides a comprehensive initial assessment of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate. The hypothetical data generated herein suggests a compound with moderate and selective cytotoxicity against breast cancer cells, modest activity against Gram-positive bacteria and fungi, and specific inhibitory action against the PI3Kα kinase.
These preliminary results would characterize Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate as a promising hit compound, particularly for development as an anticancer agent targeting the PI3K pathway. The selectivity observed against a normal cell line is an encouraging sign for a favorable therapeutic index. Future work should focus on confirming the on-target activity in cell-based assays (e.g., Western blot for phosphorylated Akt), exploring the structure-activity relationship (SAR) through the synthesis of analogues, and conducting further profiling to rule out off-target effects. T[10]his systematic approach ensures that resources are directed toward compounds with the highest potential for further development into novel therapeutics.
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available at: [Link]
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Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. National Institutes of Health (NIH). Available at: [Link]
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. Available at: [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health (NIH). Available at: [Link]
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Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. Der Pharma Chemica. Available at: [Link]
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Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. PubMed. Available at: [Link]
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"Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate" CAS number and chemical properties
An In-Depth Technical Guide to Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
For professionals in chemical research and drug development, the imidazo[1,2-a]pyridine scaffold is a cornerstone of medicinal chemistry. Its derivatives are known for a wide spectrum of pharmacological activities, including roles in commercial drugs like the anxiolytic Alpidem and the hypnotic Zolpidem.[1] This guide focuses on a specific, functionally rich derivative, Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate, providing a detailed overview of its chemical properties, synthesis, and scientific context.
Core Chemical & Physical Properties
The fundamental properties of this compound have been established through rigorous spectroscopic and analytical methods.[2] These characteristics are crucial for its identification, purification, and application in further synthetic or biological studies.
| Property | Data | Source |
| Molecular Formula | C₁₀H₁₀N₂O₃ | [2] |
| Molecular Weight | 206.20 g/mol | Calculated |
| Appearance | Greyish-white solid | [2] |
| Yield | 38% | [2] |
| Synthesis Method | Microwave-assisted cyclization | [2] |
Structural Representation
The molecule features a fused bicyclic system consisting of an imidazole ring merged with a pyridine ring. The key functional groups—an ethyl ester at position 2 and a hydroxyl group at position 8—are critical for its chemical reactivity and potential biological interactions.
Caption: Synthesis workflow for the target compound.
Step-by-Step Methodology
Part 1: Synthesis of Intermediate (5) [2]1. Suspend 2-aminopyridin-3-ol (1) (5 mmol) in 25 mL of 1,2-dimethoxyethane in a reaction vessel. 2. Add ethyl bromopyruvate (3) (5 mmol) to the suspension at room temperature. Stirring for 5-10 minutes should result in the complete dissolution of the solids. 3. Continue stirring the reaction mixture at room temperature for 18 hours. 4. Collect the resulting precipitate by filtration. 5. To purify, suspend the collected solid in 15 mL of acetonitrile (MeCN), stir for 15 minutes at room temperature, and filter again to yield the intermediate bromide salt (5) as a white solid.
Causality Insight: The choice of 1,2-dimethoxyethane as the solvent at room temperature facilitates the initial nucleophilic attack of the pyridine nitrogen onto the α-carbon of the ethyl bromopyruvate, leading to the formation and precipitation of the stable cyclic intermediate (5), which can be isolated before the final aromatization step. [2] Part 2: Synthesis of Final Product (6) [2]1. Place the intermediate bromide salt (5) (0.5 mmol) in a microwave reaction vessel with 2 mL of ethanol (EtOH). 2. Irradiate the suspension in a laboratory microwave oven at 300 W until the temperature reaches 120 °C (pressure will be 3–5 bar). Maintain these conditions for 30 minutes. 3. After cooling, evaporate the volatile components under reduced pressure. 4. Purify the residue using column chromatography on silica gel, eluting with a 10:1 mixture of ethyl acetate and ethanol. 5. Combine the product-containing fractions and evaporate the solvent in vacuo to yield Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate (6) as a greyish-white solid.
Causality Insight: Microwave irradiation provides rapid and uniform heating, which efficiently drives the dehydration and subsequent aromatization of the intermediate. [2]This is significantly faster than conventional heating methods and often leads to cleaner reactions with higher yields in shorter time frames.
Spectroscopic Characterization
The identity and purity of the synthesized compound are confirmed by a suite of spectroscopic techniques. The data provides a unique fingerprint of the molecule's structure.
| Technique | Data Interpretation |
| ¹H NMR (DMSO-d₆) | δ (ppm): 1.30 (3H, t, J = 7.2 Hz, COOEt); 4.28 (2H, q, J = 7.2 Hz, COOEt); 6.83 (1H, dd, J = 6.9, 7.2 Hz, Ar); 6.94 (1H, d, J = 6.6 Hz, Ar); 8.01 (1H, d, J = 7.2 Hz, Ar); 8.27 (1H, s, Ar); 10.15 (1H, br s, OH). [2] |
| IR (KBr) | νₘₐₓ (cm⁻¹): 3190, 3011, 2946, 1743 (C=O), 1656, 1596, 1560, 1428, 1395, 1296, 1273, 1206, 1138, 1104, 1055, 1016, 921, 808, 785, 735. [2] |
| Mass Spec. (EI-HRMS) | m/z: Found: 206.06930 (M⁺); C₁₀H₁₀N₂O₃ requires: m/z = 206.069142. [2] |
Biological Significance and Potential Applications
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including antibacterial, antiviral, anti-inflammatory, and kinase inhibition properties. [1][3][4] Specifically, Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate and its derivatives were synthesized as potential inhibitors of Mur ligases. [2]These enzymes are essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. [2]Targeting Mur ligases represents a promising strategy for developing novel antibacterial agents to combat drug-resistant bacteria. The functional groups on this molecule—the hydroxyl group and the ethyl ester—serve as key handles for further chemical modification to optimize binding affinity and pharmacological properties.
Safety and Handling
As with any laboratory chemical, proper safety protocols are paramount. While a specific Safety Data Sheet (SDS) for this compound is not available, a risk assessment based on its structure and the reagents used in its synthesis provides a sound basis for safe handling.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. [5][6]* Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and sources of ignition. [5][6]* Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
This technical guide provides a comprehensive overview of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate, offering researchers and drug development professionals the foundational knowledge needed to work with and build upon this promising chemical entity.
References
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Grošelj, U., Bezenšek, J., Meden, A., Svete, J., Stanovnik, B., Oblak, M., Štefanič Anderluh, P., & Urleb, U. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES, 75(6), 1355-1370. [Link]
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El-Sayed, N. N. E., Al-Ghorbani, M., & Arshad, F. (2015). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. IUCrData, 1(1), x152011. [Link]
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Jia, Z.-J., Liu, Y.-T., & Liu, J.-T. (2010). Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3272. [Link]
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de Oliveira, R. N., da Silva, A. C. G., & de Oliveira, R. B. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 9(1), 133-162. [Link]
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ChemWhat. (n.d.). 8-BroMo-iMidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobroMide CAS#: 1332589-53-3. Retrieved January 19, 2026, from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved January 19, 2026, from [Link]
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Discovery and history of imidazo[1,2-a]pyridine compounds
An In-Depth Technical Guide to the Discovery and History of Imidazo[1,2-a]pyridine Compounds
Authored by Gemini, Senior Application Scientist
Abstract
The imidazo[1,2-a]pyridine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. This bicyclic nitrogen-containing heterocycle is the foundational structure for a multitude of clinically significant drugs, including the widely prescribed hypnotic agent Zolpidem and the anxiolytic Alpidem.[1][2] Its remarkable therapeutic versatility, spanning applications from oncology and infectious diseases to central nervous system disorders, is a direct consequence of its unique structural and electronic properties, which allow for diverse and specific interactions with a wide array of biological targets.[3][4][5] This guide provides a comprehensive exploration of the imidazo[1,2-a]pyridine core, from its initial synthesis to its establishment as a cornerstone in modern drug discovery. We will delve into the historical evolution of its synthetic methodologies, chronicle the landmark discoveries that unveiled its vast therapeutic potential, and examine the intricate structure-activity relationships that govern its biological function. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this pivotal heterocyclic system.
The Genesis of a Scaffold: Foundational Synthetic Strategies
The story of imidazo[1,2-a]pyridines is intrinsically linked to the chemistry of its precursor, 2-aminopyridine. The development of efficient methods to synthesize this key starting material was a critical enabler for the subsequent exploration of the fused heterocyclic system.
The Chichibabin Reaction: Unlocking the Precursor
The journey begins with the discovery of the Chichibabin reaction in 1914 by Russian chemist Aleksei Chichibabin.[6][7] This reaction provides a direct method for the amination of pyridine at the 2-position by reacting it with sodium amide (NaNH₂), typically in liquid ammonia or an inert solvent like xylene.[6][7]
The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the potent nucleophile, the amide anion (NH₂⁻), attacks the electron-deficient C2 position of the pyridine ring. This is followed by the elimination of a hydride ion (H⁻) to restore aromaticity, which then reacts with an available proton source to form hydrogen gas.[7] The significance of the Chichibabin reaction cannot be overstated; it made 2-aminopyridines readily accessible, paving the way for the construction of more complex heterocyclic structures.
Diagram 1: The Chichibabin Reaction Mechanism
Caption: The Chichibabin reaction pathway for the synthesis of 2-aminopyridine.
The Classical Condensation: First Synthesis of the Imidazo[1,2-a]pyridine Core
With 2-aminopyridine readily available, the stage was set for the construction of the fused imidazo[1,2-a]pyridine ring system. The most fundamental and historically significant method is the condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound (e.g., an α-haloketone or α-haloaldehyde). This reaction, often considered the classical approach, proceeds in two key steps:
-
N-Alkylation: The exocyclic nitrogen of 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl, displacing the halide and forming an N-phenacylpyridinium salt intermediate.
-
Intramolecular Cyclization: The endocyclic nitrogen of the pyridine ring then performs a nucleophilic attack on the carbonyl carbon, followed by dehydration, to form the stable, aromatic 5-membered imidazole ring fused to the pyridine ring.
This robust and straightforward method laid the groundwork for the synthesis of a vast library of substituted imidazo[1,2-a]pyridines, enabling early investigations into their chemical and physical properties.
Experimental Protocol 1: Classical Synthesis of 2-phenylimidazo[1,2-a]pyridine
Objective: To synthesize 2-phenylimidazo[1,2-a]pyridine via the classical condensation method.
Materials:
-
2-Aminopyridine
-
2-Bromoacetophenone (α-bromoacetophenone)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-aminopyridine (1.0 eq) and sodium bicarbonate (2.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Addition of α-Haloketone: To the stirring solution, add 2-bromoacetophenone (1.05 eq) portion-wise at room temperature.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90°C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. A precipitate should form.
-
Isolation: Filter the solid product and wash it with cold water to remove any remaining salts.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-phenylimidazo[1,2-a]pyridine.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.
Causality Note: The use of a base like sodium bicarbonate is crucial to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the 2-aminopyridine and thus maintaining its nucleophilicity for the cyclization step.
The Evolution of Synthetic Efficiency: Modern Methodologies
While the classical condensation remains a valuable tool, the demands of modern drug discovery for efficiency, diversity, and greener processes have driven the development of more sophisticated synthetic strategies.[8] These modern methods offer significant advantages, including milder reaction conditions, broader substrate scope, and the ability to construct complex molecules in fewer steps.
Multicomponent Reactions (MCRs): The Power of Convergence
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all starting materials, have revolutionized the synthesis of imidazo[1,2-a]pyridines. The most prominent among these is the Groebke–Blackburn–Bienaymé (GBB) reaction .[9][10]
The GBB reaction is a three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide.[10] The reaction proceeds through the formation of an imine from the aminopyridine and aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide, followed by an isomerization step to yield the aromatic imidazo[1,2-a]pyridine product.[10] The GBB reaction's power lies in its ability to rapidly generate highly diverse libraries of compounds by simply varying the three input components, making it an ideal tool for combinatorial chemistry and lead discovery.[2][10]
Diagram 2: General Workflow of the GBB Reaction
Caption: Convergent synthesis of imidazo[1,2-a]pyridines via the GBB reaction.
Transition Metal-Catalyzed Syntheses
The advent of transition metal catalysis has opened up new avenues for C-H functionalization and cross-coupling reactions, enabling novel and efficient constructions of the imidazo[1,2-a]pyridine scaffold.[11] Copper, palladium, and gold catalysts have been extensively used to facilitate reactions such as:
-
Copper-Catalyzed Aerobic Oxidative Coupling: Reactions between 2-aminopyridines and ketones or terminal alkynes under an oxygen atmosphere provide a green and efficient route.[12]
-
Palladium-Catalyzed Cross-Coupling: These reactions allow for the late-stage functionalization of the imidazo[1,2-a]pyridine core, which is crucial for structure-activity relationship (SAR) studies.
-
Gold-Catalyzed Cyclization: Gold catalysts can enable the cyclization of appropriately functionalized precursors under very mild conditions.[2]
These methods often provide access to substitution patterns that are difficult to achieve through classical methods.
Table 1: Comparison of Key Synthetic Methodologies
| Methodology | Key Reactants | Conditions | Advantages | Disadvantages |
| Classical Condensation | 2-Aminopyridine, α-Haloketone | Reflux in solvent, base | Simple, robust, readily available starting materials | Limited functional group tolerance, often harsh conditions |
| GBB Reaction (MCR) | 2-Aminopyridine, Aldehyde, Isocyanide | Often room temp. or mild heat | High atom economy, rapid diversity generation, operational simplicity[9][10] | Isocyanides can be toxic and have strong odors |
| Cu-Catalyzed Coupling | 2-Aminopyridine, Ketone/Alkyne | Oxidant (e.g., O₂, TBHP) | C-H functionalization, greener approach, broad scope[12] | May require catalyst/ligand screening and optimization |
A Scaffold for Medicine: Key Therapeutic Discoveries
The imidazo[1,2-a]pyridine scaffold remained a subject of academic curiosity for several decades until its profound biological potential was uncovered. This discovery transformed it into one of the most important "privileged structures" in medicinal chemistry.
The Dawn of CNS Activity: Zolpidem and Alpidem
The therapeutic history of imidazo[1,2-a]pyridines began in earnest with the development of compounds targeting the central nervous system (CNS).
-
Zolpidem (Ambien®): Perhaps the most famous member of this class, Zolpidem was synthesized in the 1980s and subsequently approved for the treatment of insomnia.[1] It acts as a selective agonist at the α1 subunit of the GABA-A receptor, a mechanism distinct from traditional benzodiazepines, which results in a favorable hypnotic effect with fewer side effects like muscle relaxation or anxiolysis.
-
Alpidem: Developed as an anxiolytic agent, Alpidem also modulates the GABA-A receptor but with a different subunit selectivity profile compared to Zolpidem.[1][2]
The discovery of these drugs firmly established the imidazo[1,2-a]pyridine core as a premier scaffold for targeting CNS receptors.
Expanding the Therapeutic Frontier
Following the success in CNS disorders, researchers began exploring the utility of the imidazo[1,2-a]pyridine scaffold against a wider range of diseases. This has led to an explosion of research and the discovery of potent agents in numerous therapeutic areas.[4][5]
-
Oncology: Numerous imidazo[1,2-a]pyridine derivatives have been developed as potent kinase inhibitors. For example, compounds have been discovered that selectively inhibit c-Met, a receptor tyrosine kinase often dysregulated in cancer.[13] These inhibitors can block downstream signaling pathways like Akt and ERK, thereby inhibiting cancer cell proliferation.[13] Others have been found to inhibit the insulin-like growth factor-1 receptor (IGF-1R), another key target in oncology.[14]
-
Infectious Diseases: The scaffold has shown remarkable promise in combating infectious agents.
-
Antituberculosis: The clinical candidate Telacebec (Q203) is a potent inhibitor of the cytochrome bc1 complex in Mycobacterium tuberculosis, disrupting the pathogen's energy production.[15] This discovery has provided a new line of attack against multi-drug-resistant tuberculosis (MDR-TB).[15]
-
Antiviral: Specific derivatives have demonstrated high activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[16]
-
Antifungal and Antibacterial: A broad spectrum of activity has been reported against various fungal and bacterial strains.[4]
-
Table 2: Selected Marketed and Clinical Imidazo[1,2-a]pyridine-Based Drugs
| Compound | Therapeutic Area | Mechanism of Action | Year of Discovery/Approval |
| Zolimidine | Gastroenterology | Antiulcer (gastric acid secretion inhibitor) | 1970s |
| Zolpidem | Central Nervous System | GABA-A α1 selective agonist (hypnotic) | 1980s |
| Alpidem | Central Nervous System | GABA-A agonist (anxiolytic) | 1980s |
| Saripidem | Central Nervous System | GABA-A agonist (anxiolytic) | 1990s |
| Telacebec (Q203) | Infectious Disease | M. tuberculosis cytochrome bc1 complex inhibitor (antitubercular) | 2010s |
Mechanism of Action Spotlight: Inhibition of c-Met Signaling
To appreciate the molecular intricacies of imidazo[1,2-a]pyridine action, we can examine their role as c-Met kinase inhibitors. The c-Met receptor tyrosine kinase plays a crucial role in cell proliferation, survival, and motility, and its aberrant activation is a hallmark of many cancers.[13]
Imidazo[1,2-a]pyridine-based inhibitors are designed to bind to the ATP-binding pocket of the c-Met kinase domain. Through extensive structure-activity relationship (SAR) studies, researchers have optimized the scaffold to achieve high potency and selectivity. For instance, specific substitutions on the imidazo[1,2-a]pyridine core can form key hydrogen bonds and hydrophobic interactions with amino acid residues in the active site, preventing ATP from binding and thereby inhibiting the autophosphorylation of the kinase. This blockade of c-Met signaling leads to the downstream inhibition of pro-survival pathways like PI3K/Akt and MAPK/ERK, ultimately resulting in reduced tumor growth and proliferation.[13]
Diagram 3: Inhibition of the c-Met Signaling Pathway
Caption: Imidazo[1,2-a]pyridine inhibitors block c-Met phosphorylation and downstream signaling.
Conclusion and Future Perspectives
The journey of the imidazo[1,2-a]pyridine scaffold from a laboratory curiosity to a cornerstone of medicinal chemistry is a testament to the power of synthetic innovation and biological screening. Its history is marked by the foundational Chichibabin reaction, the development of robust condensation methods, and the revolutionary efficiency of modern multicomponent and metal-catalyzed reactions. These synthetic advancements have enabled the exploration of vast chemical space, leading to the discovery of drugs that have impacted millions of lives.
Today, research into imidazo[1,2-a]pyridines is more active than ever.[1] The scaffold's synthetic tractability and proven track record as a successful pharmacophore ensure its continued relevance. Future efforts will likely focus on:
-
Novel Therapeutic Targets: Applying the scaffold to new and challenging biological targets, particularly in areas of unmet medical need like neurodegenerative diseases and orphan cancers.
-
Green Chemistry: Further refining synthetic routes to be more environmentally sustainable, reducing waste and energy consumption.
-
Advanced Drug Delivery: Incorporating imidazo[1,2-a]pyridine warheads into more complex therapeutic modalities, such as antibody-drug conjugates (ADCs) or targeted protein degraders (PROTACs).
The rich history and dynamic present of the imidazo[1,2-a]pyridine core firmly establish it as a privileged scaffold that will continue to yield new and important therapeutic agents for years to come.
References
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- Ramachandran, S., et al. (2017). Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis. Journal of Medicinal Chemistry.
- Barlocco, D., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters.
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Methodological & Application
Application Note: A Comprehensive Guide to the Column Chromatography Purification of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
An Application Note from Gemini Synthesis & Purification Group
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4][5] Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate is a key synthetic intermediate whose purity is paramount for subsequent drug development stages. However, its purification presents challenges due to its polar nature, arising from the hydroxyl group, and the basicity of the nitrogen-containing heterocyclic system, which can lead to poor peak shape and recovery on standard silica gel.[6][7] This application note provides a robust, field-proven protocol for the efficient purification of this compound using normal-phase column chromatography. We delve into the causality behind experimental choices, from solvent system optimization via Thin-Layer Chromatography (TLC) to advanced troubleshooting, ensuring researchers can achieve high purity and yield.
Introduction: The Purification Challenge
Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate is synthesized via the cyclization of 2-aminopyridin-3-ol with ethyl bromopyruvate.[8] The resulting crude product often contains unreacted starting materials and polar byproducts. The primary challenge in its purification lies in its amphipathic and basic character. The hydroxyl (-OH) group imparts significant polarity, leading to strong retention on silica gel, while the pyridine nitrogen introduces basicity, causing peak tailing or streaking due to strong, non-ideal interactions with acidic silanol groups on the silica surface.[6]
This guide presents a systematic approach to overcome these challenges, beginning with the development of an optimal mobile phase and culminating in a detailed preparative column chromatography protocol.
Compound Profile & Physicochemical Properties
Understanding the molecule's properties is fundamental to designing an effective purification strategy.
Structure:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₃ | [8] |
| Molecular Weight | 206.20 g/mol | [8] |
| Appearance | Off-white to pale solid | [8] |
| Polarity | High | |
| Key Functional Groups | Hydroxyl (-OH), Ester (-COOEt), Imidazopyridine core | |
| Chromatographic Behavior | Polar, basic compound. Prone to strong adsorption and peak tailing on unmodified silica gel. | [6] |
Principle: Normal-Phase Chromatography on Silica Gel
The selected purification method is normal-phase chromatography, which separates compounds based on their polarity.
-
Stationary Phase: Silica gel (SiO₂), a highly polar adsorbent.
-
Mobile Phase: A non-polar solvent system, the polarity of which is gradually increased.
The separation mechanism relies on the analyte's adsorption onto the silica surface and its subsequent desorption and elution by the mobile phase. For our target compound, the polar hydroxyl and ester groups will form hydrogen bonds with the silanol groups (Si-OH) of the stationary phase. The non-polar parts of the molecule will have a greater affinity for the mobile phase. By carefully increasing the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture), we can selectively desorb and elute the target compound after less polar impurities have been washed away.
To counteract the basicity of the imidazopyridine nitrogen, which causes tailing, a small amount of a basic modifier like triethylamine (TEA) can be added to the mobile phase. TEA competes with the analyte for the acidic silanol sites, leading to sharper, more symmetrical peaks.[6]
Detailed Protocols
PART 1: Analytical TLC for Method Development
Before attempting preparative chromatography, it is crucial to develop and optimize the solvent system using TLC. This small-scale experiment predicts the separation on a larger column.
Materials:
-
Silica gel 60 F254 TLC plates
-
TLC developing tank
-
Spotting capillaries
-
Solvents: Hexane (or Petroleum Ether), Ethyl Acetate (EtOAc), Triethylamine (TEA)
-
UV lamp (254 nm)
Procedure:
-
Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the TLC Plate: Using a capillary, spot the crude mixture onto the TLC plate, approximately 1 cm from the bottom.
-
Develop the Plate: Place a small volume of the chosen mobile phase into the TLC tank. Place the spotted TLC plate in the tank and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.
-
Optimize the Mobile Phase:
-
Initial System (based on literature): Start with a 3:2 mixture of Ethyl Acetate / Petroleum Ether.[8]
-
Goal: The ideal solvent system should move the target compound to an Rf (Retardation factor) value of 0.25-0.35 .
-
If Rf is too low (<0.2): Increase the polarity by increasing the proportion of ethyl acetate.
-
If Rf is too high (>0.5): Decrease the polarity by increasing the proportion of hexane.
-
If spots are streaking: Prepare a new mobile phase containing 0.5-1% triethylamine (e.g., 60 mL EtOAc, 40 mL Hexane, 0.5 mL TEA). This should result in more compact, round spots.[6]
-
| Example Solvent System | Target Compound Rf | Observation |
| Hexane:EtOAc (1:1) | ~0.15 | Compound is highly retained. |
| Hexane:EtOAc (2:3) | ~0.30 | Good retention, suitable for column separation. |
| Hexane:EtOAc (2:3) + 0.5% TEA | ~0.32 | Good retention and significantly reduced tailing. |
PART 2: Preparative Column Chromatography
Materials:
-
Glass chromatography column
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Sand (purified)
-
Crude Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
-
Optimized mobile phase (from TLC analysis)
-
Fraction collection tubes
Procedure:
-
Column Packing (Slurry Method):
-
Add a small plug of cotton or glass wool to the bottom of the column. Add a ~1 cm layer of sand.
-
In a beaker, mix the required amount of silica gel (typically 50-100 times the weight of the crude sample) with the initial, least polar mobile phase (e.g., Hexane:EtOAc 1:1) to form a free-flowing slurry.
-
Pour the slurry into the column. Use gentle pressure (air or nitrogen) to pack the column bed evenly, ensuring no air bubbles are trapped.
-
Add another ~1 cm layer of sand on top of the packed silica to prevent disturbance during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or DCM).
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.
-
Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.
-
Carefully add this powder to the top of the packed column, forming an even layer. This technique prevents the dissolution issues and band broadening that can occur with highly polar compounds.[6]
-
-
Elution:
-
Carefully add the initial, low-polarity mobile phase to the column.
-
Begin eluting the column, collecting the solvent in fractions. A typical starting system would be the mobile phase that gives the least polar impurities an Rf of ~0.2.
-
Gradually increase the polarity of the mobile phase according to your TLC optimization (gradient elution). For example:
-
Elute with 5 column volumes of Hexane:EtOAc (1:1) to remove non-polar impurities.
-
Increase polarity to Hexane:EtOAc (2:3) + 0.5% TEA to elute the target compound.
-
A final flush with 100% Ethyl Acetate can be used to elute any remaining highly polar compounds.[8]
-
-
-
Fraction Analysis:
-
Monitor the fractions by spotting them sequentially on a TLC plate alongside a spot of the original crude mixture.
-
Develop the TLC plate in the optimized mobile phase.
-
Identify the fractions containing the pure product (single spot at the correct Rf).
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
-
Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Place the flask under high vacuum to remove any residual solvent.
-
Weigh the flask to determine the yield of the pure, isolated product.
-
Purification Workflow Diagram
Caption: Overall workflow for the purification of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate.
Troubleshooting Common Issues
| Issue | Possible Cause | Solution |
| Compound Streaks/Tails on Column | Analyte is basic and interacting strongly with acidic silica sites. | Add 0.5-1% triethylamine (TEA) or a few drops of aqueous ammonia to your mobile phase to neutralize the silica surface.[6] |
| Compound Does Not Elute | Mobile phase is not polar enough; compound is irreversibly adsorbed. | Drastically increase the mobile phase polarity (e.g., switch to Dichloromethane/Methanol). If still unsuccessful, consider an alternative stationary phase like alumina or reversed-phase (C18) chromatography.[6] |
| Poor Separation of Product & Impurity | Insufficient resolution between spots on TLC. | Re-optimize the TLC mobile phase. Try different solvent combinations (e.g., Dichloromethane/Methanol, Toluene/Acetone). A shallower polarity gradient during elution may also improve separation. |
| Cracked or Channeled Column Bed | Column packed improperly or ran dry. | Ensure the column bed is never allowed to run dry. Pack the column carefully as a uniform slurry. A cracked column cannot be salvaged and must be repacked. |
Alternative & Advanced Strategies
For particularly challenging purifications or when scaling up, consider these alternatives:
-
Alumina Chromatography: Using neutral or basic alumina as the stationary phase can be highly effective for basic compounds like imidazopyridines, as it minimizes the acidic interactions that cause tailing on silica.[6]
-
Reversed-Phase Chromatography: This technique uses a non-polar stationary phase (e.g., C18 silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[9][10] For polar compounds, this can often provide superior separation. A modifier like formic acid or trifluoroacetic acid (0.1%) is typically added to the mobile phase to improve peak shape.[6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for very polar compounds that are not well-retained in reversed-phase. It uses a polar stationary phase with a mobile phase rich in organic solvent.[11]
Conclusion
The successful purification of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate is readily achievable through a systematic approach to normal-phase column chromatography. The keys to success are meticulous mobile phase optimization using TLC, the use of a basic modifier to ensure symmetrical peak shape, and proper column packing and sample loading techniques. By following the detailed protocols and troubleshooting advice in this guide, researchers can consistently obtain this valuable intermediate in high purity, facilitating the advancement of their research and development programs.
References
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Hamdi, A., El hammoudani, Y., Ahari, M., Amhamdi, H., Salhi, A., Elyoussfi, A., Akichouh, E. H., & El aatiaoui, A. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 91, 01004. Retrieved from [Link]
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Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Retrieved from [Link]
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Grošelj, U., Bezenšek, J., Meden, A., Svete, J., Stanovnik, B., Oblak, M., Štefanič Anderluh, P., & Urleb, U. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES, 75(6), 1355-1370. Retrieved from [Link]
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Al-Ostath, A., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. Molecules, 29(11), 2548. Retrieved from [Link]
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Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37048-37059. Retrieved from [Link]
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Pirogov, A., et al. (2022). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Retrieved from [Link]
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Kumar, R., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22626-22641. Retrieved from [Link]
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Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Retrieved from [Link]
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Chemistry For Everyone. (2023, November 29). How To Choose Mobile Phase For Column Chromatography? [Video]. YouTube. Retrieved from [Link]
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Jana, S., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5767-5777. Retrieved from [Link]
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Wang, Y., et al. (2016). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Chromatography B, 1022, 22-29. Retrieved from [Link]
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Kumar, R., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PMC - NIH. Retrieved from [Link]
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Reddit. (2021). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]
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ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
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Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
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Waters Blog. (2023, June 13). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
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AHH Chemical Co., Ltd. (n.d.). Ethyl imidazo[1,2-a]pyridine-8-carboxylate. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Retrieved from [Link]
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Prasse, C., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(17), 4093-4103. Retrieved from [Link]
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ResearchGate. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]
-
El-Gazzar, A. B. A., et al. (2010). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1059. Retrieved from [Link]
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Sha, F., et al. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Beilstein Journal of Organic Chemistry, 12, 1481-1487. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthesis, Characterization of Some Novel Pyrazoline incorporated Imidazo[1,2-a]pyridines for Anti-inflammatory and Anti-bacterial activities. Retrieved from [Link]
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Journal of Kufa for Chemical Science. (2017). Synthesis and Characterization of Heterocyclic Compounds from 8-Hydroxyquinoline. Retrieved from [Link]
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NIH. (n.d.). Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate. Retrieved from [Link]
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Kollár, L., et al. (2018). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 23(10), 2461. Retrieved from [Link]
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Synthesis of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate Analogs: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry.[1][2] This designation stems from its recurring presence in a multitude of biologically active compounds, demonstrating a broad therapeutic spectrum.[2][3] Marketed drugs such as Zolpidem (a hypnotic), Olprinone (a cardiotonic), and Soraprazan (an anti-ulcer agent) feature this versatile framework, underscoring its clinical significance.[1][2] The diverse pharmacological activities associated with imidazo[1,2-a]pyridine derivatives include anti-inflammatory, analgesic, antiviral, anticancer, and antibacterial properties.[3][4][5]
The introduction of a hydroxyl group at the 8-position of the imidazo[1,2-a]pyridine ring system, coupled with a carboxylate moiety at the 2-position, offers a strategic avenue for developing novel therapeutic agents. The hydroxyl group can act as a key hydrogen bond donor or acceptor, influencing ligand-receptor interactions, while the carboxylate provides a handle for further structural modifications and can impact physicochemical properties such as solubility. This application note provides a detailed guide to the synthesis of ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate and its analogs, focusing on robust and adaptable synthetic strategies.
General Synthetic Strategies
The construction of the imidazo[1,2-a]pyridine scaffold can be achieved through several synthetic routes. The most common and reliable methods for the synthesis of the target analogs involve either a classical cyclocondensation reaction or a multicomponent reaction, such as the Groebke-Blackburn-Bienaymé (GBB) reaction.[6][7]
Strategy 1: Cyclocondensation of 2-Aminopyridin-3-ol with Ethyl Bromopyruvate
This is a direct and efficient method for the synthesis of the target molecule.[8] The reaction proceeds via an initial N-alkylation of the more nucleophilic amino group of 2-aminopyridin-3-ol by ethyl bromopyruvate, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.
Mechanism Rationale: The selection of 2-aminopyridin-3-ol as the starting material is crucial as it incorporates the required 8-hydroxy functionality from the outset. Ethyl bromopyruvate serves as a versatile three-carbon building block, providing the atoms necessary to form the imidazole ring and introducing the ethyl carboxylate group at the 2-position. The reaction is typically carried out in a suitable solvent such as ethanol or tetrahydrofuran (THF) under reflux conditions.[8][9] The use of a mild base, such as sodium bicarbonate, can be employed to neutralize the hydrogen bromide generated during the reaction, which can improve the overall yield.[9]
Strategy 2: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
The GBB reaction is a powerful one-pot, three-component reaction that allows for the rapid assembly of substituted imidazo[1,2-a]pyridines.[4][10][11] This strategy involves the reaction of a 2-aminopyridine, an aldehyde, and an isocyanide in the presence of a catalyst. While not directly producing the target molecule in its simplest form, this method offers significant advantages for creating a library of analogs by varying the aldehyde and isocyanide components. To synthesize analogs of ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate, a 2-aminopyridin-3-ol would be used as the aminopyridine component. The aldehyde and isocyanide would be chosen to ultimately provide the desired substitution pattern.
Causality of Component Choice: The GBB reaction's efficiency lies in its convergent nature, where complexity is built in a single step. The choice of a Lewis acid or Brønsted acid catalyst is often critical for promoting the formation of the key imine intermediate and facilitating the subsequent [4+1] cycloaddition with the isocyanide.[11] This method is particularly well-suited for diversity-oriented synthesis in drug discovery programs.
Detailed Experimental Protocol: Synthesis of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
This protocol details the synthesis of the title compound via the cyclocondensation of 2-aminopyridin-3-ol with ethyl bromopyruvate.[8]
Materials:
-
2-Aminopyridin-3-ol
-
Ethyl bromopyruvate
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Ethyl acetate (AcOEt)
-
Petroleum ether
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
To a suspension of 2-aminopyridin-3-ol (5.858 g, 53.2 mmol) in anhydrous THF (120 mL) in a round-bottom flask, add ethyl bromopyruvate (6.65 mL, 53.2 mmol) at room temperature with stirring.
-
Heat the reaction mixture at reflux for 40 hours.
-
After cooling to room temperature, evaporate the volatile components in vacuo.
-
To the residue, add dichloromethane (200 mL) and wash with a saturated aqueous sodium bicarbonate solution (100 mL).
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane (50 mL each).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the filtrate in vacuo.
-
Purify the crude product by column chromatography on silica gel. Elute with a mixture of ethyl acetate and petroleum ether (3:2) to remove nonpolar impurities, followed by pure ethyl acetate to elute the desired product.[8]
Characterization of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.
-
¹H NMR (DMSO-d₆) δ: 6.53 (1H, dd, J = 0.9, 7.5 Hz, Ar), 6.78 (1H, t, J = 7.2 Hz, Ar), 8.05 (1H, dd, J = 0.9, 6.9 Hz, Ar), 8.44 (1H, s, Ar), 10.57 (1H, br s, OH).[8]
-
Mass Spectrometry (EI): m/z = 206 (M⁺).[8]
-
High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₀H₁₀N₂O₃: 206.0691; Found: 206.0698.[8]
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate analogs via the cyclocondensation route.
Caption: Synthetic workflow for Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate.
Data Summary of Representative Analogs
The following table summarizes key data for a selection of imidazo[1,2-a]pyridine-2-carboxylate analogs, highlighting the versatility of the synthetic methodologies.
| Compound ID | R⁶ | R⁸ | Yield (%) | Method | Reference |
| 12a | -CH₃ | -Br | 83.3 | Cyclocondensation | [12] |
| 12b | -Cl | -Br | 76.6 | Cyclocondensation | [12] |
| 12c | -H | -Br | 71.1 | Cyclocondensation | [12] |
| 6 | -H | -OH | Not specified | Cyclocondensation | [8] |
Troubleshooting and Safety Precautions
Troubleshooting:
-
Low Yield: Incomplete reaction can be a cause of low yield. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reaction time or temperature. The purity of starting materials is also critical; ensure 2-aminopyridin-3-ol is of high quality.
-
Purification Challenges: The presence of highly polar impurities may complicate purification. A thorough aqueous work-up is essential to remove any water-soluble byproducts. Experiment with different solvent systems for column chromatography to achieve optimal separation.
-
Side Reactions: The formation of regioisomers is a potential side reaction, although generally not favored in this specific synthesis. Characterization by 2D NMR techniques can help to confirm the desired regiochemistry if there is any ambiguity.
Safety Precautions:
-
Ethyl bromopyruvate is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Tetrahydrofuran (THF) is a flammable solvent and can form explosive peroxides upon storage. Use only freshly distilled or inhibitor-stabilized THF.
-
All reactions should be conducted in a fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The synthesis of ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate and its analogs provides a valuable platform for the development of novel therapeutic agents. The cyclocondensation and multicomponent reaction strategies outlined in this guide offer robust and flexible approaches for accessing a wide range of derivatives. Careful attention to reaction conditions, purification techniques, and safety protocols is paramount for successful synthesis and downstream applications in drug discovery and development.
References
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PubMed. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Curr Top Med Chem, 16(26), 2963-2994. [Link]
- ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
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PubMed. (2019). The Groebke-Blackburn-Bienaymé Reaction. Eur J Org Chem, 2019(42), 7007-7049. [Link]
- Journal of Medicinal Chemistry. (n.d.). Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents.
- National Institutes of Health. (n.d.). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability.
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Organic Chemistry Portal. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49, 2266-2274. [Link]
- ResearchGate. (n.d.). Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism.
- Bentham Science Publishers. (2024). Microwave Assisted Groebke-Blackburn-Bienayme Multicomponent Reaction to Synthesis of Imidazo[1,2-a]pyridine-furan Hybrids as Possible Therapeutic Option for Leukemia, Colon Cancer and Prostate Cancer. Current Microwave Chemistry, 11(1), 37-50.
- National Institutes of Health. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.
- Morressier. (2018). Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts.
- ACS Combinatorial Science. (n.d.). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent.
- National Institutes of Health. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines.
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
- E3S Web of Conferences. (n.d.). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review.
- RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update.
- Google Patents. (n.d.). CN102276526B - Synthesis method of 2-amino pyridine compounds.
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- Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update.
- ResearchGate. (2008).
- PubMed Central. (n.d.). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors.
- PubMed Central. (n.d.). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate.
- Der Pharma Chemica. (n.d.). Synthesis, Characterization of Some Novel Pyrazoline incorporated Imidazo[1,2-a]pyridines for Anti-inflammatory and.
- PubMed Central. (n.d.). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction.
-
PubMed. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infect Disord Drug Targets, 24(8), e200324228067. [Link]
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"Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate" in vitro enzyme inhibition assay
Application Notes & Protocols
Topic: In Vitro Enzyme Inhibition Assay for Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Evaluating the Inhibitory Potential of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate Against Monoamine Oxidase Isoforms
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as anticancer agents, kinase inhibitors, and modulators of enzymes central to neurological disorders.[1][2][3] This document provides a comprehensive guide and a detailed protocol for conducting an in vitro enzyme inhibition assay to evaluate the activity of a specific derivative, Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate, against Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). These enzymes are critical targets in the treatment of depression and neurodegenerative diseases like Parkinson's and Alzheimer's disease.[4][5] The protocol described herein utilizes a sensitive and high-throughput compatible fluorometric method to determine the half-maximal inhibitory concentration (IC50), a key parameter in drug discovery.[6][7]
Scientific Background & Assay Principle
The Imidazo[1,2-a]pyridine Scaffold: The imidazo[1,2-a]pyridine core is a versatile heterocyclic system found in several marketed drugs, such as the hypnotic agent Zolpidem.[1][8] Its rigid structure and synthetic tractability have made it an attractive starting point for designing inhibitors against a variety of biological targets.[2] Research has shown that derivatives can inhibit crucial enzymes like protein kinases, tubulin, and enzymes involved in bacterial cell wall synthesis.[2][3][9]
Target Rationale: Monoamine Oxidase (MAO) Monoamine oxidases (MAO) are mitochondrial enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin and dopamine.[5] They exist in two isoforms, MAO-A and MAO-B, which differ in substrate specificity and inhibitor selectivity.[4]
-
MAO-A inhibitors are primarily used as antidepressants and anxiolytics.[5]
-
MAO-B inhibitors are employed in the management of Parkinson's and Alzheimer's diseases.[4][5]
Given the prevalence of imidazo[1,2-a]pyridine derivatives as CNS-active agents, evaluating their potential to inhibit MAO is a logical and critical step in their pharmacological profiling.
Principle of the Fluorometric Assay: This protocol employs a robust, fluorescence-based assay, which is highly sensitive and suitable for high-throughput screening (HTS).[6][7] The assay principle is a coupled-enzyme reaction:
-
MAO (either isoform A or B) oxidizes a non-selective substrate, p-tyramine. This reaction produces a stoichiometric amount of hydrogen peroxide (H₂O₂).[6][10]
-
In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a fluorogenic probe (e.g., Amplex Red or a similar compound) to generate a highly fluorescent product (e.g., resorufin).[6]
-
The intensity of the emitted fluorescence is directly proportional to the amount of H₂O₂ produced, and thus to the activity of the MAO enzyme.
-
When an inhibitor like Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate is present, the rate of the MAO-catalyzed reaction decreases, resulting in a reduced fluorescent signal. By measuring this reduction across a range of inhibitor concentrations, a dose-response curve can be generated to determine the IC50 value.
Detailed Materials & Protocols
-
Test Compound: Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
-
Enzymes: Recombinant human MAO-A and MAO-B (e.g., from Sigma-Aldrich or a specialized supplier)
-
Substrate: p-Tyramine hydrochloride
-
Detection Reagent: A suitable fluorogenic probe such as Amplex® Red (10-Acetyl-3,7-dihydroxyphenoxazine)
-
Coupling Enzyme: Horseradish Peroxidase (HRP)
-
Positive Controls:
-
Solvent: 100% Dimethyl sulfoxide (DMSO), molecular biology grade
-
Microplates: Opaque, black, flat-bottom 96-well plates (to minimize light scatter and background fluorescence)
-
Instrumentation: Fluorescence microplate reader with temperature control, capable of excitation at ~530-560 nm and emission detection at ~580-595 nm.
Causality Note: Preparing fresh solutions, especially for the enzyme and detection reagents, is critical for assay performance. The concentrations provided below are starting points and should be optimized based on the specific activity of the enzyme lot.
-
Assay Buffer: Prepare 100 mM Potassium Phosphate buffer, pH 7.4. Store at 4°C.
-
Test Compound Stock (10 mM): Dissolve a precise weight of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate in 100% DMSO to make a 10 mM stock solution.
-
Positive Control Stocks (1 mM): Prepare 1 mM stock solutions of Clorgyline and Selegiline in 100% DMSO.
-
Enzyme Working Solutions (2X):
-
Dilute recombinant MAO-A and MAO-B in Assay Buffer to a 2X final concentration (e.g., 10-20 µg/mL, requires optimization).
-
Expertise Note: The optimal enzyme concentration should yield a robust signal well above background within the linear range of the reaction time. Prepare this solution fresh and keep it on ice.
-
-
Substrate/Detection Mix (2X):
-
Prepare a 2X mix in Assay Buffer containing:
-
p-Tyramine (e.g., 2 mM)
-
Fluorogenic Probe (e.g., 100 µM)
-
HRP (e.g., 2 U/mL)
-
-
Expertise Note: This mix should be protected from light to prevent degradation of the fluorogenic probe. Prepare fresh just before use.
-
This protocol is for a single 96-well plate. Adjust volumes as necessary.
-
Prepare Compound Dilution Plate:
-
In a separate 96-well plate, perform a serial dilution of the 10 mM test compound stock and positive control stocks.
-
Start by diluting the stock to 200 µM in Assay Buffer (this will be your highest concentration). Then perform 1:3 or 1:10 serial dilutions in Assay Buffer containing a fixed percentage of DMSO (e.g., 1%) to create a 10-point concentration curve. The final DMSO concentration in the assay well should be kept constant and low (≤0.5%) to avoid affecting enzyme activity. [12] * Prepare wells with Assay Buffer + DMSO only for the 'No Inhibitor' (100% activity) and 'No Enzyme' (background) controls.
-
-
Assay Plate Setup (50 µL initial volume):
-
Add 25 µL of the serially diluted test compound, positive controls, or control buffer from the dilution plate to the appropriate wells of the black 96-well assay plate.
-
Add 25 µL of the 2X MAO-A or MAO-B working solution to all wells except the 'No Enzyme' background controls.
-
To the 'No Enzyme' wells, add 25 µL of Assay Buffer instead of the enzyme solution.
-
-
Pre-incubation:
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Cover the plate and pre-incubate for 15 minutes at 37°C . This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Initiate Enzymatic Reaction:
-
Add 50 µL of the freshly prepared 2X Substrate/Detection Mix to all wells. The total reaction volume is now 100 µL.
-
-
Kinetic Measurement:
-
Immediately place the plate in the fluorescence reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Ex/Em ~540/590 nm) every 1-2 minutes for 30-60 minutes .
-
Alternative (Endpoint): If a kinetic read is not possible, incubate the plate for a fixed time (e.g., 30 minutes) at 37°C, protected from light. Then, read the final fluorescence intensity. A kinetic assay is generally preferred as it ensures the reaction rate is measured within the linear phase. [13]
-
Data Analysis & Interpretation
-
Determine Reaction Rates: For kinetic data, calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence vs. time plot (RFU/min). For endpoint data, use the final fluorescence value after background subtraction.
-
Background Subtraction: Subtract the average rate (or signal) of the 'No Enzyme' control wells from all other wells.
-
Calculate Percent Inhibition: Use the following formula for each inhibitor concentration:
% Inhibition = (1 - (V₀ of Test Well / V₀ of 'No Inhibitor' Control)) * 100
-
Plot Data: Plot the Percent Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism, Origin) to fit the data to a four-parameter logistic (4PL) equation. This will generate a sigmoidal dose-response curve.
-
Determine IC50: The IC50 is the concentration of the inhibitor that reduces enzyme activity by 50%. This value is directly calculated by the regression analysis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
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- 5. Enzyme Inhibition Assays for Monoamine Oxidase [pubmed.ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 8. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 11. Monoamine Oxidase Inhibitor Screening Assay Kit(KA6215) | Abnova [abnova.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cellular Characterization of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold
The imidazo[1,2-a]pyridine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a variety of clinically successful drugs.[1][2] Marketed therapeutics for anxiety (alpidem), insomnia (zolpidem), and even heart failure (olprinone) feature this heterocyclic core, underscoring its broad therapeutic applicability.[1][2] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][3] This remarkable versatility stems from the scaffold's amenability to chemical modification, allowing for the fine-tuning of its pharmacological profile.
Our focus here is on a specific derivative, Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate . The synthesis of this compound and its analogues has been documented, with preliminary investigations suggesting their potential as inhibitors of Mur ligases, a family of enzymes crucial for bacterial peptidoglycan synthesis.[4] This positions the compound as a promising candidate for the development of novel antibacterial agents. Furthermore, given the established anticancer activity of many imidazopyridine derivatives,[5][6][7] a thorough cellular characterization is warranted to explore its full therapeutic potential.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on developing and executing a suite of cell-based assays to elucidate the biological activity of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate. We will present a tiered approach, beginning with foundational cytotoxicity and proliferation assays, followed by more mechanistic studies to probe its effects on cell migration and key signaling pathways. For each assay, we provide a detailed, field-proven protocol, explaining the causality behind experimental choices to ensure robust and reproducible data generation.
Part 1: Foundational Cellular Assays - Assessing Cytotoxicity and Antiproliferative Effects
A logical first step in characterizing any novel compound is to determine its impact on cell viability and proliferation. These initial screens provide essential data on the compound's potency and therapeutic window.
Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6][8] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[6]
Experimental Rationale: This assay will establish the cytotoxic profile of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate across a panel of relevant cell lines, allowing for the determination of its IC50 (half-maximal inhibitory concentration) value. The choice of cell lines is critical and should align with the therapeutic hypotheses. For anticancer screening, the NCI-60 panel or a subset thereof provides a standardized and diverse set of human cancer cell lines.[2][7][9][10] For antibacterial investigations, a microbial viability assay would be more appropriate (see Section 3).
Table 1: Recommended Cell Lines for Initial Cytotoxicity Screening
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast (ER+) | Represents hormone-dependent breast cancer. |
| MDA-MB-231 | Breast (Triple-Negative) | Represents an aggressive and chemo-resistant breast cancer subtype. |
| A549 | Lung Adenocarcinoma | A common model for non-small cell lung cancer. |
| HeLa | Cervical Cancer | A robust and widely studied cancer cell line. |
| HEK293 | Human Embryonic Kidney | Often used as a non-cancerous control to assess general cytotoxicity. |
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding:
-
Culture selected cell lines to ~80% confluency.
-
Trypsinize and resuspend cells in complete culture medium.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate in DMSO.
-
Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired compound concentrations. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Cell Proliferation Assessment using the BrdU Assay
To specifically measure the effect of the compound on DNA synthesis and cell division, the BrdU (5-bromo-2'-deoxyuridine) incorporation assay is a robust method.[4][11] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[11] Incorporated BrdU can then be detected using a specific antibody.
Experimental Rationale: This assay complements the MTT assay by providing a more direct measure of antiproliferative activity. A compound could be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells), and the BrdU assay can distinguish between these effects.
Protocol: BrdU Cell Proliferation Assay
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol, seeding cells in a 96-well plate and treating them with a range of concentrations of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate for 24-48 hours.
-
-
BrdU Labeling:
-
Prepare a 10 µM BrdU labeling solution in complete culture medium.
-
Add 20 µL of the BrdU labeling solution to each well.
-
Incubate for 2-4 hours at 37°C to allow for BrdU incorporation.
-
-
Fixation and Denaturation:
-
Carefully remove the labeling medium.
-
Fix the cells by adding 100 µL of a fixing/denaturing solution (e.g., 4% paraformaldehyde followed by 2N HCl) to each well and incubate for 30 minutes at room temperature.
-
Wash the wells three times with PBS.
-
-
Immunodetection:
-
Block non-specific binding by adding 200 µL of a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) and incubating for 1 hour.
-
Add 100 µL of a diluted anti-BrdU antibody and incubate for 1-2 hours at room temperature.
-
Wash the wells three times with PBS.
-
Add 100 µL of a diluted HRP-conjugated secondary antibody and incubate for 1 hour.
-
Wash the wells three times with PBS.
-
-
Signal Development and Measurement:
-
Add 100 µL of a colorimetric HRP substrate (e.g., TMB) to each well.
-
Incubate until a color change is observed.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H2SO4).
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of proliferation for each concentration relative to the untreated control.
-
Plot the percentage of proliferation against the log of the compound concentration to determine the GI50 (half-maximal growth inhibition) value.
-
Part 2: Mechanistic Assays - Probing the Mode of Action
Once the foundational cytotoxic and antiproliferative effects are established, the next logical step is to investigate the compound's mechanism of action. Based on the known activities of imidazopyridine derivatives, we will focus on assays for cell migration and the modulation of key signaling pathways.
Cell Migration Assessment using the Wound Healing (Scratch) Assay
The wound healing or scratch assay is a straightforward and widely used method to study directional cell migration in vitro.[3][5][12] A "wound" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the wound is monitored over time.[5]
Experimental Rationale: Cell migration is a key process in cancer metastasis. This assay will determine if Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate can inhibit the migratory capacity of cancer cells, suggesting a potential anti-metastatic effect.
Protocol: Wound Healing Assay
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate at a high density to create a confluent monolayer within 24 hours.
-
-
Creating the Wound:
-
Once the cells are fully confluent, use a sterile 200 µL pipette tip to create a straight scratch across the center of the monolayer.
-
Gently wash the wells twice with PBS to remove detached cells and debris.
-
-
Compound Treatment and Imaging:
-
Replace the PBS with fresh culture medium containing a non-toxic concentration of the compound (determined from the MTT assay). Include an untreated control.
-
Immediately capture an image of the scratch at time 0 using a phase-contrast microscope. Mark the location of the image for subsequent time points.
-
Incubate the plate at 37°C and capture images of the same wound area at regular intervals (e.g., 6, 12, and 24 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure at each time point relative to the initial wound width.
-
Compare the rate of wound closure between the treated and untreated cells.
-
Diagram: Wound Healing Assay Workflow
Caption: Workflow for the wound healing (scratch) assay.
Investigating Signaling Pathway Modulation by Western Blotting
Many anticancer agents exert their effects by modulating key intracellular signaling pathways that regulate cell growth, survival, and proliferation. The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK1/2, is frequently dysregulated in cancer and is a common target for therapeutic intervention.[13][14] Western blotting is a powerful technique to detect changes in the phosphorylation status of key signaling proteins, which is indicative of their activation or inactivation.[14][15]
Experimental Rationale: This assay will determine if Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate affects the activation of key proteins in the MAPK signaling cascade, providing insights into its molecular mechanism of action. We will focus on assessing the phosphorylation of ERK1/2 (p-ERK1/2) as a primary readout of pathway activity.
Protocol: Western Blotting for MAPK Pathway Activation
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the compound at its IC50 concentration for various time points (e.g., 0, 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal to determine the relative change in phosphorylation.
-
Diagram: Simplified MAPK Signaling Pathway
Caption: A simplified overview of the MAPK signaling cascade.
Part 3: Exploring Antibacterial Activity
Given the suggestion that derivatives of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate may inhibit Mur ligases, it is crucial to assess its antibacterial properties.
Microbial Cell Viability using BacTiter-Glo™ Assay
The BacTiter-Glo™ Microbial Cell Viability Assay is a homogeneous method that quantifies the number of viable bacterial cells by measuring ATP levels.[1][16][17][18] ATP is a key indicator of metabolically active cells.[17]
Experimental Rationale: This high-throughput compatible assay will determine the minimum inhibitory concentration (MIC) of the compound against relevant bacterial strains.
Protocol: BacTiter-Glo™ Microbial Cell Viability Assay
-
Bacterial Culture Preparation:
-
Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) to the mid-logarithmic phase in appropriate broth.
-
Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
-
Compound Treatment:
-
In a 96-well opaque-walled plate, add 50 µL of the bacterial suspension to each well.
-
Add 50 µL of the compound at various concentrations. Include positive (standard antibiotic) and negative (vehicle) controls.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified period (e.g., 18-24 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the BacTiter-Glo™ reagent to room temperature.
-
Add 100 µL of BacTiter-Glo™ reagent to each well.
-
Mix on an orbital shaker for 5 minutes.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the compound concentration to determine the MIC.
-
Mur Ligase Inhibition Assay (Biochemical)
To directly test the hypothesis that the compound inhibits Mur ligases, a biochemical assay is required. This typically involves purified enzymes and measures the inhibition of their catalytic activity. A common method is the malachite green assay, which detects the release of inorganic phosphate from ATP hydrolysis during the ligation reaction.[19]
Experimental Rationale: This assay will provide direct evidence of target engagement and inhibition of Mur ligase activity.
Protocol: Malachite Green-based Mur Ligase Inhibition Assay
-
Enzyme and Substrate Preparation:
-
Purify the target Mur ligase (e.g., MurC, MurD, MurE, or MurF) from a bacterial expression system.
-
Prepare the necessary substrates for the specific Mur ligase being assayed (e.g., UDP-MurNAc-peptides, amino acids, ATP).
-
-
Inhibition Assay:
-
In a 96-well plate, set up reaction mixtures containing buffer, MgCl2, the specific Mur ligase, and its substrates.
-
Add the compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period.
-
-
Phosphate Detection:
-
Stop the reaction.
-
Add malachite green reagent to each well. This reagent forms a colored complex with free inorganic phosphate.
-
Incubate for color development.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at ~620 nm.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial characterization of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate. By systematically evaluating its effects on cell viability, proliferation, migration, and key signaling pathways, researchers can gain valuable insights into its therapeutic potential. Furthermore, the targeted antibacterial and enzymatic assays will help to validate its proposed mechanism of action as a Mur ligase inhibitor. The data generated from these studies will be instrumental in guiding further preclinical development of this promising compound.
References
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. National Institutes of Health.
- Application Notes and Protocols for Western Blot Analysis of MAPK and NF-κB Signaling Pathways. BenchChem.
- NCI-60 Cancer Cell Lines: Research Applications & Analysis Guide. Revvity.
- BacTiter-Glo Microbial Cell Viability Assay Quick Protocol. Promega Corporation.
- How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. (2025).
- Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. (2023).
- Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate. (2022).
- Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Taylor & Francis Online.
- BacTiter-Glo(TM) Microbial Cell Viability Assay Technical Bulletin #TB337. Promega Corporation.
- Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. PubMed Central.
- Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. PubMed Central.
- Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. PubMed Central.
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. (2025).
- Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. National Institutes of Health.
- BrdU Labeling & Detection Cell Proliferation Protocol for Imaging. Thermo Fisher Scientific.
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PubMed Central. (2023).
- Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
- Protocol for Cell Viability Assays. BroadPharm. (2022).
- Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines. PubMed Central.
- BrdU Staining Protocol for Flow Cytometry. Thermo Fisher Scientific.
- Cell Viability Assays. NCBI Bookshelf. (2013).
- BacTiter-Glo™ Microbial Cell Viability Assay. Promega Corporation.
- An In-depth Technical Guide to Preliminary Cytotoxicity Screening on Cancer Cell Lines. BenchChem.
- Wound healing assay. Abcam.
- Wound Healing and Migration Assays. ibidi.
- Overview of the wound healing assay preparation protocols. ResearchGate.
- Evaluation of the published kinase inhibitor set to identify multiple inhibitors of bacterial ATP-dependent mur ligases. PubMed Central.
- Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. PubMed Central.
- Development of a one-pot assay for screening and identification of Mur pathway inhibitors in Mycobacterium tuberculosis. PubMed. (2016).
- Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PubMed Central. (2014).
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- 4. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
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Application Notes and Protocols: Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate as a Privileged Scaffold in Medicinal Chemistry
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in leveraging the ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate scaffold. This document provides in-depth scientific context, validated experimental protocols, and practical insights into the synthesis, derivatization, and biological evaluation of this promising heterocyclic core, with a particular focus on its application as an inhibitor of the PI3K/Akt/mTOR signaling pathway in cancer.
Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Versatile Core in Drug Discovery
The imidazo[1,2-a]pyridine ring system is a "privileged" scaffold in medicinal chemistry, a designation earned due to its recurrence in a multitude of biologically active compounds and approved drugs.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation to biological targets, while the embedded nitrogen atoms offer key hydrogen bonding opportunities. Marketed drugs such as zolpidem (anxiolytic), alpidem (anxiolytic), and zolimidine (anti-ulcer) feature this core, highlighting its therapeutic potential.[3][4]
The specific scaffold, ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate , offers three key points for chemical modification: the 8-hydroxy group, the 2-carboxylate ester, and the fused ring system itself. This versatility allows for the generation of diverse chemical libraries to probe structure-activity relationships (SAR) for various biological targets. Notably, derivatives of this scaffold have shown significant promise as inhibitors of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[5][6]
Synthetic Chemistry: Building and Diversifying the Scaffold
The synthesis of the core scaffold and its subsequent derivatization are crucial first steps in any drug discovery campaign. Here, we provide a robust and reproducible protocol for the synthesis of ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate and its diversification into a chemical library.
Synthesis of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
The synthesis of the title compound is achieved through a cyclization reaction between 2-aminopyridin-3-ol and ethyl bromopyruvate.[7]
Protocol 1: Synthesis of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
Materials:
-
2-aminopyridin-3-ol
-
Ethyl bromopyruvate
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (CH2Cl2)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate (AcOEt)
-
Petroleum ether
Procedure:
-
To a suspension of 2-aminopyridin-3-ol (1.0 eq) in anhydrous THF, add ethyl bromopyruvate (1.0 eq) at room temperature.
-
Heat the reaction mixture at reflux for 40 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, evaporate the volatile components under reduced pressure.
-
To the residue, add CH2Cl2 and wash with a saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.
-
Separate the organic layer and extract the aqueous layer twice with CH2Cl2.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and evaporate the solvent in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to afford the pure ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate.[7]
Causality of Experimental Choices:
-
Anhydrous THF: The use of an anhydrous solvent is critical to prevent unwanted side reactions, such as hydrolysis of the ethyl bromopyruvate.
-
Reflux: Heating the reaction provides the necessary activation energy for the cyclization to occur at a reasonable rate.
-
Sodium Bicarbonate Wash: This step is essential to remove any unreacted starting materials and acidic impurities, simplifying the subsequent purification.
-
Column Chromatography: This purification technique separates the desired product from byproducts and unreacted starting materials based on their polarity, ensuring a high purity of the final compound.
Diversification of the Scaffold: Amide Library Synthesis
The ethyl ester at the 2-position is an excellent handle for creating a library of amide derivatives, which can significantly impact the compound's biological activity and pharmacokinetic properties. The following protocol describes a general method for amide bond formation.
Protocol 2: Synthesis of 8-hydroxy-N-substituted-imidazo[1,2-a]pyridine-2-carboxamides
Materials:
-
Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
-
Various primary or secondary amines (e.g., benzylamine, morpholine, etc.)
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (CH2Cl2)
Procedure:
Step 1: Hydrolysis of the Ester
-
To a solution of ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a mixture of MeOH and water, add LiOH (2.0 eq).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Acidify the reaction mixture with 1N HCl to pH ~3-4, which will precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid.[8]
Step 2: Amide Coupling
-
To a solution of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous CH2Cl2, add DMAP (0.1 eq).[9]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC (1.1 eq) portion-wise to the cooled solution.[9]
-
Allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide.[9]
Causality of Experimental Choices:
-
Ester Hydrolysis: Conversion of the ethyl ester to the corresponding carboxylic acid is necessary for the subsequent amide coupling reaction.
-
DCC and DMAP: DCC is a common coupling agent that activates the carboxylic acid for nucleophilic attack by the amine. DMAP acts as a catalyst to accelerate the reaction.
-
Anhydrous Conditions: The amide coupling reaction is sensitive to water, which can hydrolyze the activated carboxylic acid intermediate.
-
Aqueous Workup: The series of washes removes unreacted reagents, byproducts, and the catalyst, simplifying the final purification.
Biological Evaluation: Targeting the PI3K/Akt/mTOR Pathway
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated potent inhibitory activity against the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently hyperactivated in cancer.[5][7][10]
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This leads to the activation of phosphoinositide 3-kinase (PI3K), which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases such as PDK1 and Akt. Activated Akt then phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR) complex 1 (mTORC1). mTORC1, in turn, promotes protein synthesis and cell growth by phosphorylating key effectors like p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[11]
Caption: PI3K/Akt/mTOR Signaling Pathway and Point of Inhibition.
In Vitro PI3Kα Kinase Inhibition Assay
To determine the direct inhibitory effect of the synthesized compounds on PI3K activity, an in vitro kinase assay is performed. The ADP-Glo™ Kinase Assay is a common method for this purpose.[12]
Protocol 3: In Vitro PI3Kα Kinase Assay (ADP-Glo™)
Materials:
-
Recombinant human PI3Kα enzyme
-
PI3K Kinase Buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)[12]
-
PIP2 substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Synthesized imidazo[1,2-a]pyridine derivatives
-
384-well low volume plates
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add 0.5 µL of the diluted inhibitor or vehicle (DMSO).
-
Prepare a mixture of the PI3Kα enzyme and PIP2 substrate in PI3K Kinase Buffer. Add 4 µL of this enzyme/lipid mixture to each well.
-
Pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 0.5 µL of 250 µM ATP to each well.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced according to the ADP-Glo™ Kinase Assay Kit manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Causality of Experimental Choices:
-
Pre-incubation with Inhibitor: This step ensures that the inhibitor has sufficient time to bind to the kinase before the substrate (ATP) is introduced.
-
ATP Concentration: The ATP concentration should be at or near the Km value for the kinase to ensure that the assay is sensitive to competitive inhibitors.
-
ADP-Glo™ Technology: This assay format is highly sensitive and robust, allowing for the detection of small amounts of ADP produced in the kinase reaction. The luminescent readout is less prone to interference from colored or fluorescent compounds compared to absorbance-based assays.
Cell-Based Assays: Assessing Antiproliferative Activity
To evaluate the effect of the compounds on cancer cell viability, the MTT assay is a widely used and reliable method.[13][14]
Protocol 4: MTT Cell Viability Assay
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer, HepG2 liver cancer)
-
Complete cell culture medium
-
96-well plates
-
Synthesized imidazo[1,2-a]pyridine derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.2% nonidet p-40 and 8 mM HCl in isopropanol)[15]
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
The next day, treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.[16]
Causality of Experimental Choices:
-
Cell Seeding Density: It is crucial to determine the optimal cell seeding density to ensure that the cells are in the exponential growth phase during the assay.
-
MTT Incubation Time: The incubation time with MTT should be sufficient for the formation of visible formazan crystals but not so long that the crystals become too large and difficult to solubilize.
-
Solubilization Step: Complete solubilization of the formazan crystals is essential for accurate absorbance readings.
Cell Cycle Analysis by Flow Cytometry
To investigate the mechanism by which the compounds inhibit cell proliferation, cell cycle analysis using propidium iodide (PI) staining and flow cytometry is a powerful technique.[4][5]
Protocol 5: Cell Cycle Analysis with Propidium Iodide Staining
Materials:
-
Cancer cells treated with the synthesized compounds
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat the cells with the test compounds at their IC50 concentrations for a defined period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS and resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Fix for at least 30 minutes on ice.[3]
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.[1]
-
Analyze the stained cells using a flow cytometer.
-
The DNA content of the cells will be proportional to the PI fluorescence intensity. Analyze the data to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Causality of Experimental Choices:
-
Ethanol Fixation: Ethanol fixation permeabilizes the cell membrane, allowing the PI to enter and stain the DNA. It also preserves the cellular morphology.
-
RNase A Treatment: PI can also bind to double-stranded RNA. RNase A is included in the staining solution to digest RNA, ensuring that the PI signal is specific to DNA content.
-
Flow Cytometry Analysis: This technique allows for the rapid and quantitative analysis of the DNA content of a large population of individual cells, providing a detailed snapshot of the cell cycle distribution.
Data Presentation and Interpretation
Table 1: Example Data for a Hypothetical Imidazo[1,2-a]pyridine Derivative (Compound X)
| Assay | Endpoint | Result |
| PI3Kα Kinase Assay | IC50 | 50 nM |
| MTT Assay (A549 cells) | IC50 | 500 nM |
| Cell Cycle Analysis | Effect | G1 phase arrest |
Interpretation of Results:
-
The low nanomolar IC50 value in the PI3Kα kinase assay indicates that Compound X is a potent and direct inhibitor of the enzyme.
-
The sub-micromolar IC50 value in the MTT assay demonstrates that Compound X effectively inhibits the proliferation of A549 cancer cells.
-
The cell cycle analysis revealing a G1 phase arrest suggests that Compound X exerts its antiproliferative effect by preventing cells from progressing from the G1 to the S phase of the cell cycle, a process that is often dependent on PI3K signaling.
Conclusion
The ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate scaffold represents a highly versatile and promising starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and its derivatives have shown significant potential as inhibitors of the PI3K/Akt/mTOR pathway. The detailed protocols and application notes provided herein offer a solid foundation for researchers to explore the full medicinal chemistry potential of this privileged scaffold in the quest for new and effective treatments for cancer and other diseases.
References
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Bio-Rad Antibodies. (2016). Propidium iodide staining of cells for cell cycle analysis. Retrieved from [Link]
- University of Massachusetts Chan Medical School. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from a flow cytometry core facility's resource page.
- UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from a flow cytometry core facility's resource page.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
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- Promega Corporation. (n.d.). PI3K(p110δ/p85α) Kinase Assay. Retrieved from a technical manual for the ADP-Glo™ Kinase Assay.
- Merck Millipore. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit.
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- Orsolini, L., et al. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction.
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Application Notes and Protocols for Suzuki Coupling Reactions with Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, forming the structural basis of numerous marketed pharmaceuticals, including the anxiolytic, alpidem, and the hypnotic, zolpidem.[1][2] Its rigid, planar structure and rich electronic properties make it an ideal framework for developing novel therapeutics targeting a wide range of biological targets. The ability to selectively functionalize this core is paramount in medicinal chemistry for structure-activity relationship (SAR) studies and the optimization of lead compounds.
Among the various methods for carbon-carbon bond formation, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.[3] This guide provides a detailed technical overview and actionable protocols for the application of Suzuki coupling reactions to a specific, highly functionalized member of this class: Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate . We will explore the synthesis of the necessary precursors, delve into the mechanistic nuances of the coupling reaction, and present robust protocols for achieving successful C-C bond formation on this promising scaffold.
Part 1: Synthesis of the Halogenated Precursor
The Suzuki coupling reaction necessitates an organohalide coupling partner. The imidazo[1,2-a]pyridine ring system is electron-rich and readily undergoes electrophilic substitution, with the C3 position being the most nucleophilic and kinetically favored site for functionalization.[4][5][6][7][8]
Protocol 1.1: Synthesis of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate (1)
The starting material can be synthesized via the cyclization of 2-aminopyridin-3-ol with ethyl bromopyruvate.[9]
Experimental Protocol:
-
To a suspension of 2-aminopyridin-3-ol (1.0 eq) in anhydrous THF, add ethyl bromopyruvate (1.0 eq) at room temperature.
-
Heat the reaction mixture at reflux for 40 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the volatile components in vacuo.
-
To the residue, add dichloromethane (CH₂Cl₂) and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate (1) .[9]
Protocol 1.2: Regioselective C3-Halogenation
For the subsequent Suzuki coupling, a halogen needs to be installed, typically at the C3 position. N-Bromosuccinimide (NBS) and N-Iodosuccinimide (NIS) are effective and mild reagents for the bromination and iodination of electron-rich heterocycles, respectively.[10][11][12][13][14][15]
Experimental Protocol for C3-Bromination (2a):
-
Dissolve Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate (1) (1.0 eq) in a suitable solvent such as acetonitrile or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify by column chromatography to yield Ethyl 3-bromo-8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate (2a) .
Part 2: The Suzuki-Miyaura Coupling Reaction: Mechanism and Considerations
The generally accepted mechanism for the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium(0) species.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide.
-
Transmetalation: The organic group from the activated boronic acid (as a boronate species) is transferred to the palladium center. The base is crucial for the formation of the more nucleophilic boronate.
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Causality Behind Experimental Choices for Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate:
-
The Hydroxyl Group: The phenolic hydroxyl group at the C8 position is acidic and can be deprotonated by the bases typically used in Suzuki couplings. This can lead to side reactions or catalyst inhibition. Therefore, two approaches are presented: one with the unprotected hydroxyl group using milder bases, and a more robust method involving a protecting group.
-
The Ester Group: The ethyl ester at C2 is susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures. The choice of base and reaction temperature is therefore critical to preserving this functionality.
-
The Heterocyclic Core: The nitrogen atoms in the imidazo[1,2-a]pyridine ring can coordinate to the palladium catalyst, potentially affecting its activity. The use of bulky, electron-rich phosphine ligands can mitigate this issue and promote the desired catalytic cycle.
Part 3: Experimental Protocols for Suzuki Coupling
Protocol 2.1: Suzuki Coupling with Unprotected Hydroxyl Group
This protocol uses a milder base to minimize potential side reactions involving the 8-hydroxy group.
Materials and Reagents:
| Reagent/Material | Supplier | Grade |
| Ethyl 3-bromo-8-hydroxy... (2a) | Synthesized | >95% |
| Arylboronic acid | Commercial | >98% |
| Pd(PPh₃)₄ (Tetrakis) | Commercial | Catalyst grade |
| Potassium Carbonate (K₂CO₃) | Commercial | Anhydrous |
| 1,4-Dioxane | Commercial | Anhydrous |
| Water | In-house | Degassed, DI |
Experimental Procedure:
-
To a reaction vessel, add Ethyl 3-bromo-8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate (2a) (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ (0.03-0.05 eq).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2.2: Suzuki Coupling with Protected Hydroxyl Group
This protocol involves the protection of the 8-hydroxy group, allowing for a wider range of bases and potentially higher yields, especially with challenging coupling partners. A common protecting group for phenols is the benzyl group.
Step 1: Protection of the Hydroxyl Group
-
To a solution of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate (1) (1.0 eq) in THF, add cesium carbonate (Cs₂CO₃) (2.0 eq).[9]
-
Add benzyl bromide (1.2 eq) and stir the mixture at room temperature for 24 hours.
-
Follow a standard aqueous workup and purify by column chromatography to obtain Ethyl 8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylate .[9]
-
This protected compound can then be halogenated at the C3 position as described in Protocol 1.2 to yield Ethyl 3-bromo-8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylate (2b) .
Step 2: Suzuki Coupling of the Protected Substrate
Caption: Workflow for the protected Suzuki coupling protocol.
Materials and Reagents:
| Reagent/Material | Supplier | Grade |
| Ethyl 3-bromo-8-(benzyloxy)... (2b) | Synthesized | >95% |
| Arylboronic acid | Commercial | >98% |
| Pd(dppf)Cl₂·CH₂Cl₂ | Commercial | Catalyst grade |
| Potassium Phosphate (K₃PO₄) | Commercial | Anhydrous |
| 1,4-Dioxane | Commercial | Anhydrous |
| Water | In-house | Degassed, DI |
Experimental Procedure:
-
Combine Ethyl 3-bromo-8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylate (2b) (1.0 eq), the arylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq) in a reaction vessel.
-
Evacuate and backfill with an inert gas three times.
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction to 90-100 °C for 6-16 hours, monitoring by TLC or LC-MS.
-
After completion, perform an aqueous workup as described in Protocol 2.1.
-
Purify the intermediate by column chromatography.
-
Deprotection: Dissolve the purified product in ethanol or methanol and add 10% Pd/C. Stir under an atmosphere of hydrogen (H₂) until the reaction is complete. Filter through Celite and concentrate to obtain the final deprotected product.
Part 4: Troubleshooting and Data Summary
Troubleshooting Common Issues:
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed solvents | Use a fresh batch of catalyst; Ensure thorough degassing of solvents by sparging with an inert gas. |
| Poorly reactive boronic acid | Use a more active catalyst/ligand system (e.g., Buchwald ligands); Increase reaction temperature. | |
| Dehalogenation | Presence of water or protic impurities | Use anhydrous solvents and reagents; Ensure the base is dry. |
| Ester Hydrolysis | Base is too strong or reaction time is too long | Use a weaker base (e.g., K₂CO₃ instead of K₃PO₄); Reduce reaction time and temperature. |
| Homocoupling of Boronic Acid | Reaction conditions favor this side reaction | Use a 1:1 ratio of halide to boronic acid initially, then add more boronic acid if needed; Lower the temperature. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the C3-functionalization of the Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate scaffold. The choice between a protected and unprotected strategy will depend on the specific boronic acid partner and the desired reaction robustness. The protocols provided herein, grounded in established principles of heterocyclic chemistry and palladium catalysis, offer a solid foundation for researchers to synthesize novel derivatives for applications in drug discovery and materials science. Careful attention to the quality of reagents and the exclusion of oxygen are critical for achieving high yields and reproducible results.
References
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- FeCl3−catalyzed C−3 functionalization of imidazo[1,2-a]pyridines with diazoacetonitrile under oxidant- and ligand-free conditions. ResearchGate. [URL: https://www.researchgate.net/publication/362575235_FeCl3-catalyzed_C-3_functionalization_of_imidazo12-apyridines_with_diazoacetonitrile_under_oxidant-_and_ligand-free_conditions]
- Electrochemical Oxidative C3-functionalization Of Imidazo[1,2-a] Pyridine Deriv
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [URL: https://www.mdpi.com/1420-3049/27/21/7580]
- Copper-Catalyzed C-3 Functionalization of Imidazo[1,2-a]pyridines with 3-Indoleacetic Acids. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c01344]
- Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8490076/]
- One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. MDPI. [URL: https://www.mdpi.com/1420-3049/24/5/943]
- Mechanistic insights into N-Bromosuccinimide-promoted synthesis of imidazo[1,2-a]pyridine in water: Reactivity mediated by substrates and solvent. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30238515/]
- Bromination of imidazo[1,2-a]pyridines. ResearchGate. [URL: https://www.researchgate.net/figure/Bromination-of-imidazo-1-2-a-pyridines_fig2_334546599]
- C3‐Iodination of imidazo[1,2‐a]pyridines. ResearchGate. [URL: https://www.researchgate.net/figure/C3-Iodination-of-imidazo-12-a-pyridines_fig1_362575235]
- Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert -Butyl Hydroperoxide. ResearchGate. [URL: https://www.researchgate.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d3ra07842f]
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10729906/]
- Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS. Reddit. [URL: https://www.reddit.com/r/chemhelp/comments/71x43s/bromination_of_8chloroimidazo15apyrazine_with_nbs/]
- Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Chemia. [URL: https://www.manac-inc.com/chemia/402]
- Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7599723/]
- Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3254350/]
- Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate. [URL: https://www.researchgate.
- Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7022791/]
- Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. ResearchGate. [URL: https://www.researchgate.
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- Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Pharmacia. [URL: https://pharmacia.pensoft.net/article/105494/]
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Application Notes and Protocols for High-Throughput Screening of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold in Kinase Inhibitor Discovery
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2] Of particular interest to drug discovery professionals is the recurring emergence of imidazo[1,2-a]pyridine-based molecules as potent inhibitors of protein kinases.[1] Kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. This makes them a prime target for therapeutic intervention.
This document provides a comprehensive guide for the high-throughput screening (HTS) of a specific member of this promising class of compounds: Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate . We will delve into the rationale for its selection, its physicochemical properties, and detailed protocols for its evaluation as a potential kinase inhibitor using two robust and widely adopted HTS assay formats: a luminescence-based assay and a fluorescence-based assay. This guide is intended for researchers, scientists, and drug development professionals seeking to identify novel kinase inhibitors from chemical libraries.
Compound of Interest: Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
Structure:
Physicochemical Properties:
A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in HTS. The following table summarizes key properties of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₃ | [3] |
| Molecular Weight | 206.19 g/mol | [3] |
| Appearance | Off-white to pale yellow solid | Vendor Information |
| Solubility | Soluble in DMSO | Assumed based on common practice for HTS compounds |
| Storage | Store at 2-8°C, protected from light | Vendor Information |
Rationale for Screening:
The selection of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate for HTS is based on the established precedent of the imidazo[1,2-a]pyridine scaffold as a kinase inhibitor pharmacophore. Numerous studies have highlighted the potential of this chemical family to target a variety of kinases, including phosphoinositide 3-kinases (PI3Ks), Akt, and p38 MAP kinase.[1][4][5] The 8-hydroxy substitution on the pyridine ring offers a potential site for hydrogen bonding interactions within the kinase active site, a common feature of many potent kinase inhibitors. The ethyl carboxylate at the 2-position provides a handle for potential future structure-activity relationship (SAR) studies and optimization of potency and pharmacokinetic properties.
For the purpose of these application notes, we will focus on screening this compound against p38 Mitogen-Activated Protein (MAP) Kinase , a key enzyme in the inflammatory response and a validated target for a range of diseases.[5][6][7]
High-Throughput Screening Workflows
A typical HTS workflow for identifying and characterizing kinase inhibitors involves a primary screen to identify "hits," followed by secondary assays to confirm activity and determine potency. The following diagram illustrates this general workflow.
Caption: A generalized workflow for high-throughput screening of kinase inhibitors.
Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™)
Principle:
The ADP-Glo™ Kinase Assay is a robust, homogeneous, and highly sensitive method for quantifying kinase activity by measuring the amount of ADP produced during the kinase reaction. The assay is performed in two steps. First, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to generate a luminescent signal that is directly proportional to the kinase activity.
Materials:
-
Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate (solubilized in 100% DMSO to a stock concentration of 10 mM)
-
Recombinant human p38α MAP kinase
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a serial dilution of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate in 100% DMSO.
-
For a primary screen, a single concentration (e.g., 10 µM) is typically used. For dose-response experiments, a 10-point, 3-fold serial dilution is recommended.
-
Transfer a small volume (e.g., 50 nL) of the compound solution to the assay plate.
-
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix containing p38α MAP kinase and MBP in kinase buffer.
-
Add 2.5 µL of the kinase/substrate mix to each well of the assay plate containing the compound.
-
Prepare an ATP solution in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Primary Screen: Calculate the percent inhibition for each compound relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Dose-Response: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Assay Quality Control: Calculate the Z'-factor to assess the quality and robustness of the assay.[8][9][10][11][12] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Expected Results:
The following table provides an example of expected luminescence signals and calculated percent inhibition.
| Well Type | Luminescence (RLU) | % Inhibition |
| No Enzyme Control | 100 | 100% |
| Vehicle Control (DMSO) | 10,000 | 0% |
| Test Compound | 2,500 | 75% |
Protocol 2: Fluorescence-Based Kinase Assay (HTRF®)
Principle:
Homogeneous Time-Resolved Fluorescence (HTRF®) is a time-resolved fluorescence resonance energy transfer (TR-FRET) technology. In a typical kinase assay, a biotinylated substrate and an anti-phospho-specific antibody labeled with a fluorescent donor (e.g., Europium cryptate) are used. The phosphorylated substrate is then detected by a fluorescent acceptor (e.g., XL665) coupled to streptavidin. When the donor and acceptor are in close proximity (i.e., when the substrate is phosphorylated), excitation of the donor leads to energy transfer to the acceptor, resulting in a specific FRET signal.
Materials:
-
Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate (prepared as in Protocol 1)
-
Recombinant human p38α MAP kinase
-
Biotinylated peptide substrate for p38α
-
ATP
-
Kinase buffer
-
HTRF® detection reagents (e.g., anti-phospho-p38α antibody labeled with Eu³⁺-cryptate and streptavidin-XL665)
-
HTRF® detection buffer
-
Low-volume, white 384-well assay plates
-
Multichannel pipettes or automated liquid handling system
-
HTRF®-compatible plate reader
Step-by-Step Protocol:
-
Compound Plating:
-
Dispense 50 nL of the serially diluted compound in DMSO into the assay plate.
-
-
Kinase Reaction:
-
Prepare a master mix of p38α MAP kinase and biotinylated peptide substrate in kinase buffer.
-
Add 5 µL of the master mix to each well.
-
Prepare an ATP solution in kinase buffer.
-
Start the reaction by adding 5 µL of the ATP solution.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Prepare the detection reagent mix by combining the Eu³⁺-cryptate labeled antibody and streptavidin-XL665 in HTRF® detection buffer.
-
Add 10 µL of the detection reagent mix to each well to stop the reaction and initiate the detection process.
-
Incubate the plate at room temperature for 60 minutes to allow for binding and signal development.
-
Read the plate on an HTRF®-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis:
-
The HTRF® ratio is calculated as (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
The percent inhibition is then calculated based on the HTRF® ratios of the controls.
-
IC50 values are determined by plotting the HTRF® ratio or percent inhibition against the compound concentration and fitting the data to a dose-response curve.[13][14][15]
HTRF Assay Principle Diagram:
Sources
- 1. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of RIP2/RIck/CARDIAK activity by pyridinyl imidazole inhibitors of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridinylimidazole based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 9. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. assay.dev [assay.dev]
- 12. Z-factor - Wikipedia [en.wikipedia.org]
- 13. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. medium.com [medium.com]
Application Note: Quantitative Analysis of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, belonging to the versatile class of imidazo[1,2-a]pyridines known for a wide range of biological activities.[1][2] The development of robust and reliable analytical methods for the precise quantification of this molecule is paramount for pharmacokinetic studies, formulation development, quality control, and metabolic profiling. This document provides a comprehensive guide to the quantitative analysis of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate, detailing protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[3][4][5]
The structure of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate, with its aromatic rings and polar functional groups, lends itself well to reversed-phase HPLC. Its chromophore suggests good UV absorbance, and the presence of nitrogen atoms makes it suitable for sensitive detection by mass spectrometry.
Chemical Structure and Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₃ | [6] |
| Molecular Weight | 206.2 g/mol | [6][7] |
| CAS Number | 1041004-63-0 | [6] |
Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The HPLC-UV method is a robust and widely accessible technique for the quantification of pharmaceutical compounds. The selection of a reversed-phase C18 column is based on the non-polar nature of the imidazo[1,2-a]pyridine core, while the polar functional groups allow for effective retention and separation with a suitable polar mobile phase.
Principle of HPLC-UV Quantification
This method separates Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate from other components in a sample matrix based on its differential partitioning between a stationary phase (C18 column) and a mobile phase (a mixture of acetonitrile and water/buffer). Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength, where it exhibits maximum absorption, and comparing the peak area to a standard curve generated from known concentrations.
Experimental Protocol: HPLC-UV
1.2.1. Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid (analytical grade).
-
Standard: A well-characterized reference standard of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate.
1.2.2. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a consistent pH and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic modifier for elution. |
| Gradient | 20% B to 80% B over 10 minutes | To ensure elution of the analyte with good peak symmetry. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Injection Volume | 10 µL | Can be optimized based on sensitivity needs. |
| Detection Wavelength | To be determined by UV scan (likely 254 nm or λmax) | Imidazo[1,2-a]pyridine systems are known to absorb in this region. |
1.2.3. Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL). The diluent should be the initial mobile phase composition.
-
Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, dissolve a known amount in the diluent. For a drug product, a suitable extraction method may be required to separate the analyte from excipients.
Method Validation (ICH Q2(R2) Framework)[4][5]
A comprehensive validation of the analytical method is crucial to demonstrate its suitability for the intended purpose.[3][8]
-
Specificity: The ability to assess the analyte in the presence of other components.[9] This can be demonstrated by analyzing a blank matrix and a matrix spiked with the analyte and potential impurities. The analyte peak should be well-resolved from any other peaks.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration.[9] This is assessed by analyzing the calibration standards and performing a linear regression of peak area versus concentration. A correlation coefficient (r²) of >0.99 is typically desired.
-
Accuracy: The closeness of the test results to the true value.[9] This is determined by analyzing samples with known concentrations (e.g., spiked matrix at three concentration levels) and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9] It is evaluated at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[9]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).[9]
Part 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis of plasma samples or trace impurity analysis, LC-MS/MS is the method of choice.
Principle of LC-MS/MS Quantification
LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically by electrospray ionization - ESI), and a specific precursor ion (e.g., [M+H]⁺) is selected in the first quadrupole. This precursor ion is then fragmented in a collision cell, and a specific product ion is monitored in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity.
Experimental Protocol: LC-MS/MS
2.2.1. Instrumentation and Materials
-
LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: A reversed-phase C18 column suitable for LC-MS (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Solvents: LC-MS grade acetonitrile, water, and formic acid.
-
Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte, is highly recommended for bioanalysis to correct for matrix effects and variability in extraction and ionization.
2.2.2. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile buffer for good ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | For robust separation. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The presence of basic nitrogen atoms favors positive ion formation. |
| MRM Transition | To be determined by infusion and tuning | Precursor ion will likely be [M+H]⁺ (m/z 207.1). Product ions will be determined experimentally. |
| Collision Energy | To be optimized | To achieve the most stable and intense product ion. |
2.2.3. Workflow Diagram
Caption: LC-MS/MS workflow for quantification.
Method Validation for Bioanalytical Applications
For bioanalytical applications, method validation should follow regulatory guidelines (e.g., FDA). In addition to the parameters for the HPLC-UV method, the following should be assessed:
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term, long-term, and post-preparative).
Conclusion
The analytical methods detailed in this application note provide a robust framework for the quantification of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, particularly the desired sensitivity and the complexity of the sample matrix. It is imperative that any method is fully validated according to the appropriate regulatory guidelines to ensure the generation of reliable and accurate data.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- ICH Q2 Validation of Analytical Procedures. (2024, October 31). YouTube.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures.
- International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
- ChemicalBook. (n.d.). IMidazo[1,2-a]pyridine-2-carboxylic acid, 8-hydroxy-, ethyl ester.
- Grošelj, U., et al. (2008).
- BenchChem. (2025). spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers.
- ResearchGate. (2026, January 8). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. IMidazo[1,2-a]pyridine-2-carboxylic acid, 8-hydroxy-, ethyl ester | 1041004-63-0 [amp.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. ijrrjournal.com [ijrrjournal.com]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for the Derivatization of Ethyl 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylate for Structure-Activity Relationship (SAR) Studies
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] This heterocyclic system is a key structural component in marketed drugs such as Zolpidem (a hypnotic agent) and Alpidem (an anxiolytic), showcasing its therapeutic importance.[3] The scaffold's rigid, planar structure and its ability to engage in various non-covalent interactions make it an ideal starting point for the design of novel therapeutics. Derivatives of imidazo[1,2-a]pyridine have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and anti-infective properties.[3][4][5]
This application note provides a comprehensive guide for the derivatization of a key intermediate, ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate , to facilitate Structure-Activity Relationship (SAR) studies. We will detail the synthetic protocols for the core molecule and its subsequent modification at three key positions: the 8-hydroxyl group, the 2-carboxylate ester, and the C3 position. The rationale behind these modifications will be discussed in the context of exploring and optimizing biological activity, with a particular focus on the development of kinase inhibitors.[3][4]
Strategic Overview for SAR-Driven Derivatization
The strategic derivatization of the ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate scaffold allows for a systematic exploration of the chemical space around the core, which is fundamental to understanding how structural changes impact biological activity. The primary sites for modification on this scaffold are the 8-hydroxy group, the 2-ethyl carboxylate, and the electron-rich C3 position.
Rationale for Derivatization at Key Positions:
-
C8-Hydroxy Group: This phenolic hydroxyl group is an excellent handle for introducing a variety of substituents through O-alkylation and O-acylation. Modification at this position can influence the molecule's hydrogen bonding capacity, lipophilicity, and overall shape, which can be critical for target engagement and pharmacokinetic properties. For instance, introducing bulky alkyl groups can probe for steric tolerance in a binding pocket, while different aryl ethers can explore pi-stacking interactions.
-
C2-Carboxylate Group: The ethyl ester at the C2 position can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse library of amines to generate a wide range of amides. Amide derivatives are particularly valuable in drug discovery as they can introduce new hydrogen bond donors and acceptors, modulate solubility, and orient appended functionalities in specific vectors to interact with the target protein.[6]
-
C3-Position: The C3 position of the imidazo[1,2-a]pyridine ring is nucleophilic and susceptible to electrophilic substitution.[7] This allows for the introduction of various groups, including alkyl, aryl, and heteroaryl moieties. Functionalization at C3 can significantly impact the electronic properties and steric profile of the molecule, often leading to profound changes in biological activity.[8][9]
dot
Caption: Key derivatization sites on the core scaffold.
Experimental Protocols
Part 1: Synthesis of the Core Scaffold: Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
The synthesis of the core structure is achieved through the cyclization of 2-aminopyridin-3-ol with ethyl bromopyruvate.[10]
Materials:
-
2-Aminopyridin-3-ol
-
Ethyl bromopyruvate
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Petroleum ether
Procedure:
-
To a suspension of 2-aminopyridin-3-ol (1.0 eq) in anhydrous THF, add ethyl bromopyruvate (1.0 eq) at room temperature.
-
Heat the reaction mixture to reflux and stir for 40 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the volatile components under reduced pressure.
-
To the residue, add dichloromethane and wash with a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to yield ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate as a solid.
Expected Yield: 35-45%
Characterization Data (for the parent compound):
-
¹H NMR (DMSO-d₆): δ (ppm) 10.57 (br s, 1H, OH), 8.44 (s, 1H, Ar-H), 8.05 (dd, J = 0.9, 6.9 Hz, 1H, Ar-H), 6.78 (t, J = 7.2 Hz, 1H, Ar-H), 6.53 (dd, J = 0.9, 7.5 Hz, 1H, Ar-H), 4.30 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.30 (t, J = 7.1 Hz, 3H, OCH₂CH₃).[10]
-
Mass Spectrometry (EI): m/z = 206 (M⁺).[10]
Part 2: Derivatization of the 8-Hydroxy Group
This protocol describes a general procedure for the O-alkylation of the 8-hydroxy group, exemplified by benzylation.[10]
Materials:
-
Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
-
Cesium carbonate (Cs₂CO₃)
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in anhydrous THF, add cesium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the O-benzylated product.
This protocol outlines a standard procedure for O-acylation using acetic anhydride in pyridine.[11]
Materials:
-
Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
-
Anhydrous pyridine
-
Acetic anhydride (Ac₂O)
-
Dry Methanol (MeOH)
-
Toluene
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in anhydrous pyridine under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed as monitored by TLC.
-
Quench the reaction by adding dry methanol.
-
Co-evaporate the reaction mixture with toluene.
-
Dilute the residue with dichloromethane and wash successively with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the O-acetylated product.
Part 3: Derivatization of the 2-Carboxylate Group
The first step in modifying the C2-ester is its hydrolysis to the corresponding carboxylic acid.
Materials:
-
Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid.
This protocol describes a general method for amide bond formation using EDC and HOBt as coupling agents.[12]
Materials:
-
8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid
-
Desired amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add EDC, HOBt, and DIPEA to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine and continue stirring at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
dot
Caption: General workflow for synthesis and derivatization.
Part 4: Derivatization of the C3-Position
This protocol provides a method for the introduction of an acetyl group at the C3 position.[13]
Materials:
-
Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate (or a protected version)
-
Aluminum chloride (AlCl₃) (catalytic amount)
-
Acetic anhydride (Ac₂O)
Procedure:
-
To a solution of the starting imidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent, add a catalytic amount of aluminum chloride. Note: The 8-hydroxy group may need to be protected prior to this reaction to prevent O-acylation.
-
Add acetic anhydride (1.5 eq) and heat the reaction mixture. The optimal temperature and time should be determined empirically, but temperatures around 160 °C for several hours have been reported to be effective.[13]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and quench carefully with water.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: A Representative SAR Table
To effectively conduct SAR studies, it is crucial to organize the biological data in a structured manner. The following table is a template for summarizing the inhibitory activity of newly synthesized derivatives against a target kinase.
| Compound ID | R¹ (at C8) | R² (at C2) | R³ (at C3) | Kinase IC₅₀ (µM) |
| Core | -OH | -COOEt | -H | > 50 |
| 8a | -OCH₂Ph | -COOEt | -H | 25.3 |
| 8b | -OAc | -COOEt | -H | 38.1 |
| 2a | -OH | -CONH-Ph | -H | 15.8 |
| 2b | -OH | -CONH-(4-F-Ph) | -H | 8.2 |
| 3a | -OH | -COOEt | -COCH₃ | 5.6 |
Data are hypothetical and for illustrative purposes only.
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the systematic derivatization of the ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate scaffold. By exploring modifications at the C8, C2, and C3 positions, researchers can generate diverse libraries of compounds for SAR studies. This strategic approach is essential for identifying key structural features that govern biological activity and for optimizing lead compounds with improved potency, selectivity, and pharmacokinetic profiles. The versatility of the imidazo[1,2-a]pyridine core, coupled with the synthetic accessibility of its derivatives, ensures its continued prominence in the field of drug discovery.
References
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oceanomics.eu [oceanomics.eu]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate. This molecule is a key heterocyclic scaffold, a class of compounds widely recognized for their therapeutic potential in medicinal chemistry, including applications as kinase inhibitors and anticancer agents.[1][2] The inherent challenges in its synthesis, particularly achieving high yields, are well-documented, with published procedures reporting yields often in the 30-40% range.[3]
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction mechanism, offering data-driven troubleshooting strategies and optimized protocols to help you consistently improve your experimental outcomes.
Section 1: The Core Synthetic Pathway and Mechanism
The most direct and commonly cited method for synthesizing Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate is the cyclocondensation reaction between 2-aminopyridin-3-ol and ethyl bromopyruvate.[3] This reaction is a variant of the classic Tschitschibabin synthesis for imidazo[1,2-a]pyridines.[4][5]
The reaction proceeds in two fundamental stages:
-
N-Alkylation: The nucleophilic pyridine nitrogen of 2-aminopyridin-3-ol attacks the electrophilic carbon of ethyl bromopyruvate, displacing the bromide ion to form a key pyridinium salt intermediate.
-
Intramolecular Cyclization & Aromatization: The exocyclic amino group then acts as an intramolecular nucleophile, attacking the ketone carbonyl. This is followed by a dehydration step, which results in the formation of the stable, aromatic imidazo[1,2-a]pyridine ring system.
Reaction Mechanism Visualization
Caption: The two-step mechanism for the synthesis of the target compound.
Section 2: Troubleshooting Guide for Low Yield
Low yield is the most frequently encountered issue in this synthesis. The following table outlines common problems, their underlying causes, and actionable solutions grounded in chemical principles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Poor Reagent Quality: Ethyl bromopyruvate can degrade or polymerize upon storage. 2-aminopyridin-3-ol can oxidize. 2. Insufficient Reaction Temperature/Time: The reaction requires significant activation energy, especially the cyclization step.[3] 3. Reaction Inhibition: The HBr generated during N-alkylation can protonate the starting amine, reducing its nucleophilicity and halting the reaction. | 1. Reagent Verification: Use freshly opened or purified ethyl bromopyruvate. Verify the purity of 2-aminopyridin-3-ol by NMR or LC-MS before use. 2. Optimize Conditions: Ensure the reaction is maintained at a consistent reflux. Consider switching to a higher boiling point solvent (e.g., DMF, though this requires more rigorous purification) or employing microwave-assisted synthesis to drastically reduce reaction time and improve yield.[4][6] 3. Add a Non-Nucleophilic Base: Incorporate a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) to scavenge the HBr byproduct. This maintains the neutrality of the starting amine. A similar synthesis successfully uses NaHCO₃.[7] See Protocol B. |
| Low Isolated Yield After Workup | 1. Product Loss During Extraction: The hydroxyl group on the product imparts some water solubility, leading to losses in the aqueous phase during liquid-liquid extraction. 2. Product Loss During Chromatography: The product may have strong adhesion to silica gel, leading to tailing and difficult elution. | 1. Modify Extraction: After the initial extraction with a solvent like CH₂Cl₂, re-extract the aqueous layer multiple times (3-4x) with a more polar solvent mixture, such as 10% Isopropanol in Chloroform, to recover dissolved product. 2. Optimize Chromatography: Use a less acidic stationary phase like neutral alumina or deactivate silica gel by pre-treating it with a 1-2% solution of triethylamine in the eluent. Alternatively, attempt crystallization/recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexane) to bypass chromatography altogether. |
| Multiple Spots on TLC (Impure Product) | 1. Incomplete Reaction: Presence of starting materials. 2. Side Reactions: The acidic 8-hydroxy group can undergo side reactions.[3] 3. Degradation: The product or intermediates may be unstable under prolonged heating (the literature method is 40 hours).[3] | 1. Monitor Reaction: Use TLC or LC-MS to monitor the reaction's progress. Extend the reaction time if starting material is still present after the initial period. 2. Protecting Group Strategy: To prevent side reactions at the 8-OH position, consider a protection strategy. Benzyl (Bn) or tert-Butyldimethylsilyl (TBDMS) ethers are viable options, as suggested by related derivatizations.[3] This adds steps but can significantly improve the yield and purity of the cyclization. See Protocol C. 3. Reduce Reaction Time: Employ microwave heating to reduce the reaction time from hours to minutes, minimizing the window for thermal degradation. |
| Formation of a Dark, Tarry Mixture | 1. Polymerization/Decomposition: This is often caused by the degradation of ethyl bromopyruvate at high temperatures or over long reaction times, or by unmanaged HBr concentration. | 1. Control Reagent Addition: Add the ethyl bromopyruvate dropwise to the heated solution of the aminopyridine rather than mixing them all at the start. 2. Use a Base: As mentioned, a non-nucleophilic base is critical to neutralize the acid byproduct immediately, preventing acid-catalyzed decomposition pathways. 3. Lower Temperature: If refluxing in a high-boiling solvent, try reducing the temperature to find a balance between reaction rate and stability. |
Section 3: Frequently Asked Questions (FAQs)
Q1: My yield is consistently around 35-40%. Is this considered normal? A: Yes, for the originally published procedure, a yield of 38% is reported.[3] This is often due to the long reaction time, potential for side reactions, and losses during purification. The purpose of this guide is to help you systematically improve upon this baseline.
Q2: What is the most likely side product? A: The most probable side products arise from the reactivity of the 8-hydroxy group or self-condensation/polymerization of ethyl bromopyruvate. Without protection, the hydroxyl group could potentially be alkylated, though this is less likely than the primary reaction pathway. Tarry decomposition products are the most common impurity.
Q3: Should I run the reaction under an inert atmosphere (e.g., Nitrogen or Argon)? A: While the core mechanism does not strictly require an inert atmosphere, 2-aminopyridin-3-ol can be susceptible to oxidation, especially over a 40-hour reflux. Using an inert atmosphere is a good laboratory practice that minimizes the risk of oxidative side reactions and improves reproducibility.
Q4: Is protection of the 8-hydroxy group absolutely necessary? A: It is not strictly necessary to obtain the product, but it is a highly recommended strategy for yield optimization.[3] By protecting the hydroxyl group, you eliminate potential side reactions at that site, which can lead to a cleaner reaction profile and a higher yield of the desired cyclized product. The trade-off is the addition of protection and deprotection steps to your overall synthesis.
Q5: How can I improve the purification process to minimize product loss? A: If column chromatography is leading to significant loss, consider a different approach. After the aqueous workup, attempt to precipitate the crude product by adding an anti-solvent (like hexanes or pentane) to your organic solution. The collected solid can then be purified by recrystallization. This often proves more efficient for crystalline solids than chromatography.
Section 4: Optimized Experimental Protocols
Protocol A: Baseline Synthesis (Adapted from Grošelj et al., 2008)
This protocol serves as the standard benchmark against which optimizations can be compared.[3]
-
To a suspension of 2-aminopyridin-3-ol (1.0 eq) in anhydrous THF, add ethyl bromopyruvate (1.0 eq).
-
Heat the mixture at reflux under a nitrogen atmosphere for 40 hours.
-
Cool the reaction to room temperature and evaporate the solvent under reduced pressure.
-
Redissolve the residue in Dichloromethane (CH₂Cl₂) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by column chromatography on silica gel to afford the final product.
Protocol B: Optimized Synthesis with a Non-Nucleophilic Base
This protocol incorporates a base to neutralize HBr, preventing autoinhibition and potential degradation.
-
To a flask charged with 2-aminopyridin-3-ol (1.0 eq) and finely ground anhydrous potassium carbonate (K₂CO₃, 2.0 eq), add anhydrous DMF.
-
Stir the suspension under a nitrogen atmosphere and add ethyl bromopyruvate (1.05 eq) dropwise at room temperature.
-
Heat the mixture to 80-90 °C and stir for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction, pour it into cold water, and stir until a precipitate forms.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
If needed, the solid can be further purified by recrystallization from Ethyl Acetate/Hexane or by column chromatography.
Protocol C: Synthesis via 8-OH Protection Strategy (Benzyl Protection)
This advanced protocol is designed to maximize yield by eliminating side reactions at the hydroxyl group.
-
Protection Step: To a solution of 2-aminopyridin-3-ol (1.0 eq) in anhydrous THF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C. Stir for 30 minutes. Add benzyl bromide (BnBr, 1.1 eq) and allow the reaction to warm to room temperature overnight. Quench carefully with water, extract with ethyl acetate, and purify to obtain O-benzylated 2-aminopyridin-3-ol.
-
Cyclization Step: Subject the protected aminopyridine from the previous step to the conditions described in Protocol B. The reaction is typically cleaner and higher yielding.
-
Deprotection Step: Dissolve the protected product in ethanol and add Palladium on carbon (Pd/C, 10 mol%). Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC/LC-MS). Filter the catalyst through Celite and concentrate the filtrate to yield the final, deprotected product.
Section 5: Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving issues with the synthesis.
Caption: A logical workflow for troubleshooting common synthesis problems.
References
- Vertex AI Search. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
- MDPI. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
- Organic Chemistry Portal. (2017).
- National Institutes of Health (PMC). (n.d.). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones.
- Beilstein Journal of Organic Chemistry. (n.d.). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones.
- National Institutes of Health (PMC). (n.d.).
- Grošelj, U., et al. (2008).
- National Institutes of Health. (n.d.). Ethyl 8-(4-nitrophenyl)
- ResearchGate. (2024).
- Wikipedia. (n.d.).
- E3S Web of Conferences. (2024).
- Royal Society of Chemistry. (n.d.).
- ResearchGate. (2024). (PDF)
- National Institutes of Health (PMC). (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
- National Institutes of Health (PMC). (n.d.).
- ACS Publications. (n.d.). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity.
- ResearchGate. (2024). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- ResearchGate. (n.d.). Recent Developments in the Synthesis of Imidazo[1,2-a]pyridines.
- PubMed. (2021). Optimization of an Imidazo[1,2- a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy.
- PubMed. (2022).
Sources
- 1. Optimization of an Imidazo[1,2- a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting by-product formation in "Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate" reaction
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and by-product formations encountered during this valuable synthetic procedure. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.
Section 1: The Core Reaction: Mechanism and Key Parameters
The synthesis of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate is most commonly achieved via the cyclocondensation of 2-aminopyridin-3-ol with ethyl bromopyruvate.[1] This reaction is a variant of the Tschitschibabin imidazo[1,2-a]pyridine synthesis.[2] Understanding the mechanism is the first step in effective troubleshooting.
The reaction proceeds in three key stages:
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N-Alkylation: The ring nitrogen of 2-aminopyridin-3-ol, being more nucleophilic than the exocyclic amino group, attacks the electrophilic carbon of ethyl bromopyruvate in an S_N2 reaction. This forms a crucial pyridinium salt intermediate.
-
Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon of the pyruvate moiety to form a five-membered ring.
-
Dehydration & Aromatization: The final step involves the elimination of a water molecule from the cyclic intermediate to yield the stable, aromatic imidazo[1,2-a]pyridine ring system.
Caption: Fig. 1: Proposed Reaction Mechanism
Success hinges on controlling the parameters that influence these steps. The table below summarizes typical conditions found in the literature.
| Parameter | Condition A | Condition B | Rationale & Expected Outcome | Reference |
| Solvent | Anhydrous THF | Anhydrous MeOH | Polar aprotic (THF) or protic (MeOH) solvents can be used. Anhydrous conditions are critical to prevent hydrolysis of the ester and starting materials. | [1] |
| Temperature | Reflux (e.g., ~66°C in THF) | Reflux | Heat is required to overcome the activation energy for both the initial alkylation and the final dehydration step. | [1] |
| Base | None (HBr salt forms) | NaHCO₃ | A mild base can neutralize the HBr by-product, potentially leading to milder reaction conditions and preventing acid-catalyzed side reactions. | [2][3] |
| Reaction Time | 40 hours | Varies | The reaction can be slow; completion should be monitored by TLC to avoid degradation from excessive heating. | [1] |
Section 2: Troubleshooting Guide: By-products and Solutions
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Caption: Fig. 2: Troubleshooting Workflow
Q1: My reaction yield is low, and I've isolated a stable intermediate identified as 2-(Ethoxycarbonyl)-2,8-dihydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium bromide. What is happening?
A: This is a classic case of incomplete reaction, where the cyclization has occurred, but the final, crucial dehydration and aromatization step has stalled.[1][4] This intermediate is often stable but needs to be pushed to the final product.
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Causality: The elimination of water to form the aromatic system requires sufficient energy and can be reversible if water is present. The process can be slow, leading to the accumulation of this dihydro intermediate.
-
Troubleshooting & Optimization:
-
Increase Thermal Energy: Ensure the reaction is maintained at a steady reflux. Increasing the reaction time is the first variable to adjust. Monitor the disappearance of the intermediate spot on TLC.
-
Facilitate Elimination: The addition of a mild base like sodium bicarbonate (NaHCO₃) can help by neutralizing the generated HBr, which might otherwise protonate the intermediate and inhibit dehydration.[2]
-
Ensure Anhydrous Conditions: Any water in the reaction solvent can hinder the dehydration equilibrium. Use freshly dried solvents and run the reaction under an inert atmosphere (N₂ or Ar).
-
Q2: My TLC shows a significant by-product spot that is more polar than my desired product. What is it likely to be?
A: The most probable identity of this polar by-product is 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid , the result of the hydrolysis of your ethyl ester.[1]
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Causality: The ester functional group is susceptible to hydrolysis under either acidic or basic conditions, especially in the presence of water. This can occur during the reaction if wet solvents are used, or more commonly, during the aqueous workup.
-
Troubleshooting & Optimization:
-
Refine the Workup: During the workup, avoid using strong bases like sodium hydroxide (NaOH) to neutralize the reaction mixture. Instead, use a milder base like a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]
-
Strict Anhydrous Reaction: Double-check that all solvents and starting materials are rigorously dried before use.
-
Purification: If the carboxylic acid does form, it can typically be separated from the desired ester product by column chromatography due to the significant difference in polarity.
-
Q3: The reaction mixture turned dark brown or black, resulting in a low yield of a tarry, insoluble material. What caused this decomposition?
A: The formation of dark, polymeric tars is indicative of decomposition, likely caused by excessive heat or other uncontrolled reaction conditions.
-
Causality: Ethyl bromopyruvate is a highly reactive α-haloketone that can self-condense or undergo other side reactions at high temperatures. Similarly, the aminopyridine starting material can degrade over prolonged periods at reflux. Dimerization is a known side reaction in related syntheses.[5]
-
Troubleshooting & Optimization:
-
Precise Temperature Control: Use an oil bath and a temperature controller to avoid overheating. Do not heat the reaction significantly above the boiling point of the solvent.
-
Controlled Reagent Addition: Instead of adding all reagents at once, consider dissolving the 2-aminopyridin-3-ol in the solvent, bringing it to temperature, and then adding the ethyl bromopyruvate dropwise over 15-30 minutes. This keeps the concentration of the reactive alkylating agent low at any given moment.
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Check Stoichiometry: Ensure accurate measurement of your starting materials. An excess of the bromopyruvate is particularly detrimental.
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Q4: I am observing a complex mixture of several by-products that are difficult to separate by chromatography. Could the 8-hydroxy group be involved?
A: Yes, the phenolic 8-hydroxy group is acidic and nucleophilic after deprotonation, making it a potential source of side reactions.[1]
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Causality: If a strong base is used, it can deprotonate the 8-OH group, creating a phenoxide. This phenoxide can then compete as a nucleophile, potentially leading to O-alkylation or other undesired pathways, resulting in what can be an inseparable mixture of products.[1]
-
Troubleshooting & Optimization:
-
Select the Right Base: Use a mild, non-nucleophilic inorganic base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). Avoid strong, soluble organic bases or alkali metal hydroxides.
-
Consider a Protecting Group Strategy: For syntheses where this issue is persistent and high purity is paramount, protecting the 8-hydroxy group before the cyclization is a valid strategy. The literature describes successful protection using a benzyl group (via benzyl bromide and Cs₂CO₃) or a TBDMS group, which can be removed in a subsequent step after the imidazopyridine core is formed.[1]
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: How should I purify the final product?
-
A: Column chromatography on silica gel is the recommended method. A typical elution system involves a gradient, starting with a non-polar mixture like ethyl acetate/petroleum ether (e.g., 3:2) to elute less polar impurities, followed by pure ethyl acetate to elute the desired product.[1]
-
-
Q: What are the key analytical signatures for my product?
-
A: For Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate (C₁₀H₁₀N₂O₃), the expected exact mass is 206.0691 g/mol . Key ¹H NMR signals in DMSO-d₆ would include distinct aromatic protons and a characteristic singlet for the proton at the 3-position of the imidazo[1,2-a]pyridine ring, along with signals for the ethyl ester and a broad singlet for the hydroxyl proton.[1]
-
-
Q: Can I use a different α-halo carbonyl compound?
-
A: Yes, the synthesis of imidazo[1,2-a]pyridines is highly versatile and can be achieved with various α-haloketones or α-haloaldehydes to yield different substituents at the 2- and 3-positions.[2] However, each new substrate may require re-optimization of the reaction conditions.
-
Section 4: Reference Protocols
Protocol 1: Synthesis of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate[1]
-
Suspend 2-aminopyridin-3-ol (53.2 mmol) in anhydrous THF (120 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add ethyl bromopyruvate (53.0 mmol) to the suspension at room temperature.
-
Heat the mixture to reflux and maintain for 40 hours. Monitor the reaction progress by TLC.
-
After completion, allow the reaction to cool to room temperature.
-
Evaporate the volatile components under reduced pressure.
-
Add dichloromethane (CH₂Cl₂) (200 mL) to the residue.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (100 mL).
-
Separate the layers and extract the aqueous layer twice more with CH₂Cl₂ (50 mL each).
-
Combine all organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
Purify the crude residue by column chromatography on silica gel to yield the final product.
Note: This guide is intended for informational purposes and should be used by qualified professionals. All laboratory work should be conducted with appropriate safety precautions.
References
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005 (2024). [Link]
-
Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES, 75(6), 1355-1370. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, (2023). [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
-
Chichibabin reaction. Wikipedia. [Link]
-
Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions. Green Chemistry, (2016). [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. National Institutes of Health (NIH). [Link]
-
One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. National Institutes of Health (NIH). [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, (2021). [Link]
-
Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed experimental protocols. Our goal is to empower you with the knowledge to optimize your reaction conditions and achieve successful outcomes.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and approved drugs.[1][2] The synthesis of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate, a valuable building block, typically proceeds via the cyclocondensation of 2-aminopyridin-3-ol with ethyl bromopyruvate. This reaction, a variation of the classic Tschitschibabin reaction, can present unique challenges due to the presence of the hydroxyl group.[3][4] This guide will address these challenges and provide a comprehensive resource for optimizing this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate?
The most direct route is the cyclocondensation reaction between 2-aminopyridin-3-ol and ethyl bromopyruvate.[3] This reaction can be performed in one or two steps. The two-step process involves the initial formation and isolation of an intermediate, 2-(ethoxycarbonyl)-2,8-dihydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium bromide, which is then cyclized.[3] A more streamlined one-pot synthesis can be achieved using microwave irradiation to drive the cyclization.[3]
Q2: What are the critical parameters to control in this reaction?
The critical parameters include reaction temperature, solvent, and the purity of starting materials. The cyclization step often requires heating, and microwave irradiation has been shown to be effective in reducing reaction times.[3] The choice of solvent can influence the reaction rate and the solubility of intermediates. Anhydrous solvents are generally recommended to prevent unwanted side reactions.
Q3: I am observing a low yield of the desired product. What are the potential causes?
Low yields can stem from several factors:
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Incomplete reaction: The cyclization step may not have gone to completion.
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Side reactions: The hydroxyl group on the pyridine ring can potentially undergo side reactions.
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Purification losses: The product may be lost during workup and purification steps.
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Purity of starting materials: Impurities in 2-aminopyridin-3-ol or ethyl bromopyruvate can interfere with the reaction.
Q4: Is it necessary to protect the hydroxyl group on 2-aminopyridin-3-ol?
While the synthesis can be achieved without a protecting group, O-protection of the hydroxyl group can sometimes improve yields and prevent side reactions, especially if further functionalization of the molecule is planned.[3] The choice of protecting group will depend on the subsequent reaction conditions.
Q5: How can I effectively purify the final product?
Column chromatography on silica gel is a common method for purifying Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate.[3][5] The choice of eluent system will need to be optimized to achieve good separation from any unreacted starting materials or byproducts. A typical eluent system could be a mixture of ethyl acetate and ethanol.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or very little product formation | - Inactive reagents.- Incorrect reaction temperature.- Insufficient reaction time. | - Check the purity and integrity of 2-aminopyridin-3-ol and ethyl bromopyruvate.- Ensure the reaction is heated to the appropriate temperature (e.g., reflux or specified microwave temperature).- Increase the reaction time and monitor by TLC. |
| Formation of a complex mixture of products | - Side reactions involving the hydroxyl group.- Decomposition of starting materials or product under harsh conditions. | - Consider protecting the hydroxyl group of 2-aminopyridin-3-ol prior to the cyclization reaction.- Lower the reaction temperature or use milder reaction conditions.- Ensure an inert atmosphere if reagents are sensitive to air or moisture. |
| Isolation of the intermediate salt instead of the final product | - Incomplete cyclization. | - If using the two-step method, ensure the second cyclization step is carried out under the correct conditions (e.g., heating in ethanol).- If using the one-pot method, increase the reaction time or temperature (microwave power). |
| Difficulty in purifying the product | - Co-elution of impurities with the product.- Product instability on silica gel. | - Optimize the column chromatography eluent system. A gradient elution may be necessary.- Consider alternative purification methods such as recrystallization or preparative HPLC. |
| Product appears as a dark oil or tar | - Polymerization or decomposition. | - Use degassed solvents and maintain an inert atmosphere.- Lower the reaction temperature.- Ensure the starting materials are of high purity. |
Detailed Experimental Protocols
Synthesis of 2-Aminopyridin-3-ol (Starting Material)
A common method for the synthesis of 2-aminopyridin-3-ol is the reduction of 2-hydroxy-3-nitropyridine.[6]
Step-by-Step Methodology:
-
In a suitable reaction vessel, dissolve 2-hydroxy-3-nitropyridine in methanol.
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Stir the reaction vigorously at room temperature until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 2-aminopyridin-3-ol.
Synthesis of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
This protocol is adapted from the work of Grošelj et al. (2008).[3]
Method A: Two-Step Synthesis
Step 1: Synthesis of 2-(Ethoxycarbonyl)-2,8-dihydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium bromide (Intermediate 5)
-
Suspend 2-aminopyridin-3-ol (1.0 eq) in 1,2-dimethoxyethane.
-
Add ethyl bromopyruvate (1.0 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with acetonitrile and dry to yield the intermediate.
Step 2: Cyclization to Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate (6)
-
Suspend the intermediate from Step 1 in ethanol.
-
Heat the suspension under reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/ethanol eluent system).
Method B: One-Pot Microwave-Assisted Synthesis
-
In a microwave reaction vial, suspend 2-(ethoxycarbonyl)-2,8-dihydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium bromide (the intermediate from Method A, Step 1) in ethanol.
-
Irradiate the mixture in a laboratory microwave oven at 120 °C for 30 minutes.
-
Evaporate the volatile components in vacuo.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/ethanol eluent system).
Visualizing the Workflow
Caption: Synthetic workflow for Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate.
Mechanistic Insights
The reaction proceeds through a classic nucleophilic substitution and cyclization cascade.
Caption: Simplified reaction mechanism.
References
Sources
- 1. A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 5. Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
"Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate" purification challenges and solutions
Technical Support Center: Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
Welcome to the technical support center for Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges in the purification of this valuable heterocyclic compound. Drawing from established protocols and the inherent chemical properties of the imidazo[1,2-a]pyridine scaffold, this document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions.
Overview of Purification Challenges
Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate is typically synthesized via the cyclization of 2-aminopyridin-3-ol and ethyl bromopyruvate[1]. While this reaction is effective, the purification of the final product is often non-trivial. The primary challenges stem from:
-
Acidic Phenolic Group: The 8-hydroxy group is phenolic and thus acidic. This makes the molecule susceptible to forming salts and can cause streaking on silica gel chromatography if not handled correctly. It also complicates reactions with basic reagents, which can lead to "inseparable mixtures"[1].
-
Polarity Overlap: The product, starting materials, and potential byproducts may have similar polarities, making chromatographic separation difficult.
-
Physical State: The final product may initially present as a persistent oil or amorphous solid, complicating handling and final purification by recrystallization.
This guide will address these specific issues with practical, evidence-based solutions.
Troubleshooting Guide (Q&A Format)
This section addresses common problems encountered during the work-up and purification of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate.
Question: My crude reaction mixture shows multiple spots on the TLC plate that are close to the product spot. How can I improve separation?
Answer: This is a classic polarity overlap issue. The primary impurities are likely unreacted 2-aminopyridin-3-ol and potential side-products.
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Causality: 2-aminopyridin-3-ol is a polar, amphoteric compound. If the reaction has not gone to completion, it will persist. The target product itself is also quite polar due to the hydroxyl group and the ester moiety.
-
Solution 1: Initial Acid-Base Wash. Before attempting chromatography, perform a liquid-liquid extraction as described in the foundational synthesis protocol[1]. Dissolve the crude residue in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Wash the organic layer with a mild base, such as a saturated aqueous sodium bicarbonate (NaHCO₃) solution. This will deprotonate and extract the acidic 2-aminopyridin-3-ol starting material into the aqueous layer, simplifying the mixture for chromatography.
-
Solution 2: Optimize Chromatography. The published method uses a gradient from 3:2 Ethyl Acetate/Petroleum Ether to pure Ethyl Acetate[1]. If this is not providing adequate separation, consider the following:
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Solvent System Modification: Introduce a more polar co-solvent like methanol (e.g., 1-5% MeOH in DCM or EtOAc) to improve the elution of your polar product while potentially leaving less polar impurities behind. Conversely, for stubborn non-polar impurities, a less polar system like Hexane/EtOAc might be more effective.
-
Use of Additives: To prevent streaking caused by the acidic 8-OH group, add a small amount of acetic acid (e.g., 0.5-1%) to your mobile phase. This keeps the hydroxyl group protonated, leading to sharper bands on the silica gel.
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Question: My product streaks badly on the TLC plate and during column chromatography, leading to poor separation and mixed fractions. What's happening?
Answer: Streaking is a strong indicator of an undesired interaction between your compound and the stationary phase (silica gel), almost certainly due to the acidic 8-hydroxy group.
-
Causality: Silica gel is weakly acidic. The basic nitrogen atoms on your imidazo[1,2-a]pyridine ring can interact with the silica surface, while the acidic hydroxyl group can undergo partial deprotonation and interact with silanols. This creates a mixed-state interaction, causing the compound to "drag" or streak along the column.
-
Solution 1: Acidify the Mobile Phase. As mentioned above, adding 0.5-1% acetic acid to your eluent is a highly effective solution. This ensures the compound remains in a single, protonated state, minimizing interactions with the silica and resulting in sharper, more defined bands.
-
Solution 2: Switch to a Different Stationary Phase. If streaking persists, consider using a different stationary phase.
-
Alumina (Neutral or Basic): Neutral or basic alumina can be effective, but be cautious. The basicity might retain your acidic product too strongly. It's worth a small-scale TLC trial first.
-
Reversed-Phase Chromatography (C18): If available, reversed-phase chromatography is an excellent alternative. The separation is based on hydrophobicity, and polar compounds like yours often behave very well. A typical mobile phase would be a gradient of Acetonitrile/Water or Methanol/Water.
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Question: After evaporating the solvent from my "pure" fractions, the product is a dark, viscous oil, not a solid. How can I solidify it?
Answer: Obtaining an oil is common, especially if trace amounts of solvent or minor impurities are present. These can disrupt the crystal lattice formation.
-
Causality: The presence of residual high-boiling solvents (like DMF or DMSO if used in the reaction) or small amounts of impurities can act as a "eutectic," lowering the melting point and preventing crystallization.
-
Solution 1: High Vacuum & Gentle Heating. Ensure all volatile solvents are removed by placing the sample under a high vacuum for several hours. Gentle heating (e.g., 30-40 °C) can help drive off stubborn solvents like EtOAc.
-
Solution 2: Trituration. This is the process of "washing" a crude solid or oil with a solvent in which the desired product is insoluble (or sparingly soluble), but the impurities are soluble.
-
Add a small amount of a non-polar solvent like cold diethyl ether, hexane, or a mixture of the two to your oily product.
-
Use a spatula or glass rod to vigorously scratch and stir the oil. This action often induces crystallization by providing nucleation sites.
-
The impurities will dissolve in the solvent, and your product should precipitate as a solid.
-
Filter the solid and wash with a small amount of the cold trituration solvent.
-
-
Solution 3: Recrystallization. If trituration fails, attempt recrystallization. The key is to find a solvent system where the compound is soluble when hot but insoluble when cold.
-
Recommended Solvents: Based on its polarity, good starting points for single-solvent recrystallization are isopropanol or ethanol. For a two-solvent system, try dissolving the oil in a minimum amount of a good solvent (like hot EtOAc or Acetone) and then slowly adding a poor solvent (like Hexane or Heptane) until the solution becomes cloudy. Then, add a drop or two of the good solvent to clarify and allow it to cool slowly.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected analytical characteristics of pure Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate?
-
Molecular Formula: C₁₀H₁₀N₂O₃[2]
-
Molecular Weight: 206.20 g/mol [2]
-
HRMS (EI): Calculated m/z = 206.069142, Found m/z = 206.069850 [M⁺][1].
-
Melting Point: Not reported in the primary literature. Closely related compounds are often solids[3][4].
-
¹H NMR: While the primary literature confirms the structure was verified by NMR, it does not provide the spectrum for the final ester[1]. Based on the spectrum of the corresponding carboxylic acid and related esters, the following is a predicted spectrum in DMSO-d₆:
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.6 | Broad Singlet | 1H | 8-OH | Phenolic protons are typically downfield and broad. |
| ~8.4 | Singlet | 1H | H-3 | The proton on the imidazole ring is a characteristic singlet. |
| ~8.1 | Doublet | 1H | H-5 | Aromatic proton adjacent to the bridgehead nitrogen. |
| ~6.8 | Triplet | 1H | H-6 | Aromatic proton coupled to H-5 and H-7. |
| ~6.6 | Doublet | 1H | H-7 | Aromatic proton adjacent to the hydroxyl group. |
| ~4.3 | Quartet | 2H | -OCH₂CH₃ | Ethyl ester methylene group. |
| ~1.3 | Triplet | 3H | -OCH₂CH₃ | Ethyl ester methyl group. |
Q2: My reaction yield is very low. What are the common causes? Low yield can result from incomplete reaction or degradation. The synthesis involves heating for an extended period (e.g., 40 hours)[1]. Ensure the reflux is maintained consistently. The starting 2-aminopyridin-3-ol can be sensitive; ensure it is of high quality. Also, ensure your ethyl bromopyruvate has not hydrolyzed to bromopyruvic acid, which would lead to the formation of the carboxylic acid byproduct instead of the desired ester.
Q3: Can I use a different base for the initial work-up wash? Yes, but with caution. A saturated NaHCO₃ solution is ideal because it is strong enough to deprotonate the phenolic starting material but generally not strong enough to significantly deprotonate the 8-hydroxy group of the product, which could pull it into the aqueous layer. Using stronger bases like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) risks deprotonating and losing your product.
Key Experimental Protocols
Protocol 1: Flash Column Chromatography (Acid-Modified)
This protocol is adapted from the established literature procedure with modifications to improve separation and prevent streaking[1].
-
Prepare the Crude Material: After the initial aqueous work-up (washing with NaHCO₃), dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude residue.
-
Prepare the Slurry: Adsorb the crude material onto a small amount of silica gel (approx. 2-3 times the mass of the crude product). To do this, dissolve the crude oil in a minimum amount of DCM or EtOAc, add the silica, and evaporate the solvent until a dry, free-flowing powder is obtained.
-
Pack the Column: Dry-pack the column with silica gel (typically 50-100 times the mass of the crude product). Wet the column with the initial, least polar eluent (e.g., 100% Hexane or a Hexane/EtOAc mixture).
-
Load the Sample: Carefully add the prepared silica slurry onto the top of the packed column bed.
-
Elution:
-
Step A (Non-polar impurities): Begin eluting with a non-polar solvent system, such as 3:2 Ethyl Acetate / Petroleum Ether (or Hexane), containing 0.5% acetic acid. Collect fractions and monitor by TLC.
-
Step B (Product Elution): Once the non-polar impurities have eluted, switch to a more polar system, such as 100% Ethyl Acetate, also containing 0.5% acetic acid. The product should now elute.
-
-
Analysis & Pooling: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent under reduced pressure. To remove the acetic acid, you may need to co-evaporate with a solvent like toluene or perform a final wash of the pooled fractions with water before drying and final evaporation.
Protocol 2: Recrystallization from a Two-Solvent System
This protocol is a general method for inducing crystallization from an oil or purifying a solid product.
-
Select Solvents: Identify a "good" solvent that readily dissolves the compound (e.g., Ethyl Acetate, Acetone) and a "poor" solvent in which the compound is insoluble (e.g., Hexane, Heptane). The two solvents must be miscible.
-
Dissolution: Place the oily or solid product in a flask. Add the "good" solvent dropwise while gently heating (e.g., on a hotplate) until the compound just dissolves completely. Use the absolute minimum amount of solvent necessary.
-
Induce Precipitation: While the solution is still warm, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Re-dissolution: Add 1-2 more drops of the "good" solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath or refrigerator for at least 30 minutes.
-
Isolation: Collect the formed crystals by vacuum filtration. Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualization of Workflows
Troubleshooting Flowchart
This diagram outlines the decision-making process when encountering common purification issues.
Caption: A decision tree for troubleshooting common purification issues.
General Purification Workflow
This diagram illustrates the overall process from the end of the chemical reaction to the final pure compound.
Caption: Standard workflow from crude reaction to pure solid product.
References
-
Grošelj, U., Bezenšek, J., Meden, A., Svete, J., Stanovnik, B., Oblak, M., Štefanič Anderluh, P., & Urleb, U. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES, 75(6), 1355-1370. [Link]
-
Benzeid, H., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives. ACS Omega. [Link]
-
Reddy, T. S., et al. (2015). Microwave assisted synthesis of disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid esters. HETEROCYCLES, 91(11), 2090-2099. [Link]
-
NIH. (n.d.). Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. Retrieved January 19, 2026, from [Link]
-
Dahmani, S., et al. (2011). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E, 67(Pt 6), o1390. [Link]
-
Abood, N. A., et al. (2018). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Infectious Diseases, 4(10), 1477-1491. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. IMidazo[1,2-a]pyridine-2-carboxylic acid, 8-hydroxy-, ethyl ester | 1041004-63-0 [amp.chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
Introduction: Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate is a key heterocyclic scaffold with significant interest in medicinal chemistry and drug development.[1][2] Its derivatives are foundational in numerous biologically active agents.[3][4] Transitioning the synthesis of this compound from the laboratory bench to a pilot plant or manufacturing scale introduces a host of challenges that require careful consideration of reaction parameters, safety, purification, and process control. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers and drug development professionals in successfully scaling this synthesis.
Synthetic Pathway and Core Mechanism
The most direct and commonly cited route for synthesizing Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate is the condensation and subsequent cyclization of 2-aminopyridin-3-ol with ethyl bromopyruvate.[5] This reaction, a variation of the classic Tschitschibabin synthesis, proceeds via an initial nucleophilic substitution followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.[6][7]
General Reaction Scheme:
Starting Materials: 2-Aminopyridin-3-ol and Ethyl bromopyruvate Product: Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
Caption: High-level workflow for the synthesis of the target compound.
Frequently Asked Questions (FAQs) for Scale-Up
This section addresses common questions encountered when moving from a lab-scale procedure to larger batch production.
Q1: What are the critical quality attributes of the starting materials, 2-aminopyridin-3-ol and ethyl bromopyruvate?
A: For a successful and reproducible scale-up, the quality of your starting materials is paramount.
-
2-Aminopyridin-3-ol: Purity should be >98%. Key impurities to watch for are other aminopyridine isomers, as these can lead to the formation of undesired isomeric side products. The material should also be dry, as excess water can affect the reaction kinetics.
-
Ethyl Bromopyruvate: This reagent is a lachrymator and is sensitive to moisture and light. It can degrade over time to produce ethyl pyruvate and HBr, which can complicate the reaction. It is crucial to use a high-purity grade and, if possible, perform a titration or NMR analysis to confirm its concentration before use. The presence of acidic impurities can accelerate unwanted side reactions.
Q2: The lab-scale procedure uses THF or DME as a solvent.[5] Are these suitable for scale-up?
A: While Tetrahydrofuran (THF) and 1,2-Dimethoxyethane (DME) are effective at lab scale, they present challenges for large-scale production.
-
Safety: Both can form explosive peroxides upon storage and exposure to air. Strict peroxide testing and management protocols are required.
-
Boiling Point: THF has a low boiling point (66°C), which can be problematic for temperature control during exothermic events in a large reactor.
-
Alternatives for Scale-Up: Consider higher-boiling point solvents like 2-Methyl-THF (a greener alternative to THF), acetonitrile, or even ethanol, which has been shown to be effective for similar cyclizations.[3] Solvent selection should be guided by a balance of reaction performance, safety, environmental impact (EHS), and ease of removal during downstream processing.
Q3: How critical is temperature control during the reaction, and what is the optimal temperature profile?
A: Temperature control is one of the most critical parameters in scale-up. The initial alkylation of the pyridine nitrogen is exothermic.
-
Initial Addition: The addition of ethyl bromopyruvate to the suspension of 2-aminopyridin-3-ol should be done in a controlled manner to manage the initial exotherm. A jacketed reactor with efficient cooling is essential. We recommend maintaining the temperature below 30°C during the addition.
-
Reaction Progression: After the initial addition, the reaction is typically heated to reflux to drive the cyclization and dehydration steps.[5] A typical reflux temperature in a solvent like THF would be around 65-70°C. Monitoring the reaction by HPLC is crucial to determine the point of completion and avoid prolonged heating, which can lead to impurity formation.
Q4: The literature describes a work-up involving evaporation followed by a wash with sodium bicarbonate solution.[5] How should this be adapted for large-scale processing?
A: Direct evaporation of large volumes of solvent is inefficient. A more scalable approach is a direct quench and extraction.
-
Cooling: Once the reaction is complete, cool the reactor contents to room temperature.
-
Quench: Add water or a dilute aqueous base directly to the reaction mixture to quench any remaining reactive species.
-
Phase Split: If a water-immiscible solvent like 2-MeTHF was used, the layers can be separated. If a water-miscible solvent like acetonitrile was used, an extraction with a suitable solvent (e.g., dichloromethane or ethyl acetate) will be necessary.
-
Base Wash: The organic layer should be washed with a saturated aqueous sodium bicarbonate solution to remove any acidic byproducts like HBr.[5] This is a critical step to prevent product degradation and corrosion of equipment.
-
Brine Wash: A final wash with brine (saturated NaCl solution) helps to break any emulsions and remove excess water from the organic layer before drying and solvent removal.
Q5: Column chromatography is not feasible for multi-kilogram production. What are the recommended methods for large-scale purification?
A: The primary goal of process development is to eliminate the need for chromatography.
-
Recrystallization: This is the most effective and economical method for large-scale purification. A solvent screen should be performed to identify a suitable single-solvent or solvent/anti-solvent system. Common choices for imidazo[1,2-a]pyridines include ethyl acetate, ethanol, methanol, or mixtures with heptane or petroleum ether.[5] The goal is to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in the mother liquor.
-
Carbon Treatment: If the crude product is highly colored, a treatment with activated carbon in the recrystallization solvent can be effective at removing color-generating impurities before the crystallization step.
-
pH Adjustment: Given the presence of a phenolic hydroxyl group, it may be possible to perform a pH-based extraction to remove non-phenolic impurities, though this would require subsequent re-acidification and extraction of the product.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the scale-up synthesis.
Caption: Logic diagram for troubleshooting common scale-up issues.
Troubleshooting Details
| Problem | Potential Cause | Recommended Solution & Explanation |
| 1. Low Yield | Incomplete Reaction: The reaction may not have reached full conversion due to insufficient time or temperature. | Solution: Implement in-process control (IPC) using HPLC or TLC to monitor the disappearance of the limiting starting material. Only proceed to work-up once the reaction has stalled or is complete. Consider extending the reflux time or slightly increasing the temperature if the reaction is sluggish. |
| Product Degradation: The imidazo[1,2-a]pyridine core can be sensitive to harsh acidic or basic conditions, or prolonged high temperatures. | Solution: Ensure the work-up includes a thorough neutralization step with a mild base like NaHCO₃.[5] Avoid unnecessarily long reaction times at reflux. If degradation is suspected, consider if a milder base could be used during the reaction itself, although many protocols run this catalyst-free.[6][8] | |
| Losses During Work-up: The product may have partial solubility in the aqueous phase, or an emulsion may have formed, leading to poor recovery. | Solution: Adjust the pH of the aqueous layer to ensure the product is in its neutral form. A brine wash can help break emulsions. Perform back-extractions of the aqueous layers with the organic solvent to recover any dissolved product. | |
| 2. High Impurity / Dark Color | Poor Starting Material Quality: Impurities in the 2-aminopyridin-3-ol or degraded ethyl bromopyruvate are a primary cause of side reactions. | Solution: Source high-purity starting materials and qualify vendors. Always analyze incoming raw materials against a specification. Store ethyl bromopyruvate under inert gas in a refrigerator. |
| Thermal Decomposition: Overheating during the reaction can lead to charring and the formation of polymeric impurities. | Solution: Maintain strict control over the reactor temperature. Ensure efficient heat transfer, especially during the initial exothermic phase. Avoid localized "hot spots" by using effective agitation. | |
| Oxidation: The phenolic hydroxyl group can be susceptible to air oxidation, especially at elevated temperatures, leading to colored impurities. | Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This is a standard practice in cGMP manufacturing to prevent oxidative side reactions and ensure batch-to-batch consistency. | |
| 3. Difficult Isolation / Oily Product | Residual Solvent: Trapped solvent in the crude product can prevent it from solidifying. | Solution: After evaporating the solvent, dry the crude product under high vacuum with gentle heating (e.g., 40-50°C). If the product is still oily, performing a solvent swap to a less-solubilizing solvent (like heptane) and re-concentrating can help induce precipitation. |
| Impurities Inhibiting Crystallization: The presence of even small amounts of certain impurities can act as "crystal poisons," preventing the formation of a solid. | Solution: Attempt to purify a small sample by flash chromatography to obtain a pure "seed crystal." Use this seed crystal to induce crystallization in the larger batch. Perform a thorough screening of anti-solvents to find a system that will crash out the product while keeping impurities dissolved. |
Recommended Scale-Up Protocol
This protocol is adapted from the literature[5] with modifications for pilot-scale production. Safety Precaution: This reaction should be conducted in a well-ventilated area or fume hood. Ethyl bromopyruvate is a lachrymator and irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
Reagent Quantities Table
| Reagent | M.W. | Equiv. | 10 g Scale | 100 g Scale | 1 kg Scale |
| 2-Aminopyridin-3-ol | 110.12 | 1.0 | 5.34 g | 53.4 g | 534 g |
| Ethyl Bromopyruvate (~90%) | 195.02 | 1.0 | 10.5 g (8.0 mL) | 105 g (80 mL) | 1.05 kg (800 mL) |
| Solvent (e.g., 2-MeTHF) | - | - | 120 mL | 1.2 L | 12 L |
| Sat. aq. NaHCO₃ | - | - | 100 mL | 1.0 L | 10 L |
| Ethyl Acetate (Purification) | - | - | As needed | As needed | As needed |
| Heptane (Purification) | - | - | As needed | As needed | As needed |
Step-by-Step Methodology
-
Reactor Setup: Charge a clean, dry, jacketed glass reactor with 2-aminopyridin-3-ol and the reaction solvent (e.g., 2-MeTHF, 20 volumes). Begin agitation and purge the vessel with nitrogen.
-
Reagent Addition: Cool the reactor contents to 15-20°C. Add the ethyl bromopyruvate dropwise via an addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 30°C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approx. 85°C for 2-MeTHF) and hold for 12-24 hours.
-
In-Process Control (IPC): Monitor the reaction progress by taking samples periodically and analyzing them by HPLC for the consumption of 2-aminopyridin-3-ol.
-
Work-up: Once the reaction is deemed complete, cool the mixture to 20-25°C. Transfer the mixture to a separatory funnel or a second vessel and wash with saturated aqueous sodium bicarbonate solution. Separate the layers.
-
Extraction: Extract the aqueous layer with the primary solvent (2-MeTHF) to recover any dissolved product. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification (Recrystallization): Dissolve the crude solid in a minimal amount of hot ethyl acetate. If the solution is dark, it can be treated with activated carbon and filtered hot. Slowly add heptane as an anti-solvent until turbidity is observed. Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the solid product by filtration, wash the filter cake with cold heptane, and dry the material in a vacuum oven at 40-50°C until a constant weight is achieved.
References
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available from: [Link]
-
Recent Developments in the Synthesis of Imidazo[1,2-a]pyridines. ResearchGate. Available from: [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available from: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available from: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. Available from: [Link]
-
Efficient and Scalable Synthesis of Imidazo[1,2-a]pyridine-8-Carboxamides: a Versatile Methodology. ResearchGate. Available from: [Link]
-
Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate. Available from: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available from: [Link]
-
Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. Available from: [Link]
-
Zolpidem. Wikipedia. Available from: [Link]
-
Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. PubMed Central. Available from: [Link]
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available from: [Link]
-
Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. National Institutes of Health. Available from: [Link]
-
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. PubMed Central. Available from: [Link]
-
C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. ResearchGate. Available from: [Link]
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Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available from: [Link]
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Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. PubMed. Available from: [Link]
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Technical Support Center: Storage and Handling of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
Welcome to the dedicated technical support guide for Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound during storage and experimental use. The unique structural features of this molecule, namely the hydroxylated imidazo[1,2-a]pyridine core and the ethyl carboxylate group, necessitate specific handling procedures to prevent degradation.
Troubleshooting Guide: Common Degradation Issues
This section addresses specific problems you might encounter, providing explanations for their cause and actionable solutions.
Q1: I've observed a change in the color of my solid compound, from off-white to a pink or brownish hue. What could be the cause?
A1: A color change in your solid Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate is a common indicator of degradation, most likely due to oxidation. The 8-hydroxy group on the imidazo[1,2-a]pyridine ring makes the compound susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light. This process can form quinone-like species or other colored oxidation products.
Correction Protocol:
-
Inert Atmosphere Storage: Immediately transfer the compound to a vial that can be purged and sealed under an inert atmosphere, such as nitrogen or argon. This minimizes contact with atmospheric oxygen.[1]
-
Light Protection: Store the vial in a light-blocking container or wrap it in aluminum foil to prevent photo-oxidation.[2][3]
-
Low-Temperature Storage: Move the compound to a refrigerator (2-8°C) or a freezer (-20°C) to slow down the rate of any potential oxidative reactions.[4][5]
Q2: My recent analytical results (LC-MS, NMR) show the presence of a new peak corresponding to "8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid." What is happening?
A2: The appearance of this new peak is a clear indication of the hydrolysis of the ethyl ester group to the corresponding carboxylic acid. This reaction is catalyzed by the presence of moisture, and can be accelerated by acidic or basic contaminants.
Correction Protocol:
-
Desiccation: Store the compound in a desiccator containing a suitable drying agent (e.g., silica gel, Drierite) to minimize exposure to ambient humidity.
-
pH Neutrality: Ensure that all storage containers and handling equipment are clean and free of acidic or basic residues. If the compound was synthesized in-house, ensure that the final purification steps effectively removed any acidic or basic reagents.[6]
-
Solvent Purity: If the compound is stored in solution, use only high-purity, anhydrous solvents.
Q3: The purity of my compound seems to be decreasing over time, even when stored in the dark and under an inert atmosphere. What other factors could be at play?
A3: If you have ruled out photo-oxidation and hydrolysis, consider the possibility of thermal degradation or interaction with storage container materials. While many imidazo[1,2-a]pyridine derivatives show good thermal stability, prolonged storage at ambient or elevated temperatures can lead to slow degradation.[7][8] Additionally, certain plastics can leach plasticizers or other chemicals that may react with your compound.
Correction Protocol:
-
Optimized Temperature: For long-term storage, we recommend maintaining the compound at -20°C or below in a dedicated freezer.[5]
-
Container Material: Store the solid compound in amber glass vials with PTFE-lined caps to ensure an inert storage environment.[1]
-
Stability Study: Perform a forced degradation study to understand the compound's sensitivities. This involves exposing small aliquots to stress conditions (e.g., high temperature, humidity, acid/base, oxidative stress, and light) and analyzing the degradation products.[9]
Workflow for Investigating Compound Degradation
If you suspect degradation, follow this systematic approach to identify the cause and implement corrective actions.
Caption: Troubleshooting workflow for degradation of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q: What are the optimal storage conditions for long-term stability?
A: Based on the chemical structure and available data for similar compounds, the following conditions are recommended for maximizing the shelf-life of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or below (Frozen) | Slows down all potential degradation pathways, including oxidation and hydrolysis.[1][5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the electron-rich, hydroxylated ring system.[1][4] |
| Light | Protected from Light (Amber Vial) | The aromatic, heterocyclic structure is likely sensitive to UV/visible light, which can catalyze degradation.[2][3] |
| Form | Solid | Storing as a solid minimizes hydrolysis, which is more likely to occur in solution. |
| Container | Glass Vial with PTFE-lined Cap | Glass is inert, and a PTFE-lined cap provides a superior seal against moisture and air compared to other liners.[1] |
Q: Can I store the compound in solution?
A: Storing in solution is generally not recommended for long-term preservation due to the increased risk of hydrolysis and other solvent-mediated degradation pathways. If you must store solutions for short-term use:
-
Use a high-purity, anhydrous, aprotic solvent (e.g., DMSO, DMF).
-
Prepare fresh solutions for each experiment.
-
If storing for more than a day, flash-freeze aliquots and store them at -80°C. Avoid repeated freeze-thaw cycles.
Q: What is the primary degradation pathway for this compound?
A: The primary degradation pathways are anticipated to be oxidation at the 8-hydroxy position and hydrolysis of the ethyl ester at the 2-position. The imidazo[1,2-a]pyridine ring itself is an electron-rich system, and the phenolic hydroxyl group further activates it towards oxidation. The ester group is susceptible to cleavage in the presence of water, a reaction that can be catalyzed by trace amounts of acid or base.[6]
Key Factors Influencing Stability
The stability of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate is a function of several environmental factors. The interplay of these factors determines the rate and nature of degradation.
Caption: Key environmental factors that can lead to the degradation of the compound.
Experimental Protocol: Stability Assessment
To quantitatively assess the stability of your compound under your specific storage conditions, you can perform the following experiment.
Objective: To determine the rate of degradation of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate under proposed storage conditions.
Methodology:
-
Reference Standard: Prepare a stock solution of a freshly acquired or newly synthesized and purified batch of the compound in a suitable anhydrous solvent (e.g., Acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL). This will serve as your T=0 reference.
-
Sample Preparation: Dispense equal, small amounts (e.g., 1-2 mg) of the solid compound into several amber glass vials.
-
Storage Conditions:
-
Set A (Ideal): Purge vials with nitrogen, seal tightly, and store at -20°C.
-
Set B (Test): Store vials under your current or proposed storage conditions.
-
Set C (Accelerated): Store one vial at an elevated temperature (e.g., 40°C) to simulate long-term storage at room temperature.[9]
-
-
Time Points: At designated time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one vial from each set.
-
Analysis:
-
Dissolve the contents of the vial in the same solvent used for the reference standard to the same concentration.
-
Analyze the T=0 reference and the stored samples by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Compare the peak area of the parent compound in the stored samples to the T=0 reference to calculate the percentage of compound remaining.
-
Analyze for the appearance of new peaks, which would indicate degradation products. Characterize these using LC-MS if necessary.
-
References
-
Guzmán, A. et al. (2013). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. PMC - PubMed Central.[Link]
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Wang, C. et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI.[Link]
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ResearchGate. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.[Link]
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ResearchGate. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.[Link]
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Michigan State University Department of Chemistry. Heterocyclic Compounds.[Link]
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Barrio, P. et al. (2013). Bright, fluorescent dyes based on imidazo[1,2-a]pyridines that are capable of two-photon absorption. PubMed.[Link]
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Lorthiois, E. et al. (2017). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). ACS Publications.[Link]
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ResearchGate. Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO) | Request PDF.[Link]
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Grošelj, U. et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate.[Link]
-
Single Use Support. (2024). Cold Storage Requirements for Active Pharmaceutical Ingredients.[Link]
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Drug Discovery and Development. (2012). Testing Drug Stability for Long-Term Storage.[Link]
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Goud, B. et al. (2024). Rationally designed imidazo[1,2-a]pyridine based AIEgens for non-doped OLEDs with high efficiency and low-efficiency roll-offs. Journal of Materials Chemistry C.[Link]
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GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety.[Link]
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MSF Medical Guidelines. Drug quality and storage.[Link]
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Kshirsagar, S. et al. (2024). Balancing the molecular twist and conformational rigidity in imidazo[1,2-a]pyridines to achieve dual-state emissive (DSE) luminogens for applications in OLEDs and cell-imaging. Journal of Materials Chemistry C.[Link]
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Powder Systems. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients.[Link]
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International Labour Organization. (2011). Heterocyclic Compounds: Health Hazards.[Link]
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ResearchGate. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.[Link]
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Al-Ostath, A. et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH.[Link]
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Ask Pharmacy. Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals.[Link]
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Samanta, S. et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing.[Link]
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Filonov, G. et al. (2019). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology.[Link]
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Wikipedia. Heterocyclic compound.[Link]
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Northeastern University Library. Handbook of heterocyclic chemistry.[Link]
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Badowska-Roslonek, K. et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central.[Link]
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Yaremenko, F. et al. (2024). Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Pharmacia.[Link]
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Kollár, L. et al. (2020). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. PMC - NIH.[Link]
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Ahmad, N. et al. (2022). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. NIH.[Link]
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Sancineto, L. et al. (2020). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. PMC - PubMed Central.[Link]
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Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines.[Link]
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Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.[Link]
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Majumdar, P. et al. (2017). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing.[Link]
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ResearchGate. (2025). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine.[Link]
-
de Oliveira, C. et al. (2021). Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. NIH.[Link]
-
Andrade, C. et al. (2021). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI.[Link]
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- 8. Balancing the molecular twist and conformational rigidity in imidazo[1,2-a]pyridines to achieve dual-state emissive (DSE) luminogens for applications in OLEDs and cell-imaging - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
Technical Support Center: Overcoming Solubility Challenges with Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
Welcome to the technical support center for Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and answers to frequently asked questions (FAQs) regarding the solubility of this compound in experimental assays. Poor solubility can be a significant hurdle, leading to inconsistent results and hindering the progress of your research. This document provides a structured approach to overcoming these challenges, ensuring the reliability and reproducibility of your data.
Understanding the Challenge: Why Solubility Matters
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide range of biological activities. However, like many heterocyclic compounds, Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate can exhibit poor aqueous solubility. This can lead to several assay-related issues:
-
Compound Precipitation: The most common issue is the "crashing out" of the compound from the solution when a concentrated stock in an organic solvent, like DMSO, is diluted into an aqueous assay buffer.[1][2]
-
Inaccurate Concentration: Precipitation leads to an unknown and lower-than-intended final concentration of the compound in your assay, potentially causing false-negative results.
-
Assay Interference: Undissolved particles can interfere with assay readouts, particularly in optical-based assays, by scattering light and leading to artificially high signals or data variability.
-
Inconsistent Results: Poor solubility is a major contributor to a lack of reproducibility between experiments.
This guide will walk you through a systematic approach to address these issues, starting with the most common solvent, DMSO, and progressing to more advanced solubilization techniques.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate?
Q2: My compound dissolves in 100% DMSO, but precipitates when I add it to my aqueous assay buffer. What is happening?
This is a classic case of "solvent shock" or "crashing out."[1] Your compound is soluble in the high-polarity environment of 100% DMSO but becomes insoluble when introduced to the predominantly aqueous environment of your buffer, causing it to precipitate. A clear stock solution in DMSO does not guarantee solubility in your final assay medium.[2]
Q3: What is the maximum final concentration of DMSO I should use in my cell-based assay?
To minimize toxicity and off-target effects, the final concentration of DMSO in most cell-based assays should be kept at or below 0.5%.[3][4] It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent effects.[3]
Troubleshooting Guide: A Step-by-Step Approach to Improving Solubility
If you are experiencing precipitation or suspect poor solubility of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate, follow this workflow to systematically troubleshoot the issue.
Caption: A decision-making workflow for troubleshooting the solubility of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate.
Step 1: Optimizing DMSO Stock Preparation and Handling
Before exploring more complex solutions, ensure your stock preparation and handling are optimal.
-
Protocol for Preparing a DMSO Stock Solution:
-
Weighing: Accurately weigh the desired amount of your compound.
-
Dissolving: Add the calculated volume of high-quality, anhydrous DMSO to achieve your target concentration (e.g., 10 mM).
-
Mixing: Vortex the solution gently until the compound is fully dissolved.[3]
-
Assisted Solubilization: If the compound does not readily dissolve, sonication in a water bath for a few minutes can be effective. Gentle warming (e.g., 37°C) may also help, but use with caution as heat can degrade some compounds.[3]
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[3][4]
-
Step 2: Refining Your Dilution Technique
A common cause of precipitation is improper dilution. A stepwise approach can mitigate this.
-
Recommended Serial Dilution Protocol:
-
Prepare Intermediate Stocks in 100% DMSO: Instead of diluting your highest concentration stock directly into the aqueous buffer, perform serial dilutions in 100% DMSO to create a range of intermediate stock concentrations.[5] For example, from a 10 mM stock, create 5 mM, 2.5 mM, 1.25 mM, etc., all in 100% DMSO.
-
Final Dilution: Add a small, consistent volume of each intermediate DMSO stock to your final assay buffer (e.g., 1 µL of stock into 999 µL of buffer for a 1:1000 dilution). This ensures a consistent final DMSO concentration (in this case, 0.1%) across all tested concentrations.[5]
-
Caption: Recommended serial dilution workflow in 100% DMSO before final aqueous dilution.
Step 3: Exploiting pH-Dependent Solubility
The structure of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate contains an 8-hydroxy group, which is acidic in nature.[6] This provides an opportunity to increase its aqueous solubility by adjusting the pH of the assay buffer.
-
The Principle: By increasing the pH of the buffer to a value above the pKa of the hydroxyl group, the compound will become deprotonated and exist as a more soluble salt.
-
Troubleshooting with pH Adjustment:
-
Determine the pKa: If the pKa of the 8-hydroxy group is unknown, it is advisable to either find a predicted value from cheminformatics tools or determine it experimentally.
-
Buffer Selection: Prepare a series of buffers with pH values ranging from neutral to slightly basic (e.g., pH 7.4, 7.8, 8.2). Ensure the chosen buffers are compatible with your assay system.
-
Solubility Testing: Test the solubility of your compound in each buffer. You may observe a significant increase in solubility at higher pH values.
-
Assay Compatibility: Verify that the optimal pH for solubility does not negatively impact your assay's performance (e.g., enzyme activity, cell viability).
-
Table 1: Hypothetical pH-Solubility Profile
| Buffer pH | Expected Ionization State | Expected Aqueous Solubility |
| 6.0 | Predominantly Neutral | Low |
| 7.4 | Partially Ionized | Moderate |
| 8.5 | Predominantly Ionized | High |
Step 4: Advanced Solubilization Using Cyclodextrins
If the above methods are insufficient, cyclodextrins can be a powerful tool to enhance the solubility of hydrophobic compounds.[7]
-
Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like your compound, forming an inclusion complex that has significantly improved aqueous solubility.[8]
-
Protocol for Using Cyclodextrins:
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for many pharmaceutical compounds.
-
Prepare Cyclodextrin Solution: Create a stock solution of HP-β-CD in your assay buffer (e.g., 1-5% w/v).
-
Complex Formation:
-
Method A (Direct Addition): Add your compound (from a DMSO stock) to the cyclodextrin-containing buffer.
-
Method B (Kneading/Co-evaporation): For more robust complexation, a kneading method (wetting the cyclodextrin with a small amount of water to form a paste, then adding the drug) or a co-evaporation method (dissolving the drug in an organic solvent and the cyclodextrin in water, mixing, and then evaporating the solvents) can be used to prepare a pre-formed complex.[7] This is more common in formulation development than in initial screening.
-
-
Equilibration: Allow the mixture to equilibrate (e.g., by stirring or shaking overnight) to ensure maximum complex formation.
-
Assay Performance: Test the solubilized compound in your assay, ensuring that the cyclodextrin itself does not interfere with the results.
-
Summary of Key Recommendations
| Strategy | When to Use | Key Considerations |
| Optimized DMSO Stocks | Always | Use high-quality, anhydrous DMSO. Aliquot and store properly to avoid freeze-thaw cycles. |
| Serial Dilution in DMSO | If precipitation occurs upon aqueous dilution. | Maintains a consistent final DMSO concentration in your assay wells. |
| pH Adjustment | For compounds with ionizable groups (like the 8-hydroxy group). | Determine the compound's pKa and ensure the final pH is compatible with your assay. |
| Cyclodextrins | When other methods fail to provide sufficient solubility. | Choose a suitable cyclodextrin and verify it doesn't interfere with your assay. |
By systematically applying these troubleshooting strategies, you can overcome the solubility challenges associated with Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate and obtain reliable, reproducible data in your assays.
References
-
Ismail, A. (2025). How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.1% DMSO concentration in each solution? ResearchGate. [Link]
-
Quora. (2018). How to make a stock solution of a substance in DMSO. [Link]
-
Global Pharmaceutical Sciences Review. (n.d.). 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... [Link]
-
Mulakayala, N. (2015). Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate. [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
-
Wyzant. (2018). How do you create serial dilutions of a pure compound while maintaining a 0.1% DMSO concentration in each solution?[Link]
-
Grošelj, U., Bezenšek, J., Meden, A., Svete, J., Stanovnik, B., Oblak, M., ... & Urleb, U. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES, 75(6), 1355-1370. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Shayanfar, A. (2024). Solubilization of drugs using beta-cyclodextrin: Experimental data and modeling. Annales Pharmaceutiques Françaises. [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical solubilizers. Future medicinal chemistry, 2(3), 345–355. [Link]
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- 7. gpsrjournal.com [gpsrjournal.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Monitoring the Synthesis of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
As a Senior Application Scientist, this guide provides in-depth technical support for researchers monitoring the synthesis of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate. The focus is on practical, field-tested advice for troubleshooting Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) analyses, ensuring reliable and reproducible results.
Synthesis Overview: The Foundational Reaction
The target compound, Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate, is a valuable heterocyclic scaffold in medicinal chemistry.[1][2] A common and direct synthetic route is the cyclization reaction between 2-aminopyridin-3-ol and ethyl bromopyruvate.[1] Understanding this reaction is fundamental to effective monitoring.
-
Starting Material 1 (SM1): 2-aminopyridin-3-ol (MW: 110.11 g/mol )
-
Starting Material 2 (SM2): Ethyl bromopyruvate (MW: 195.01 g/mol )
-
Product (P): Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate (MW: 206.20 g/mol )
The reaction involves the nucleophilic attack of the pyridine nitrogen of 2-aminopyridin-3-ol on the electrophilic carbon of ethyl bromopyruvate, followed by an intramolecular cyclization and dehydration to form the fused bicyclic imidazo[1,2-a]pyridine system.[3][4]
Caption: Overall workflow from reactants to product and analysis.
Part 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
TLC is a rapid, inexpensive, and indispensable tool for qualitatively monitoring reaction progress. It separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).
Frequently Asked Questions (TLC)
Q1: How do I choose the right mobile phase (eluent) for my TLC? A1: The goal is to find a solvent system where the starting materials and product have distinct and well-resolved spots, ideally with Rf values between 0.2 and 0.8. For the imidazo[1,2-a]pyridine synthesis, the product is generally more polar than the starting ethyl bromopyruvate but its polarity relative to 2-aminopyridin-3-ol can vary.
-
Starting Point: Begin with a 3:2 mixture of a non-polar solvent and a moderately polar solvent, such as Hexane:Ethyl Acetate (Hex:EtOAc) or Petroleum Ether:Ethyl Acetate.[1]
-
Optimization:
Q2: My spots are invisible. How can I visualize them? A2: Imidazo[1,2-a]pyridine derivatives often have a conjugated π-system, making them visible under UV light.[7][8] However, not all starting materials or byproducts may be UV-active. A multi-step visualization approach is best.
-
UV Light (254 nm): First, view the plate under short-wave UV light. The plate's fluorescent indicator will make the background glow green, and UV-absorbing compounds will appear as dark spots.[9][10] Circle these spots with a pencil.
-
Iodine Chamber: Next, place the plate in a chamber with a few crystals of iodine. Iodine vapor has a high affinity for many organic compounds, especially aromatic and unsaturated ones, and will stain them a temporary yellow-brown color.[9][11][12] This can reveal spots not visible under UV.
-
Chemical Stains: If spots are still faint or absent, use a destructive chemical stain.
-
p-Anisaldehyde Stain: An excellent general-purpose stain that reacts with many functional groups upon heating to produce colored spots.[11]
-
Phosphomolybdic Acid (PMA) Stain: Highly effective for visualizing compounds that can be oxidized, such as alcohols (like the hydroxyl group on your product and starting material).[11] Spots typically appear as green or blue on a yellow background after gentle heating.
-
Q3: How do I interpret the spots on my TLC plate? A3: A properly run TLC will provide a clear snapshot of the reaction. You should spot three lanes: one for the starting material mixture (co-spot), one for the reaction mixture, and one for the product reference (if available).
-
Rf Value: The retention factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. More polar compounds interact more strongly with the silica gel and have lower Rf values.
-
Expected Pattern:
-
SM1 (2-aminopyridin-3-ol): A polar compound, expected to have a low Rf.
-
SM2 (Ethyl bromopyruvate): Less polar than SM1, expected to have a higher Rf.
-
Product (P): The hydroxyl group and ester make it polar. Its Rf will likely be between that of the two starting materials, but this must be determined experimentally.
-
As the reaction proceeds, the spots corresponding to SM1 and SM2 in the reaction mixture lane will diminish in intensity, while the product spot (P) will appear and intensify. The reaction is complete when the limiting reagent spot has disappeared.
-
Caption: Idealized TLC plate showing starting materials (SMs) and reaction progress.
TLC Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Streaking Spots | 1. Sample is too concentrated. 2. Compound is highly acidic or basic. 3. Mobile phase is inappropriate. | 1. Dilute the sample before spotting. 2. Add a small amount of acetic acid (for basic compounds) or triethylamine (for acidic compounds) to the eluent. 3. Re-optimize the mobile phase; try a different solvent system. |
| No Spots Visible | 1. Sample is too dilute. 2. Compound is not UV-active. 3. Compound is volatile and evaporated. | 1. Spot multiple times in the same location, allowing the solvent to dry in between. 2. Use a universal stain like iodine, p-anisaldehyde, or PMA.[11] 3. This is unlikely for these compounds but ensure the plate is not heated excessively before visualization. |
| Rf Values Too High/Low | 1. Mobile phase polarity is incorrect. | 1. Too Low (spots at origin): Increase eluent polarity (e.g., increase EtOAc % in Hex:EtOAc). 2. Too High (spots at solvent front): Decrease eluent polarity (e.g., decrease EtOAc % in Hex:EtOAc). |
| Spots are Merged | 1. Mobile phase lacks sufficient resolving power. 2. Spots were applied too close together. | 1. Try a different solvent system (e.g., Dichloromethane:Methanol). A double elution (running the plate twice in the same solvent) can sometimes improve separation. 2. Ensure adequate spacing between lanes when spotting. |
Part 2: Reaction Monitoring by LC-MS
For unambiguous confirmation of product formation and a more quantitative assessment of reaction completion, LC-MS is the gold standard. It separates the reaction mixture (LC) and then detects the components by their mass-to-charge ratio (MS).
Frequently Asked Questions (LC-MS)
Q1: What are the key molecular ions I should be looking for in my mass spectrum? A1: You should monitor for the disappearance of your starting materials and the appearance of your product. For this reaction, using Electrospray Ionization in positive mode (ESI+) is typical for nitrogen-containing heterocycles.
| Compound | Formula | MW ( g/mol ) | Expected [M+H]⁺ (m/z) |
| SM1: 2-aminopyridin-3-ol | C₅H₆N₂O | 110.11 | 111.1 |
| Product: Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate | C₁₀H₁₀N₂O₃ | 206.20 | 207.2[1] |
Note: Ethyl bromopyruvate (SM2) may not ionize well under standard ESI conditions and is often not monitored directly by MS, but its consumption is inferred from the appearance of the product and consumption of SM1.
Q2: How do I set up my LC method? A2: A standard reversed-phase method is an excellent starting point.
-
Column: A C18 column is versatile and works well for this class of compounds.
-
Mobile Phase: Use LC-MS grade solvents to avoid contamination.[13][14]
-
Solvent A: Water with 0.1% Formic Acid. (The acid helps protonate the analyte for better ESI+ signal).
-
Solvent B: Acetonitrile (ACN) or Methanol with 0.1% Formic Acid.
-
-
Elution: A gradient elution is highly recommended to ensure separation of compounds with different polarities and to clean the column after each run. A typical gradient might be:
-
0-2 min: 5% B
-
2-10 min: Ramp from 5% to 95% B
-
10-12 min: Hold at 95% B
-
12-13 min: Return to 5% B
-
13-15 min: Equilibrate at 5% B
-
Q3: My signal is very weak or noisy. What can I do? A3: Weak signal or high background noise can obscure your results.
-
Check Sample Preparation: Ensure your sample is properly diluted. Overloading the column can cause peak broadening and ion suppression.[13] Filter all samples to remove particulates that can clog the system.[13]
-
Optimize MS Source Parameters: The ion source settings (e.g., capillary voltage, gas flow, temperature) should be optimized for your specific compound. If you have a pure standard, perform an infusion analysis to find the optimal settings.[14]
-
Use High-Purity Reagents: Ensure all mobile phase additives (like formic acid) are LC-MS grade. Non-volatile salts (like phosphate buffers) must be avoided as they will contaminate the mass spectrometer.[14]
Caption: Step-by-step workflow for LC-MS analysis.
LC-MS Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Retention Time Shifts | 1. Column degradation or contamination. 2. Inconsistent mobile phase composition. 3. Fluctuating column temperature or flow rate. | 1. Flush the column with a strong solvent; if unresolved, replace the column. Use a guard column to extend column life.[13] 2. Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent evaporation.[13][15] 3. Ensure the column oven is at a stable temperature and the pump is functioning correctly. |
| Peak Tailing or Fronting | 1. Column overloading. 2. Secondary interactions with residual silanols on the column. 3. Mismatch between sample solvent and mobile phase. | 1. Inject less sample mass (dilute the sample or decrease injection volume).[13] 2. Ensure mobile phase pH is appropriate. The addition of 0.1% formic acid often improves peak shape for basic compounds. 3. Dissolve the sample in the initial mobile phase if possible. |
| No Signal or Poor Sensitivity | 1. Incorrect ionization mode (positive vs. negative). 2. Non-volatile buffer in mobile phase (e.g., phosphate). 3. Ion suppression from matrix components or contaminants. 4. Clogged or dirty ion source. | 1. This compound should ionize well in ESI positive mode. Confirm settings. 2. Use only volatile additives like formic acid or ammonium formate.[14] 3. Improve sample cleanup or dilute the sample further. Ensure chromatographic separation from interfering species.[16] 4. Clean the ion source according to the manufacturer's protocol. |
| High Background Noise | 1. Contaminated solvents, additives, or tubing. 2. Mobile phase additives are too concentrated. 3. Leaks in the system. | 1. Use high-purity LC-MS grade solvents and additives.[15] Flush the system. 2. Use the lowest concentration of additive necessary (e.g., 0.05-0.1% formic acid).[14] 3. Check all fittings for leaks. |
References
-
Vertex AI Search Result[17] One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Google.
-
Vertex AI Search Result[7] One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
-
Vertex AI Search Result[8] Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI.
-
Vertex AI Search Result[18] Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega.
-
Vertex AI Search Result[5] Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega.
-
Vertex AI Search Result[1] Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate.
-
Vertex AI Search Result[6] Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PMC - NIH.
-
Vertex AI Search Result[11] TLC Visualization Methods. Various Sources.
-
Vertex AI Search Result[13] Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek.
-
Vertex AI Search Result[12] TLC Visualization Techniques. Scribd.
-
Vertex AI Search Result[15] LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci.
-
Vertex AI Search Result[14] How to Avoid Problems in LC–MS. LCGC International.
-
Vertex AI Search Result[9] 2.3F: Visualizing TLC Plates. Chemistry LibreTexts.
-
Vertex AI Search Result[3] Electrochemically initiated intermolecular C–N formation/cyclization of ketones with 2-aminopyridines: an efficient method for the synthesis of imidazo[1,2-a]pyridines. Green Chemistry (RSC Publishing).
-
Vertex AI Search Result[16] Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International.
-
Vertex AI Search Result[10] Visualizing a TLC plate. YouTube.
-
Vertex AI Search Result[4] Synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and ketones. Royal Society of Chemistry.
-
Vertex AI Search Result[2] Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC - PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrochemically initiated intermolecular C–N formation/cyclization of ketones with 2-aminopyridines: an efficient method for the synthesis of imidazo[1,2-a]pyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. scribd.com [scribd.com]
- 13. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. zefsci.com [zefsci.com]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
Alternative reagents for the synthesis of "Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate"
Welcome to the technical support center for the synthesis of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals. Here, we address common experimental challenges and explore alternative reagents and strategies in a practical question-and-answer format. Our goal is to provide you with the causal insights and validated protocols necessary to troubleshoot and optimize your synthetic workflow.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cyclocondensation reaction between 2-aminopyridin-3-ol and ethyl bromopyruvate is resulting in a low yield and multiple side products. What is the likely cause and how can I mitigate this?
This is a common issue stemming from the intrinsic reactivity of the starting materials. The established method involves the reaction of 2-aminopyridin-3-ol with ethyl bromopyruvate.[1] However, several factors can compromise the reaction's efficiency.
Core Problem: The primary issue is often the competing reactivity of the 3-hydroxy group on the pyridine ring and the inherent instability of ethyl bromopyruvate.
-
Causality:
-
Side Reactions of 2-aminopyridin-3-ol: The nucleophilic 3-hydroxy group can compete with the endocyclic pyridine nitrogen in reacting with ethyl bromopyruvate, leading to O-alkylation instead of the desired N-alkylation that precedes cyclization.
-
Reagent Instability: Ethyl bromopyruvate is a potent lachrymator and can degrade upon storage, especially in the presence of moisture or trace acidic/basic impurities. Degradation reduces the effective concentration of the reagent and introduces impurities that can complicate the reaction and purification.[2]
-
Polymerization: Ethyl bromopyruvate can self-polymerize under basic conditions or upon prolonged heating, further reducing the yield.
-
Troubleshooting & Optimization Strategy:
| Parameter | Recommended Action | Rationale |
| Reaction Solvent | Use anhydrous aprotic solvents like 1,2-dimethoxyethane (DME) or tetrahydrofuran (THF).[1] Ensure the solvent is thoroughly dried before use. | Minimizes side reactions involving water and prevents hydrolysis of the ester and the bromopyruvate reagent. |
| Temperature Control | Maintain a gentle reflux. Avoid excessive temperatures or prolonged heating (e.g., >40 hours).[1] Monitor the reaction progress closely by TLC. | Balances the rate of the desired cyclization against the rate of reagent degradation and side product formation. |
| Base Addition | After the initial N-alkylation, a weak, non-nucleophilic base like sodium bicarbonate (NaHCO₃) can be used during workup to neutralize the HBr formed, driving the cyclization to completion.[1][3] | A strong base can deprotonate the hydroxyl group, promoting O-alkylation, or cause polymerization of the bromopyruvate. NaHCO₃ is sufficient to facilitate the final intramolecular condensation. |
| Reagent Quality | Use freshly opened or recently purified ethyl bromopyruvate. If purity is suspect, consider vacuum distillation before use, though caution is advised due to its instability. | Ensures the reagent is active and free from acidic impurities that can catalyze degradation. |
Q2: Ethyl bromopyruvate is hazardous and difficult to handle. What are viable, more stable alternative reagents for introducing the C2-carboxylate moiety?
Excellent question. Moving away from highly reactive α-halo ketones is a key process improvement. Several alternatives can be employed, categorized by the type of C2-synthon they provide.
Strategy 1: Using Ethyl Glyoxalate Derivatives
This approach involves a condensation reaction followed by an oxidative cyclization. It avoids the use of a pre-halogenated reagent.
-
Alternative Reagent: Ethyl glyoxalate and a subsequent dehydration/oxidation step.
-
Mechanism: The initial step is the formation of a hemiaminal intermediate between the 2-amino group of the pyridine and ethyl glyoxalate. This is followed by an acid-catalyzed cyclization and dehydration to form the imidazo[1,2-a]pyridine ring.
Strategy 2: Three-Component Reactions
Modern synthetic methods often utilize multi-component reactions to build complexity in a single step, which can be adapted for this synthesis. A Groebke–Blackburn–Bienaymé reaction, for instance, combines an aminopyridine, an aldehyde, and an isonitrile.[4] While not a direct replacement for the carboxylate, this highlights the potential for convergent syntheses.
Strategy 3: Using Ethyl Propiolate
Michael addition of the 2-aminopyridine to ethyl propiolate can be followed by an intramolecular cyclization. This is a well-established route for related heterocyclic systems.
-
Alternative Reagent: Ethyl propiolate (HC≡CCO₂Et)
-
Mechanism: The exocyclic amino group of 2-aminopyridin-3-ol attacks the alkyne in a Michael addition. The resulting enamine intermediate then undergoes cyclization onto the pyridine nitrogen, followed by tautomerization to furnish the aromatic imidazo[1,2-a]pyridine core.
Below is a summary of potential alternative C2 synthons:
| Alternative Reagent | Reaction Type | Typical Conditions | Advantages | Disadvantages |
| Ethyl 2,3-dibromopropionate | Cyclocondensation | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Commercially available, stable precursor. | Requires elimination step; potentially harsh conditions. |
| Ethyl Oxalyl Chloride | Acylation followed by reductive cyclization | 1. Pyridine, DCM; 2. Reductant (e.g., P(OEt)₃) | High reactivity of the acyl chloride ensures initial N-acylation. | Multi-step process; requires a separate reduction/cyclization step.[5] |
| Diethyl Oxalate & Benzyl Bromide | Three-component reaction | Base, Solvent (e.g., EtOH) | One-pot synthesis for related 3-substituted analogues.[6] | May require significant optimization for the 8-hydroxy substrate. |
Q3: To avoid side reactions, I am considering protecting the 3-hydroxy group on my 2-aminopyridine starting material. What protecting groups are recommended and what is the workflow?
Protecting the hydroxyl group is an excellent strategy to improve selectivity and yield. The ideal protecting group should be easy to install, stable to the cyclization conditions, and readily removable without affecting the final product.
Recommended Protecting Groups:
-
Benzyl (Bn) Ether:
-
Advantages: Very stable to a wide range of reaction conditions (acidic, basic, oxidative, reductive).
-
Disadvantages: Requires harsh deprotection conditions (hydrogenolysis), which might not be compatible with other functional groups.
-
-
tert-Butyldimethylsilyl (TBDMS) Ether:
-
Advantages: Stable to the reaction conditions and easily removed under mild acidic conditions (e.g., TBAF in THF or HCl in MeOH).[1]
-
Disadvantages: Can be labile under strongly acidic conditions.
-
Experimental Workflow: Benzyl Protection Strategy
This workflow illustrates the protection-cyclization-deprotection sequence.
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2000026177A1 - Synthesis of ethyl bromopyruvate - Google Patents [patents.google.com]
- 3. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Managing reaction intermediates in "Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate" synthesis
Welcome to the technical support center for the synthesis of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on managing key reaction intermediates and troubleshooting common experimental hurdles. Our approach is rooted in a deep understanding of the reaction mechanisms and extensive laboratory experience.
Introduction to the Synthesis
Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate is a valuable scaffold in medicinal chemistry.[1][2] Its synthesis is most commonly approached via two primary routes: the Groebke-Blackburn-Bienaymé (GBB) three-component reaction and the cyclization of 2-aminopyridin-3-ol with an α-halocarbonyl compound like ethyl bromopyruvate.[3][4] Both methods, while powerful, present unique challenges related to the management of reactive intermediates. This guide will provide in-depth troubleshooting for both pathways.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low Yield in the Groebke-Blackburn-Bienaymé (GBB) Reaction
Question: We are attempting the GBB synthesis of an analogue using a substituted 2-aminopyridin-3-ol, an aldehyde, and ethyl isocyanoacetate, but the yield of our desired imidazo[1,2-a]pyridine is consistently low. What are the likely causes and how can we improve it?
Answer: Low yields in the GBB reaction are a common challenge and can often be traced back to the stability of the key intermediates or competing side reactions.[1] Let's break down the potential culprits:
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Schiff Base (Imine) Intermediate Instability: The first step of the GBB reaction is the formation of a Schiff base between the 2-aminopyridine derivative and the aldehyde. This reaction is reversible and the equilibrium may not favor the imine, especially with electron-poor aminopyridines or sterically hindered aldehydes.[1]
-
Solution:
-
Use of a Dehydrating Agent: The formation of the Schiff base releases water. Adding a dehydrating agent such as trimethyl orthoformate can drive the equilibrium towards the imine intermediate.[5]
-
Lewis Acid Catalysis: A Lewis acid catalyst, such as Scandium(III) triflate (Sc(OTf)₃) or Gadolinium(III) triflate (Gd(OTf)₃), can activate the aldehyde carbonyl group, accelerating the formation of the Schiff base.[1] Be mindful that catalyst loading needs to be optimized; typically 5 mol% is a good starting point.[1]
-
-
-
Side Reactions with Nucleophilic Solvents: If you are using a nucleophilic solvent like methanol, it can compete with the isocyanide in attacking the Schiff base intermediate. This leads to the formation of a stable hemiaminal ether, which is a "dead-end" for the desired reaction pathway.[1][6]
-
Solution:
-
Solvent Selection: Consider switching to a less nucleophilic solvent. While methanol is common, trifluoroethanol (TFE) can sometimes improve yields by minimizing side reactions.[1] Dichloromethane or toluene are also viable options.[6]
-
Microwave Irradiation: Microwave heating can significantly accelerate the desired reaction, often outcompeting slower side reactions.[1]
-
-
-
Poor Reactivity of the Isocyanide: The nucleophilic attack of the isocyanide on the imine is a critical step. The reactivity of the isocyanide can be influenced by its electronic properties.
-
Solution: Ensure the purity of your ethyl isocyanoacetate. Isocyanides are notoriously unstable and can degrade over time. It is advisable to use freshly prepared or purified isocyanides.
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Issue 2: Formation of an Unidentifiable Byproduct in the Cyclization with Ethyl Bromopyruvate
Question: We are synthesizing Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate by reacting 2-aminopyridin-3-ol with ethyl bromopyruvate. We are observing a significant amount of a byproduct that we are struggling to characterize. What could this be and how can we prevent its formation?
Answer: In the cyclization of 2-aminopyridines with α-halocarbonyls, the regioselectivity of the initial alkylation is key. The primary competing reaction is the alkylation at the exocyclic amino group instead of the endocyclic pyridine nitrogen.
-
N-Alkylation vs. N-Arylation: The initial step is an Sₙ2 reaction where a nitrogen atom of 2-aminopyridin-3-ol attacks the carbon bearing the bromine in ethyl bromopyruvate. While the endocyclic pyridine nitrogen is generally more nucleophilic, under certain conditions, alkylation can occur at the exocyclic amino group, leading to a different constitutional isomer.
-
Solution:
-
Control of Reaction Temperature: This reaction is often performed at reflux.[4][7] Carefully controlling the temperature can influence the regioselectivity. It is recommended to start at a lower temperature and slowly increase it while monitoring the reaction by TLC or LC-MS.
-
Choice of Base: The presence of a mild base like sodium bicarbonate (NaHCO₃) is often used to neutralize the HBr formed during the reaction.[7] Using a stronger, bulkier base could potentially favor alkylation at the more sterically accessible exocyclic nitrogen. Stick to mild, inorganic bases.
-
-
-
Formation of Dihydroimidazo[1,2-a]pyridinium Intermediate: The initial cyclization product is a dihydroxy-dihydro-imidazo[1,2-a]pyridinium bromide intermediate.[4] The final step is a dehydration to form the aromatic imidazo[1,2-a]pyridine ring. Incomplete dehydration can lead to the presence of this intermediate or its decomposition products in your final mixture.
-
Solution:
-
Ensure Complete Dehydration: After the initial cyclization, ensure the reaction conditions are sufficient for dehydration. This may involve prolonged heating or the addition of a catalytic amount of a protic acid.
-
Aqueous Workup: A proper aqueous workup with a mild base, such as a saturated sodium bicarbonate solution, will help to deprotonate the hydroxyl groups and facilitate the final dehydration step during purification.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Groebke-Blackburn-Bienaymé (GBB) reaction for this synthesis?
A1: The GBB reaction is a three-component reaction that proceeds through the following key steps:[2][6]
-
Imine Formation: The aldehyde and the 2-aminopyridine derivative condense to form a Schiff base (imine) intermediate, with the elimination of a water molecule.
-
Nitrilium Ion Formation: The isocyanide attacks the electrophilic carbon of the imine, forming a nitrilium ion intermediate.
-
Intramolecular Cyclization: The endocyclic nitrogen of the pyridine ring performs an intramolecular nucleophilic attack on the nitrilium ion.
-
Tautomerization/Aromatization: A final proton transfer step leads to the formation of the aromatic imidazo[1,2-a]pyridine ring.
Caption: Mechanism of the Groebke-Blackburn-Bienaymé reaction.
Q2: How do I choose the right catalyst for the GBB reaction?
A2: The choice of catalyst can significantly impact the reaction efficiency. Both Lewis and Brønsted acids are commonly used.[8]
| Catalyst Type | Examples | Advantages | Considerations |
| Lewis Acids | Sc(OTf)₃, Yb(OTf)₃, Gd(OTf)₃, In(OTf)₃[1][8] | Generally high catalytic activity, can be used in low loadings (1-5 mol%). | Can be sensitive to moisture. Cost can be a factor. |
| Brønsted Acids | p-Toluenesulfonic acid (PTSA), Perchloric acid (HClO₄)[8] | Readily available and cost-effective. | May require higher catalyst loadings. Can sometimes promote side reactions. |
| Heterogeneous Catalysts | Iodine, Graphene Oxide[9][10] | Easy to remove from the reaction mixture, potential for recycling. | May have lower activity compared to homogeneous catalysts. |
For the synthesis of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate, starting with a mild Lewis acid like Sc(OTf)₃ is a robust choice.
Q3: What analytical techniques are best for monitoring the reaction progress and identifying intermediates?
A3: A combination of techniques is ideal for comprehensive monitoring:
-
Thin Layer Chromatography (TLC): Provides a quick and easy way to track the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool. It allows you to monitor the disappearance of reactants and the appearance of the product, and crucially, to detect and obtain the mass of key intermediates and byproducts, which is invaluable for troubleshooting.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural characterization of the final product and can also be used to identify stable intermediates if they can be isolated.
Q4: Can I protect the hydroxyl group on the 2-aminopyridin-3-ol before the reaction?
A4: Yes, protecting the hydroxyl group is a viable strategy, particularly if you are encountering side reactions involving this functionality.[4] Common protecting groups for phenols, such as a benzyl ether or a silyl ether (e.g., TBDMS), can be employed.[4] The protecting group can then be removed in a subsequent step after the imidazo[1,2-a]pyridine core has been successfully formed.
Caption: Workflow for using a protecting group strategy.
Experimental Protocols
Protocol 1: Synthesis via Cyclization with Ethyl Bromopyruvate[4]
-
To a suspension of 2-aminopyridin-3-ol (1.0 eq) in anhydrous ethanol, add ethyl bromopyruvate (1.0 eq) and sodium bicarbonate (1.0 eq).
-
Heat the mixture at reflux and monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Groebke-Blackburn-Bienaymé (GBB) Three-Component Synthesis[1]
-
In a microwave vial, dissolve the 2-aminopyridin-3-ol derivative (1.0 eq), the aldehyde (1.0 eq), and the Lewis acid catalyst (e.g., Sc(OTf)₃, 5 mol%) in methanol.
-
Add ethyl isocyanoacetate (1.0 eq) to the mixture.
-
Seal the vial and heat the reaction mixture in a microwave reactor at the optimized temperature and time.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating - SciELO. Available at: [Link]
-
Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism. - ResearchGate. Available at: [Link]
-
Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence | ACS Organic & Inorganic Au. Available at: [Link]
-
Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines - Organic Chemistry Portal. Available at: [Link]
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC - PubMed Central. Available at: [Link]
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Validation & Comparative
A Comparative Guide to Mur Ligase Inhibitors: Evaluating the Potential of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
Abstract
The relentless rise of antibiotic resistance necessitates the exploration of novel antibacterial targets. The Mur ligase enzyme family (MurC-MurF), essential for the cytoplasmic synthesis of peptidoglycan precursors in bacteria, represents a highly promising and unexploited target.[1][2] This guide provides a comparative analysis of known Mur ligase inhibitors and evaluates the prospective role of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate, a compound synthesized specifically as a potential inhibitor of this enzyme class.[1] While experimental data on this specific molecule is not yet publicly available, this document establishes a framework for its evaluation by comparing it against the performance of other chemical scaffolds. We will delve into the mechanistic basis for targeting Mur ligases, present key performance data from diverse inhibitor classes, and provide detailed experimental protocols for assessing new chemical entities.
The Imperative for New Antibacterials: Targeting the Mur Ligase Pathway
The bacterial cell wall is a unique and essential structure, absent in eukaryotes, making its biosynthetic pathway an ideal source for selective antibacterial targets.[3] Peptidoglycan, the primary component of the cell wall, provides structural integrity and protects the bacterium from osmotic lysis.[4][5] Its synthesis is a complex, multi-stage process that begins in the cytoplasm.[5][6]
The cytoplasmic steps are catalyzed by a series of Mur enzymes (MurA-F).[7] Specifically, the ATP-dependent ligases MurC, MurD, MurE, and MurF are responsible for the sequential addition of amino acids to the UDP-N-acetylmuramic acid (UDP-MurNAc) nucleotide precursor, building the characteristic pentapeptide side chain.[8][9]
-
MurC: Adds L-alanine.
-
MurD: Adds D-glutamate.[8]
-
MurE: Adds meso-diaminopimelic acid (in most Gram-negatives) or L-lysine (in most Gram-positives).[9]
-
MurF: Adds the D-alanyl-D-alanine dipeptide.[10]
Given their essential role in bacterial survival and their conservation across many pathogenic species, the MurC-F ligases are attractive targets for the development of novel antibiotics.[1][11][12] Furthermore, the structural and mechanistic similarities between these enzymes open the possibility of developing broad-spectrum, multi-target inhibitors.[2][7]
Peptidoglycan Precursor Biosynthesis Pathway
The following diagram illustrates the cytoplasmic steps of peptidoglycan synthesis, highlighting the sequential action of the Mur ligases. The inhibition of any of these enzymes halts the entire process, preventing the formation of the complete pentapeptide precursor necessary for cell wall construction.
Caption: Cytoplasmic synthesis of the peptidoglycan precursor, UDP-MurNAc-Pentapeptide.
Featured Candidate: Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[2][5][13] This established versatility makes it a promising template for designing inhibitors against new targets.
Recently, researchers reported the synthesis of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate and its parent carboxylic acid, explicitly identifying them as potential inhibitors of Mur ligases.[1] The synthesis involves a cyclocondensation reaction between 2-aminopyridin-3-ol and ethyl bromopyruvate.[1]
While the synthesis and chemical characterization of this compound are well-documented, its biological activity against Mur ligases and its antibacterial efficacy have not yet been reported in peer-reviewed literature. Therefore, a direct performance comparison is not possible. Instead, we present a comparative framework of known Mur ligase inhibitors to establish the benchmarks this novel compound must meet or exceed to be considered a viable lead candidate.
A Comparative Framework of Known Mur Ligase Inhibitors
The development of Mur ligase inhibitors has explored a variety of chemical scaffolds. Many have shown potent enzymatic inhibition but have struggled to achieve whole-cell activity, often due to an inability to penetrate the bacterial cell membrane.[1][10] Below, we compare several key classes of inhibitors.
D-Glutamic Acid Mimetics (MurD/MurE Inhibitors)
As MurD and MurE ligases both recognize D-glutamic acid (D-Glu) or a D-Glu-containing substrate, many inhibitors have been designed to mimic this amino acid.
-
Thiazolidin-4-ones: This class has yielded dual inhibitors of MurD and MurE. One notable compound demonstrated potent antibacterial activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL.[14]
ATP-Competitive Inhibitors
Since MurC-F are all ATP-dependent enzymes, their ATP-binding site is a logical target. Screening of kinase inhibitor libraries, which are rich in ATP-competitive scaffolds, has successfully identified multi-target Mur ligase inhibitors.[11]
-
Aza-stilbene Derivatives: Identified from a kinase inhibitor screen, these compounds act as multi-inhibitors of the MurC-F cascade. Surprisingly, kinetic studies revealed that one derivative, despite being an ATP mimic, acts as a competitive inhibitor towards the D-glutamic acid substrate of MurD.
Diarylquinolines (MurF Inhibitors)
These compounds were identified through pharmacophore modeling and have demonstrated inhibition of MurF. While initial hits had modest activity against wild-type E. coli, they were more effective against strains with a defective lipopolysaccharide (LPS) layer, highlighting the challenge of outer membrane permeation in Gram-negative bacteria.
Multi-Target Inhibitors
Given the structural homology among MurC-F ligases, designing inhibitors that act on multiple enzymes in the pathway is a promising strategy to enhance potency and potentially reduce the development of resistance.[7]
-
Naphthyl-type Tetronic Acid: This structure was identified as a remarkable multi-inhibitor, showing activity against all four Mur ligases (MurC-F) as well as MurA and MurB, with IC₅₀ values in the 20 µM range for each enzyme.[11] It also inhibited the growth of both E. coli and S. aureus.
-
Benzene Dicarboxylic Acid Derivatives: These compounds, designed to inhibit all four Mur ligases, have shown enzymatic inhibition with IC₅₀ values ranging from 41 µM to 93 µM against MurC, MurD, MurE, and MurF.[11] However, they displayed weak antibacterial activity.
Performance Data Summary
The table below summarizes the performance of representative Mur ligase inhibitors from different chemical classes, providing a benchmark for the evaluation of new compounds like Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate.
| Inhibitor Class | Representative Compound | Target Enzyme(s) | IC₅₀ (µM) | Organism | MIC (µg/mL) | Target Bacteria | Reference |
| Thiazolidin-4-one | D-Glu-based dual inhibitor | MurD, MurE | 6.4 - 180 µM | E. coli, S. aureus | 8 | S. aureus (MRSA) | [14] |
| Aza-stilbene | Compound 1 | MurC-F | 32 - 368 µM | E. coli | N/A | N/A | |
| Diarylquinoline | DQ2 | MurF | 24 µM (DQ1) | E. coli | 8 - 16 | LPS-defective E. coli | |
| Naphthyl-type Tetronic Acid | Compound 78 | MurA-F | ~20 µM | E. coli, S. aureus | Yes (value not specified) | E. coli, S. aureus | [11] |
| Benzene Dicarboxylic Acid | Compound 75 | MurC-F | 41-93 µM | N/A | Weak | N/A | [11] |
N/A: Not available or not reported in the cited source.
Experimental Methodologies for Inhibitor Evaluation
To ascertain the potential of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate, a systematic evaluation using standardized biochemical and microbiological assays is required.
Workflow for Mur Ligase Inhibitor Evaluation
This diagram outlines a typical workflow, from initial screening of a candidate compound to its characterization as a potential antibacterial agent.
Caption: A logical workflow for the screening and validation of novel Mur ligase inhibitors.
Protocol 1: Mur Ligase Enzymatic Inhibition Assay
This protocol describes a general method for measuring the ATP-dependent activity of a Mur ligase by quantifying the release of inorganic phosphate (Pi) using a malachite green-based assay. This can be adapted for MurC, MurD, MurE, or MurF by using the appropriate substrates.[1]
A. Materials:
-
Purified recombinant Mur ligase (e.g., E. coli MurD).
-
Reaction Buffer: 50 mM HEPES, pH 8.0, 5 mM MgCl₂, 0.005% Triton X-114.
-
Substrate 1 (UDP-precursor): e.g., for MurD, 80 µM UDP-MurNAc-L-alanine (UMA).
-
Substrate 2 (Amino Acid): e.g., for MurD, 100 µM D-Glutamic acid.
-
ATP solution: 400 µM ATP.
-
Test compound (dissolved in DMSO).
-
Malachite Green Reagent.
-
96-well microtiter plates.
B. Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add 2 µL of the test compound dilution to each well. For controls, add 2 µL of DMSO.
-
Prepare a master mix containing Reaction Buffer, Substrate 1, and Substrate 2.
-
Add 40 µL of the master mix to each well.
-
Add 5 µL of the purified Mur ligase enzyme to each well to a final concentration of ~50 nM.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of the Malachite Green Reagent. This reagent will react with the inorganic phosphate produced from ATP hydrolysis.
-
Incubate for 15 minutes at room temperature for color development.
-
Read the absorbance at 620-650 nm using a plate reader.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value by plotting inhibition versus compound concentration.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol follows the general guidelines for determining the MIC of a compound against a bacterial strain.
A. Materials:
-
Bacterial strain (e.g., S. aureus ATCC 29213).
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Test compound stock solution (e.g., 1280 µg/mL in DMSO).
-
Sterile 96-well U-bottom microtiter plates.
-
0.9% saline solution.
-
0.5 McFarland turbidity standard.
B. Procedure:
-
Inoculum Preparation:
-
Select 3-5 isolated colonies from a fresh (18-24 hour) agar plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Plate Setup:
-
Dispense 100 µL of MHB into all wells of a 96-well plate.
-
Add 100 µL of the 2x concentrated test compound stock solution to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as a growth control (no compound). Column 12 will be a sterility control (no bacteria).
-
-
Inoculation:
-
Within 30 minutes of preparation, add 100 µL of the standardized bacterial inoculum to wells in columns 1 through 11. This brings the final volume to 200 µL and halves the drug concentration to the desired final range.
-
-
Incubation:
-
Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation:
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
-
Conclusion and Future Outlook
The Mur ligase pathway remains a validated and compelling target for the discovery of new antibacterial agents. While numerous chemical scaffolds have been identified as inhibitors, the challenge of translating potent enzymatic activity into effective whole-cell antibacterial action persists, particularly for Gram-negative pathogens.
The compound Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate emerges from a privileged chemical family and has been rationally proposed as a Mur ligase inhibitor.[1] The next critical step is its thorough biological evaluation. The experimental protocols detailed in this guide provide a clear roadmap for this assessment. Determining its target specificity, IC₅₀ against the MurC-F ligases, and its antibacterial spectrum via MIC testing will be essential to validate its proposed mechanism and establish its potential as a lead compound. The performance of existing inhibitors, such as the potent anti-MRSA activity of thiazolidin-4-ones or the broad enzymatic spectrum of naphthyl-type tetronic acids, sets a high but achievable bar for success. Future research should focus not only on target affinity but also on optimizing the physicochemical properties of this and related imidazo[1,2-a]pyridine derivatives to ensure sufficient bacterial cell entry and accumulation.
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A Comparative Analysis of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate Analogs: A Guide for Medicinal Chemists
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of several marketed drugs such as the anxiolytic alpidem, the hypnotic zolpidem, and the antiulcer agent zolimidine.[1][2][3] This bicyclic system's inherent drug-like properties and synthetic tractability have led to its exploration in a wide array of therapeutic areas, including oncology, infectious diseases, and neurology.[2][4][5] Among the myriad of derivatives, Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate serves as a crucial starting point for developing potent and selective modulators of various biological targets. This guide provides a comparative analysis of its analogs, delving into their structure-activity relationships (SAR), supported by experimental data and detailed protocols to aid researchers in the design of novel therapeutic agents.
The Core Scaffold: Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
The synthesis of the parent scaffold, ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate, is typically achieved through the cyclization of 2-aminopyridin-3-ol with ethyl bromopyruvate.[6] This straightforward reaction provides a versatile platform for further derivatization at multiple positions of the imidazopyridine ring system. The 8-hydroxy group, in particular, offers a handle for modification to modulate physicochemical properties and target interactions.
Comparative Analysis of Analog Performance
The therapeutic potential of imidazo[1,2-a]pyridine analogs is vast, with modifications at various positions of the scaffold leading to compounds with distinct biological activities. This section will compare analogs based on their targeted therapeutic area and the structural modifications that drive their performance.
Anticancer Agents
The imidazo[1,2-a]pyridine core has been extensively investigated for its anticancer properties, with derivatives showing activity against various cancer cell lines and molecular targets.[7][8]
Structure-Activity Relationship (SAR) Insights:
-
Substitution at the C2-position: The ethyl carboxylate at the C2 position can be converted to carboxamides, which has proven to be a fruitful strategy. For instance, coupling of the corresponding carboxylic acid with different amines has led to potent PI3Kα inhibitors.[9]
-
Substitution at the C3-position: Introduction of aryl groups at the C3 position can enhance anticancer activity. For example, amine-substituted 3-arylimidazo[1,2-a]pyridine analogs have shown promising activity against Mycobacterium tuberculosis, although some cytotoxicity was observed.[10]
-
Substitution at the C6 and C8-positions: Modifications at these positions significantly influence activity and selectivity. For instance, 2,6,8-substituted imidazopyridine derivatives have been developed as potent PI3Kα inhibitors.[9]
Quantitative Comparison of Anticancer Analogs:
| Compound ID | R1 (C2-position) | R2 (C6-position) | R3 (C8-position) | Target | IC50 (µM) | Cell Line |
| Analog A | -COOEt | -CH3 | -Br | PI3Kα | 0.025 | - |
| Analog B | -CONH-(3-morpholinopropyl) | -Cl | -Br | PI3Kα | 0.012 | - |
| Compound 24 | -Aryl | -H | -H | Mtb | 6.08 (MIC90) | Mtb |
| Compound C | -Aryl | -H | -H | Oxidoreductase | - | MCF7, PC3 |
Table 1: Comparative in vitro activity of selected imidazo[1,2-a]pyridine analogs as anticancer agents. Data compiled from multiple sources for illustrative purposes.[7][9][10]
Antituberculosis Agents
Tuberculosis (TB) remains a global health threat, and the imidazo[1,2-a]pyridine scaffold has emerged as a promising starting point for the development of new anti-TB drugs.[10][11] Notably, the clinical candidate Q203 (Telacebec) features this core structure and targets the QcrB subunit of the cytochrome bc1 complex, a critical component of the electron transport chain in Mycobacterium tuberculosis.[10]
Structure-Activity Relationship (SAR) Insights:
-
C3-Carboxamides: A key feature of potent anti-TB imidazo[1,2-a]pyridines is the presence of a carboxamide group at the C3 position. SAR studies have shown that bulky and lipophilic biaryl ethers attached to this amide lead to nanomolar potency.[10]
-
Core Modifications: Scaffold hopping, replacing the imidazo[1,2-a]pyridine core with other fused bicyclic systems, is an active area of research to identify novel QcrB inhibitors with improved properties.[10]
Quantitative Comparison of Anti-TB Analogs:
| Compound ID | Modification | Target | MIC90 (µM) |
| Q203 (Telacebec) | Imidazo[1,2-a]pyridine-3-carboxamide | QcrB | ≤0.006 |
| Compound 4 | Bulky, lipophilic biaryl ether at C3-amide | QcrB | ≤0.006 |
Table 2: Comparative in vitro activity of lead anti-TB imidazo[1,2-a]pyridine analogs. Data highlights the high potency achieved through specific structural modifications.[10]
Kinase Inhibitors
The salt-inducible kinase (SIK) family (SIK1, SIK2, and SIK3) are members of the AMP-activated protein kinase (AMPK) family and have emerged as therapeutic targets for various diseases.[12] Structure-activity relationship studies on an imidazo[1,2-a]pyridine hit from a high-throughput screen led to the identification of potent and selective SIK1 inhibitors.[12]
Structure-Activity Relationship (SAR) Insights:
-
Phenyl Ring Substitution: The key to achieving SIK1 selectivity over SIK2 and SIK3 was found in the substitution pattern on a phenyl ring attached to the imidazo[1,2-a]pyridine core.[12]
-
Potency and Selectivity: Further optimization led to a subnanomolar inhibitor of SIK1 with over 100-fold selectivity against the other isoforms.[12]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section details the methodologies for key experiments.
General Synthesis of Ethyl 8-substituted-imidazo[1,2-a]pyridine-2-carboxylates
This protocol describes a general procedure for the synthesis of the core scaffold, which can be adapted for various analogs.[6][9]
Materials:
-
Substituted 2-aminopyridine
-
Ethyl bromopyruvate
-
Anhydrous Tetrahydrofuran (THF) or Ethanol
-
Sodium bicarbonate (optional)
Procedure:
-
Dissolve the substituted 2-aminopyridine in anhydrous THF or ethanol.
-
Add ethyl bromopyruvate dropwise to the solution at room temperature.
-
Heat the reaction mixture at reflux for the appropriate time (typically 24-48 hours), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If necessary, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether).
In Vitro Kinase Inhibition Assay (Example: SIK1)
This protocol outlines a typical biochemical assay to determine the inhibitory activity of compounds against a specific kinase.[12]
Materials:
-
Recombinant human SIK1 enzyme
-
Peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (analogs)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, recombinant SIK1 enzyme, and the peptide substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Antituberculosis Activity Assay (MIC Determination)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.[10]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Test compounds
-
96-well microplates
-
Resazurin solution
Procedure:
-
Prepare serial dilutions of the test compounds in Middlebrook 7H9 broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.
-
Include positive (drug-free) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 7-14 days.
-
After incubation, add resazurin solution to each well and incubate for another 24 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink (indicating bacterial growth).
Visualizing the Path Forward: Workflows and Pathways
To provide a clearer understanding of the drug discovery process and the biological context, the following diagrams illustrate key workflows and pathways.
Caption: A generalized workflow for the discovery of imidazo[1,2-a]pyridine-based therapeutic agents.
Caption: Simplified PI3K/Akt signaling pathway targeted by anticancer imidazo[1,2-a]pyridine analogs.
Conclusion
The ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate scaffold is a remarkably versatile starting point for the development of novel therapeutics. Through systematic structural modifications, researchers have been able to generate analogs with potent and selective activities against a range of targets, from kinases involved in cancer to essential enzymes in pathogenic bacteria. The structure-activity relationships highlighted in this guide, along with the provided experimental protocols, offer a solid foundation for drug development professionals to design and evaluate the next generation of imidazo[1,2-a]pyridine-based drugs. The continued exploration of this privileged scaffold promises to yield new and effective treatments for some of the most challenging diseases.
References
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Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. ResearchGate. [Link]
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Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. PubMed. [Link]
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Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. PubMed Central. [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PubMed Central. [Link]
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Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate. [Link]
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Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. ResearchGate. [Link]
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Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. [Link]
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Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. National Institutes of Health. [Link]
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Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. PubMed Central. [Link]
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Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting β-amyloid plaques in the brain. Washington University School of Medicine in St. Louis. [Link]
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Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. [Link]
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Design and Synthesis of Novel Imidazopyridine Analogues and Evaluation as H+/K+-ATPase Antagonist. Asian Journal of Chemistry. [Link]
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Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. PubMed Central. [Link]
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Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. Royal Society of Chemistry. [Link]
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Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. PubMed Central. [Link]
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Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
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Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Pharmacia. [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
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Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate Derivatives
For drug discovery researchers and medicinal chemists, the imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of numerous clinically significant compounds.[1] Its rigid, planar nature and rich electronic properties make it an ideal starting point for developing potent and selective therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of derivatives based on a specific, promising scaffold: Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate . We will dissect the impact of substitutions at various positions on the biological activity of these compounds, drawing on experimental data from anticancer, antitubercular, and anti-inflammatory studies. This guide is designed to be a practical resource, offering not just a review of the literature, but also actionable insights and detailed experimental protocols to empower your own research endeavors.
The Core Scaffold: Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
The parent compound, ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate, presents several key features for chemical modification. The 8-hydroxy group offers a site for derivatization to modulate polarity and introduce new interactions. The ethyl ester at the 2-position can be readily converted to amides or other functional groups, significantly impacting the molecule's pharmacokinetic and pharmacodynamic properties. Furthermore, the C-3, C-5, C-6, and C-7 positions on the pyridine ring are amenable to substitution, allowing for fine-tuning of the molecule's steric and electronic profile.
The synthesis of this core scaffold is well-established, typically involving the cyclization of 2-aminopyridin-3-ol with ethyl bromopyruvate. This straightforward reaction provides a reliable route to the parent compound and its analogs.
Structure-Activity Relationship (SAR) Analysis
The following sections provide a detailed comparison of how modifications at different positions of the ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate scaffold influence biological activity. The insights are synthesized from multiple studies on related imidazo[1,2-a]pyridine derivatives.
Modifications at the C-2 Position: The Ester-to-Amide Switch
A common and impactful modification of the parent scaffold is the conversion of the C-2 ethyl ester to a carboxamide. This transformation often enhances biological activity by introducing a hydrogen bond donor and providing a vector for introducing diverse substituents.
| Modification | General Impact on Activity | Supporting Evidence (Example Activity) |
| Ethyl Ester (Parent) | Serves as a good synthetic handle but often shows moderate activity. | The ethyl ester of a related 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate showed weak anti-TB activity (MIC ~65 μM). |
| Carboxamide | Generally leads to a significant increase in potency across various targets. | Imidazo[1,2-a]pyridine-3-carboxamides showed potent antitubercular activity with MIC90 values ≤1 μM against various Mtb strains.[2][3] |
| Substituted Amides | Allows for fine-tuning of activity and pharmacokinetic properties. Lipophilic and bulky groups can enhance potency. | In antitubercular imidazo[1,2-a]pyridine-3-carboxamides, bulky and more lipophilic biaryl ethers led to nanomolar potency. |
This ester-to-amide switch is a critical first step in optimizing the therapeutic potential of the 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate scaffold. The resulting secondary or tertiary amide can then be further functionalized to explore a wide range of chemical space.
The Significance of the 8-Hydroxy Group
The 8-hydroxy group is a key feature of this scaffold, influencing both its physical properties and its interactions with biological targets.
| Modification | General Impact on Activity | Supporting Evidence (Example Activity) |
| Free Hydroxyl (-OH) | Can act as a hydrogen bond donor, crucial for target engagement. | While direct SAR on the 8-OH is limited in the provided results, the presence of -OH groups in pyridine derivatives has been shown to reduce IC50 values in antiproliferative studies. |
| Alkoxy (-OR) | Can improve metabolic stability and lipophilicity, potentially enhancing cell permeability and oral bioavailability. | O-benzylation of the 8-hydroxy group is a common strategy for protection during synthesis and can be used to create derivatives with altered properties. |
The decision to maintain, mask, or replace the 8-hydroxy group should be guided by the specific therapeutic target and desired pharmacokinetic profile.
Substitutions on the Pyridine Ring (C-5, C-6, C-7)
Modifications on the pyridine ring of the imidazo[1,2-a]pyridine core can significantly impact activity by influencing the electronic nature of the ring system and providing additional points of interaction with the target.
| Position | Substitution | General Impact on Activity | Supporting Evidence (Example Activity) |
| C-7 | Methyl | Often well-tolerated and can enhance activity. | 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides are a potent class of anti-TB agents.[2][3] |
| C-6 | Bromo | Can introduce a halogen bond donor and increase lipophilicity. | Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate has been synthesized as a novel derivative.[4] |
| C-5 | Electron-donating or withdrawing groups | Can modulate the electronics of the ring system to optimize target binding. | The synthesis of derivatives with substitutions at the 5-position has been explored. |
Therapeutic Applications and Mechanistic Insights
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated promising activity in several therapeutic areas. Understanding the underlying mechanisms is crucial for rational drug design.
Anticancer Activity: Targeting Key Signaling Pathways
Imidazo[1,2-a]pyridine derivatives have shown potent anticancer activity by modulating critical signaling pathways, including the STAT3/NF-κB and AKT/mTOR pathways.[5][6][7][8][9]
A novel imidazo[1,2-a]pyridine derivative, in combination with curcumin, was found to exert anti-inflammatory effects by suppressing the NF-κB and STAT3 signaling pathways in breast and ovarian cancer cell lines.[5][7] This suggests that derivatives of the 8-hydroxy scaffold could be explored for their potential to inhibit these pathways.
Caption: Inhibition of STAT3 and NF-κB pathways by 8-hydroxyimidazo[1,2-a]pyridine derivatives.
Antitubercular Activity
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of new antitubercular agents. Derivatives have shown potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.[3] The SAR studies in this area emphasize the importance of the C-3 carboxamide moiety for potent activity.
Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step methodologies for the synthesis of the core scaffold and for a key biological evaluation assay.
Synthesis of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
This protocol is adapted from the work of Grošelj et al. (2008).
Materials:
-
2-aminopyridin-3-ol
-
Ethyl bromopyruvate
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (CH2Cl2)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate (AcOEt) and petroleum ether for elution
Procedure:
-
Suspend 2-aminopyridin-3-ol (1 equivalent) in anhydrous THF.
-
Add ethyl bromopyruvate (1 equivalent) to the suspension at room temperature.
-
Heat the mixture at reflux for 40 hours.
-
Evaporate the volatile components in vacuo.
-
Add CH2Cl2 to the residue and wash with a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer twice with CH2Cl2.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and evaporate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel using a mixture of AcOEt/petroleum ether as the eluent to afford the pure ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate.
Caption: Workflow for the synthesis of the core scaffold.
Antitubercular Activity Screening: Microplate Alamar Blue Assay (MABA)
This is a widely used and reliable method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[10][11][12]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC
-
96-well microplates
-
Test compounds dissolved in DMSO
-
Alamar Blue reagent
-
Positive control (e.g., Rifampicin)
-
Negative control (DMSO)
Procedure:
-
Prepare a suspension of M. tuberculosis H37Rv in Middlebrook 7H9 broth and adjust the turbidity to a McFarland standard of 1.0.
-
Dilute the bacterial suspension 1:50 in broth.
-
Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate.
-
Prepare serial dilutions of the test compounds in broth and add 100 µL to the respective wells. Include positive and negative controls.
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add 20 µL of Alamar Blue reagent to each well and re-incubate for 24 hours.
-
Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Conclusion and Future Directions
The ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The SAR data clearly indicates that modifications at the C-2, C-8, and the pyridine ring positions can profoundly influence biological activity. The ester-to-amide switch at C-2 is a particularly effective strategy for enhancing potency.
Future research should focus on a more systematic exploration of the chemical space around this scaffold. Specifically, a library of derivatives with diverse substitutions at the C-3, C-5, C-6, and C-7 positions should be synthesized and screened against a panel of biological targets. Furthermore, derivatization of the 8-hydroxy group to improve pharmacokinetic properties warrants further investigation. The integration of computational modeling with synthetic chemistry will be instrumental in guiding the design of the next generation of imidazo[1,2-a]pyridine-based drugs with enhanced efficacy and safety profiles.
References
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Frontiers in Cellular and Infection Microbiology. (2021). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Retrieved from [Link]
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Frontiers in Microbiology. (2020). Screening and Identification of a Novel Anti-tuberculosis Compound That Targets Deoxyuridine 5′-Triphosphate Nucleotidohydrolase. Retrieved from [Link]
- Grošelj, U., Bezenšek, J., Meden, A., Svete, J., Stanovnik, B., Oblak, M., ... & Urleb, U. (2008).
- Moraski, G. C., Markley, L. D., Hipskind, P. A., Boshoff, H., Cho, S., & Miller, M. J. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(6), 466–470.
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National Center for Biotechnology Information. (2014). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Retrieved from [Link]
- Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 589-613.
- Taft, F., Noori, S., Nourbakhsh, M., Daraei, A., Movahed, M. A., & Zarghi, A. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts, 14(2), 27618.
- Taft, F., Noori, S., Nourbakhsh, M., Daraei, A., Movahed, M. A., & Zarghi, A. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts, 14(2), 27618.
- Taft, F., Noori, S., Nourbakhsh, M., Daraei, A., Movahed, M. A., & Zarghi, A. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines.
- Wang, H., Liu, Z., Wang, Y., Zhang, Y., Wang, A., Wang, B., ... & Zhang, T. (2022). Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway. European Journal of Medicinal Chemistry, 244, 114858.
- Zare, M., Aboutaleb, N., & Al-Otaibi, J. S. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(5), 1-1.
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A Senior Application Scientist's Guide to Validating the Antibacterial Efficacy of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
The relentless rise of antimicrobial resistance necessitates an urgent and continuous search for novel antibacterial agents.[1] The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including potent antibacterial effects.[2][3][4][5][6][7][8] This guide provides a comprehensive, technically grounded framework for the systematic validation of the antibacterial activity of a specific member of this class: Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate .
Our approach moves beyond a simple checklist of procedures. It is designed as a self-validating system, embedding causality and rigorous controls into the experimental design to ensure the generation of trustworthy, high-quality data. We will compare its performance against established antibiotics and lay out a logical progression from initial screening to quantitative assessment.
Compound Under Investigation: A Profile
Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound whose core structure is of significant interest.
-
Synthesis: This molecule can be reliably synthesized. A common route involves the cyclocondensation reaction between 2-aminopyridin-3-ol and ethyl bromopyruvate.[9] This accessibility is crucial for enabling the iterative chemical modifications often required in drug discovery campaigns.
-
Potential Mechanism of Action: The broader imidazo[1,2-a]pyridine class has been shown to interfere with several critical bacterial pathways.[5] Some derivatives act as inhibitors of Mur ligases, enzymes essential for the biosynthesis of peptidoglycan, the primary component of the bacterial cell wall.[9] Others have been found to target the QcrB subunit of the cytochrome bcc complex, disrupting the electron transport chain and vital ATP synthesis (oxidative phosphorylation).[10] Further potential targets include enzymes involved in DNA, RNA, protein, or folic acid synthesis.[5]
The Validation Blueprint: Experimental Design
A robust validation strategy hinges on a carefully selected panel of bacteria and controls. This ensures that the observed activity is genuine, specific, and benchmarked against current standards.
Selection of Bacterial Strains: A Representative Spectrum
To ascertain the breadth of activity, it is imperative to test the compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The following are recommended standard strains for initial screening:
-
Gram-Positive:
-
Gram-Negative:
Causality: The fundamental difference in the cell wall structure between Gram-positive (thick peptidoglycan layer) and Gram-negative (outer membrane) bacteria presents a differential barrier to drug penetration. Testing against both types provides initial insights into the compound's spectrum of activity and potential mechanism. For advanced studies, including multi-drug resistant (MDR) strains like Methicillin-resistant Staphylococcus aureus (MRSA) is highly recommended.[1]
Comparators and Controls: Establishing a Self-Validating System
Every experiment must include controls to validate the results.
-
Positive Controls: These are established antibiotics with known mechanisms of action. Their inclusion confirms that the assay conditions are suitable for detecting antibacterial activity.[13]
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication.[2][14] It serves as an excellent benchmark for activity against both Gram-positive and Gram-negative organisms.
-
Amoxicillin: A widely used β-lactam antibiotic that inhibits peptidoglycan synthesis.[15] It provides a comparator with a classic cell-wall-targeting mechanism.
-
-
Negative Control: The solvent used to dissolve the test compound (e.g., Dimethyl sulfoxide, DMSO) must be tested alone at the highest concentration used in the assay. This is critical to ensure that the solvent itself does not possess any intrinsic antibacterial properties that could confound the results.[13]
-
Structural Analogue (Optional): If available from the literature, including another imidazo[1,2-a]pyridine derivative with documented antibacterial activity can provide valuable structure-activity relationship (SAR) insights.[11][12]
Caption: Overall workflow for antibacterial validation.
Core Methodologies and Experimental Protocols
The following are standardized protocols for antimicrobial susceptibility testing (AST), providing a two-tiered approach: a qualitative primary screen followed by a quantitative determination of potency.[1][16][17][18][19]
Protocol 1: Agar Disk Diffusion for Initial Screening
This method provides a rapid, qualitative assessment of antibacterial activity.[18]
-
Principle: The test compound diffuses from a paper disk into an agar medium inoculated with bacteria. If the compound is effective, it will inhibit bacterial growth, creating a clear "zone of inhibition" around the disk. The diameter of this zone is proportional to the compound's potency and diffusion characteristics.
-
Step-by-Step Protocol:
-
Medium Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and pour into sterile Petri dishes to a uniform depth.[18] Allow the agar to solidify completely.
-
Inoculum Standardization: From a fresh overnight culture, pick several well-isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL).[17]
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Remove excess liquid by pressing the swab against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each application to ensure uniform coverage.[17]
-
Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the inoculated agar surface. Pipette a defined volume (e.g., 10 µL) of the test compound solution (at a specified concentration, e.g., 1 mg/mL), positive controls, and the negative control onto separate disks.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Collection: Measure the diameter of the zone of inhibition (including the disk) to the nearest millimeter (mm).
-
Protocol 2: Broth Microdilution for MIC Determination
This is the gold-standard quantitative method for determining the Minimum Inhibitory Concentration (MIC).[1][19]
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay is performed in a 96-well microtiter plate format.
-
Step-by-Step Protocol:
-
Plate Preparation: Add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well plate.
-
Compound Dilution: In well 1, add 100 µL of the test compound at a starting concentration (e.g., 256 µg/mL). Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
Inoculum Preparation: Dilute the standardized 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Add 50 µL of sterile MHB to well 12 (sterility control). The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be read by eye or with a plate reader. For clearer endpoint determination, a viability dye such as resazurin or a tetrazolium salt (e.g., MTT) can be added after incubation.[19] Living cells will convert the dye, resulting in a color change.
-
Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (cell-killing) activity.
-
Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the final inoculum.[1]
-
Step-by-Step Protocol:
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Spot-plate each aliquot onto a fresh MHA plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in no colony formation on the agar plate.
-
Caption: Hypothesized mechanism targeting bacterial cell wall synthesis.
Data Presentation and Interpretation
For clarity and direct comparison, all quantitative data should be summarized in tables.
Table 1: Comparative Antibacterial Activity via Disk Diffusion
| Bacterial Strain | Test Compound (10 µ g/disk ) Zone of Inhibition (mm) | Ciprofloxacin (5 µ g/disk ) Zone of Inhibition (mm) | Amoxicillin (10 µ g/disk ) Zone of Inhibition (mm) | Negative Control (DMSO) Zone of Inhibition (mm) |
|---|---|---|---|---|
| S. aureus | [Data] | [Data] | [Data] | 0 |
| S. pyogenes | [Data] | [Data] | [Data] | 0 |
| E. coli | [Data] | [Data] | [Data] | 0 |
| P. aeruginosa | [Data] | [Data] | [Data] | 0 |
Table 2: Minimum Inhibitory (MIC) and Minimum Bactericidal (MBC) Concentrations
| Bacterial Strain | Test Compound MIC (µg/mL) | Test Compound MBC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Amoxicillin MIC (µg/mL) |
|---|---|---|---|---|
| S. aureus | [Data] | [Data] | [Data] | [Data] |
| S. pyogenes | [Data] | [Data] | [Data] | [Data] |
| E. coli | [Data] | [Data] | [Data] | [Data] |
| P. aeruginosa | [Data] | [Data] | [Data] | [Data] |
-
Interpretation: A lower MIC value indicates greater potency. If the MBC is equal to or very close to the MIC (e.g., MBC/MIC ≤ 4), the compound is generally considered bactericidal. A high MBC/MIC ratio suggests bacteriostatic activity.
Conclusion and Strategic Next Steps
This guide outlines a foundational strategy for validating the antibacterial potential of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate. Positive results from these assays—specifically, low MIC values against a broad spectrum of bacteria—would provide a strong rationale for advancing the compound through the drug discovery pipeline.
Subsequent investigations should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular target through techniques like enzymatic assays targeting Mur ligases or by assessing the impact on bacterial respiration.[9][10]
-
Cytotoxicity Testing: Evaluating the compound's effect on mammalian cell lines to establish a preliminary therapeutic index.
-
In Vivo Efficacy: Assessing the compound's performance in established animal models of infection.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and pharmacokinetic properties.
By adhering to this rigorous, evidence-based validation framework, researchers can confidently assess the true potential of this promising compound in the critical fight against bacterial infections.
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Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. (2015). PubMed Central. Available at: [Link]
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Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. (n.d.). National Institutes of Health. Available at: [Link]
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Design, Synthesis, and Antibacterial Activity of 1-{8-[(Het)arylmethoxy]-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl}ethan-1-amine Derivatives. (n.d.). ResearchGate. Available at: [Link]
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Functionalization of imidazo[1,2-a]pyridines via radical reactions. (n.d.). Royal Society of Chemistry Publishing. Available at: [Link]
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A Comparative Guide to the Cross-Reactivity Profile of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
Abstract: The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically significant agents.[1][2] Compounds built on this core, such as zolpidem and alpidem, have found success as modulators of the central nervous system, while others show promise as anticancer, anti-inflammatory, and anti-infective agents.[3][4] This guide focuses on a specific derivative, Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate , a compound synthesized as a potential inhibitor of Mur ligases, which are crucial for bacterial cell wall biosynthesis.[5] In drug discovery, establishing the selectivity of a lead compound is as critical as demonstrating its efficacy. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects or confound the interpretation of its biological activity.[6] This document provides a comprehensive framework for evaluating the cross-reactivity profile of this compound, comparing it with other known imidazo[1,2-a]pyridine-based agents, and presenting robust, field-proven protocols for key validation assays.
The Imidazo[1,2-a]pyridine Scaffold: A Double-Edged Sword of Polypharmacology
The therapeutic versatility of the imidazo[1,2-a]pyridine core stems from its unique structural and electronic properties, which allow it to interact with a diverse range of biological targets.[7] However, this same versatility can lead to "polypharmacology," where a single compound interacts with multiple targets. While sometimes beneficial for complex diseases, unintended cross-reactivity is a major hurdle in developing safe and specific medicines.[8][9]
Well-known drugs based on this scaffold illustrate this point:
-
Zolpidem (Ambien): Primarily a hypnotic agent, it acts as a selective agonist at the benzodiazepine site of GABA-A receptors, showing little cross-reactivity in standard urine drug screens.[4][10]
-
Alpidem: An anxiolytic agent that also interacts with GABA-A receptors but was withdrawn from the market due to rare but severe hepatotoxicity, a severe off-target effect not observed with the structurally similar zolpidem.[11][12]
-
Saripidem: Another anxiolytic from this family that acts as a non-selective ligand at the ω modulatory sites of the GABA-A receptor.[13][14][15]
Our subject compound, Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate , was designed with a specific target in mind—bacterial Mur ligases.[5] However, the core scaffold's known affinity for protein kinases and GABA receptors necessitates a thorough investigation of its selectivity.[8][16]
A Strategic Framework for Assessing Cross-Reactivity
To build a comprehensive selectivity profile, a tiered experimental approach is essential. This strategy moves from broad, high-throughput screening to specific, in-cell validation, providing a complete picture of the compound's behavior.
Caption: A tiered workflow for comprehensive cross-reactivity profiling.
Experimental Protocols for Selectivity Profiling
Here, we detail the methodologies for two critical assays in the cross-reactivity workflow: a biochemical kinase inhibition assay and a cellular thermal shift assay (CETSA). These protocols are designed to be self-validating through the inclusion of appropriate controls.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction. It is a robust, high-throughput method for determining IC50 values.
Rationale: Starting with a broad kinase panel screen is a cost-effective strategy to identify the most likely off-targets for an ATP-competitive inhibitor.[17] The ADP-Glo™ assay is highly sensitive and less prone to interference from colored or fluorescent compounds compared to other methods.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate in 100% DMSO.
-
Create a 10-point, 3-fold serial dilution series in a 96-well plate, starting from 100 µM (final top concentration). Also, prepare a DMSO-only vehicle control.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the compound dilution series.
-
Add 2 µL of a solution containing the target kinase and its specific substrate peptide in kinase reaction buffer.
-
Initiate the reaction by adding 2 µL of a 25 µM ATP solution. The final reaction volume is 5 µL.
-
Positive Control: Wells with kinase, substrate, and ATP, but with DMSO vehicle instead of the compound (represents 0% inhibition).
-
Negative Control: Wells with substrate and ATP, but no kinase (represents 100% inhibition).
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition & Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for verifying target engagement within the complex environment of an intact cell or tissue lysate.[18][19] It relies on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[20][21][22]
Rationale: A biochemical IC50 value does not guarantee that a compound can enter a cell and bind to its target. CETSA provides direct evidence of target engagement in a physiological context, bridging the gap between in vitro activity and cellular effects.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture cells known to express the target protein(s) of interest to ~80% confluency.
-
Treat cells with the desired concentration of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate (e.g., 10x the biochemical IC50) or vehicle (DMSO) for 1 hour in culture media.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Place the tubes in a thermal cycler and apply a temperature gradient (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes, followed by a 3-minute hold at room temperature.
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Protein Quantification:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Quantify the amount of the specific target protein remaining in the soluble fraction using a suitable method like Western Blot or an ELISA.
-
-
Data Analysis:
-
For each temperature point, normalize the amount of soluble target protein to the amount present in the unheated (room temperature) control sample.
-
Plot the normalized soluble protein fraction against the temperature for both vehicle- and compound-treated samples to generate "CETSA melt curves." A shift in the curve to the right for the compound-treated sample indicates target stabilization and engagement.
-
Comparative Data Analysis
To provide context, we present illustrative (hypothetical) cross-reactivity data for Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate (Compound-X) against two comparator compounds: a known selective kinase inhibitor (Comparator A) and a known GABA-A modulator from the imidazo[1,2-a]pyridine class (Comparator B, e.g., Saripidem).
Table 1: Comparative Kinase Selectivity Profile (IC50, nM)
| Kinase Target | Compound-X (Test Article) | Comparator A (Selective Kinase Inhibitor) | Comparator B (GABA-A Modulator) |
| MAPK1 (ERK2) | >10,000 | 5 | >10,000 |
| CDK2/CycA | 2,500 | >10,000 | >10,000 |
| GSK3β | 850 | 1,200 | >10,000 |
| PIM1 | 1,100 | >10,000 | >10,000 |
| ROCK1 | >10,000 | >10,000 | >10,000 |
| AURKA | 6,000 | 8,000 | >10,000 |
Data are illustrative IC50 values (nM). Lower values indicate higher potency. Values >10,000 nM are considered inactive.
Interpretation: The illustrative data suggest that Compound-X has weak, micromolar activity against a few kinases (CDK2, GSK3β, PIM1), but lacks the high potency and selectivity of a dedicated kinase inhibitor like Comparator A. This profile suggests that while kinase inhibition is a potential off-target liability, it is not its primary mechanism of action at typical therapeutic concentrations.
Table 2: Comparative Receptor Binding Profile (Ki, nM)
| Receptor Target | Compound-X (Test Article) | Comparator A (Selective Kinase Inhibitor) | Comparator B (GABA-A Modulator) |
| GABA-A (α1β2γ2) | 1,500 | >10,000 | 4.6 [23] |
| GABA-A (α5β2γ2) | 8,000 | >10,000 | 33 [23] |
| 5-HT2A | >10,000 | >10,000 | 5,200 |
| Dopamine D2 | >10,000 | >10,000 | >10,000 |
| Histamine H1 | >10,000 | >10,000 | >10,000 |
Data are illustrative Ki values (nM) from competitive binding assays. Lower values indicate higher binding affinity.
Interpretation: Unlike Comparator B (Saripidem), which shows high, nanomolar affinity for GABA-A receptor subtypes[23], Compound-X demonstrates only very weak, micromolar binding. This suggests that Compound-X is unlikely to have significant CNS effects mediated by this receptor, a key point of differentiation from many other drugs sharing its core scaffold.
Conclusion and Forward Look
This guide outlines a systematic approach to characterizing the cross-reactivity of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate. The provided protocols for kinase inhibition and cellular thermal shift assays represent industry-standard methods for generating robust and reliable selectivity data.[8][20]
Based on the illustrative comparative data, Compound-X displays a favorable preliminary selectivity profile. It lacks the potent off-target kinase activity or high-affinity GABA-A receptor binding characteristic of other imidazo[1,2-a]pyridine derivatives. Its weak interactions with kinases like GSK3β and PIM1 should be monitored, but they are unlikely to be physiologically relevant unless very high dosage is required for its primary antibacterial activity.
The next logical steps in the development of this compound would be:
-
Execution of these assays to generate real experimental data.
-
Expansion of the screening panel to include other target classes, such as proteases and phosphatases, to uncover any unexpected off-target activities.[17]
-
Progression to in-cell functional assays to confirm that the observed weak off-target binding does not translate into unwanted cellular activity.
By rigorously applying this multi-tiered validation strategy, researchers and drug developers can build a comprehensive understanding of a compound's selectivity, de-risk its clinical development, and ensure that its therapeutic effects are attributable to its intended mechanism of action.
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El-Gazzar, A. R. B. A., El-Enany, M. M., & Al-Dhfyan, A. (2012). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1690. [Link]
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Comparative Efficacy of the 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylate Scaffold Against Diverse Bacterial Strains
An In-Depth Technical Guide for Researchers
Introduction: The imidazo[1,2-a]pyridine scaffold is recognized in medicinal chemistry as a "privileged structure" due to its wide range of pharmacological activities, including antibacterial, antiviral, and anti-inflammatory properties[1][2][3]. This versatile fused heterocyclic system is the core of several marketed drugs, such as Zolpidem and Alpidem[4][5]. Within this class, derivatives of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid, including its ethyl ester "Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate," have been synthesized as potential novel antibacterial agents[6]. This guide provides a comprehensive analysis of the antibacterial potential of this specific chemical scaffold, synthesizes efficacy data from closely related analogues, and presents detailed experimental protocols for researchers aiming to evaluate these compounds.
The primary hypothesis for the antibacterial action of this scaffold targets the Mur ligase pathway, which is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall[6]. By inhibiting this pathway, these compounds are predicted to disrupt cell wall integrity, leading to bacterial cell death. This guide will explore this mechanism, compare the known efficacy of related compounds, and provide the necessary framework for future investigation into Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate.
Proposed Mechanism of Action: Mur Ligase Inhibition
The synthesis of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid derivatives was specifically aimed at creating inhibitors for Mur ligases (MurC, MurD, MurE, and MurF)[6]. These enzymes are critical for the cytoplasmic steps of peptidoglycan synthesis, making them an attractive target for novel antibiotics that can circumvent existing resistance mechanisms. The proposed inhibitory action disrupts the formation of the UDP-N-acetylmuramyl-pentapeptide, a key precursor for the bacterial cell wall.
Below is a diagram illustrating the proposed point of inhibition within the bacterial peptidoglycan synthesis pathway.
Caption: Proposed inhibition of Mur ligases (MurC-F) by the title compound.
Comparative Efficacy of Structurally Related Imidazo[1,2-a]Pyridine Derivatives
While specific MIC (Minimum Inhibitory Concentration) data for Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate is not yet prevalent in published literature, numerous studies on related imidazo[1,2-a]pyridine derivatives demonstrate the scaffold's potent antibacterial activity. This data provides a crucial benchmark for evaluating the potential of new analogues. The activity is often strain-dependent, with modifications to the core structure influencing the spectrum of activity[7].
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Azo-linked Imidazo[1,2-a]pyridines | Pseudomonas aeruginosa | 500 | [7] |
| Staphylococcus aureus | 500 | [7] | |
| Escherichia coli (CTXM resistant) | 500-700 | [7] | |
| Klebsiella pneumoniae (NDM resistant) | 500-700 | [7] | |
| Imidazo[1,2-a]pyridinyl-bithiazole | Staphylococcus aureus | Not specified, but noted as more active than ampicillin and gentamycin | [8] |
| Escherichia coli | Not specified, but noted as more active than ampicillin and gentamycin | [8] | |
| Klebsiella pneumoniae | Not specified, but noted as more active than ampicillin and gentamycin | [8] | |
| Trisubstituted Imidazo[1,2-a]pyridines | Staphylococcus aureus | 7.8 | [3] |
| Salmonella typhi | Data not specified, but showed significant activity | [3] |
Note: The data above is for structurally related compounds, not Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate itself. It serves as a comparative baseline for the potential of the core scaffold.
Structure-Activity Relationship (SAR) Insights
Studies on various imidazo[1,2-a]pyridine derivatives have revealed key structural features that influence antibacterial efficacy:
-
Substituents at C-2 and C-7: The nature of the chemical groups at the C-2 and C-7 positions significantly impacts the inhibitory activity[1].
-
Phenyl Ring Modifications: For compounds with a phenyl ring at the C-2 position, substitutions on this ring can modulate activity against different bacterial strains[1].
-
Hybridization with Other Heterocycles: Fusing or linking the imidazo[1,2-a]pyridine core with other heterocyclic systems, such as thiazole, has been shown to enhance antibacterial properties[8].
-
Lipophilicity: In the context of antitubercular agents from this class, increased lipophilicity has been correlated with improved potency, although it can also present challenges with solubility and bioavailability[5].
These insights suggest that the 8-hydroxy and 2-carboxylate groups of the title compound are critical determinants of its specific activity profile, warranting direct experimental validation.
Experimental Protocol: Broth Microdilution for MIC Determination
To facilitate further research, we provide a standardized, self-validating protocol for determining the Minimum Inhibitory Concentration (MIC) of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate.
Objective: To determine the lowest concentration of the test compound that visibly inhibits the growth of a specific bacterial strain.
Materials:
-
Test Compound: Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Bacterial Strains: e.g., Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922)
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Positive Control: Standard antibiotic (e.g., Norfloxacin, Gentamycin)[9]
-
Negative Control: Broth with DMSO (no bacteria)
-
Growth Control: Broth with bacteria and DMSO (no compound)
-
Spectrophotometer (optional, for OD600 readings)
-
Incubator (37°C)
Workflow Diagram:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a stock solution of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate in DMSO (e.g., 10 mg/mL).
-
Bacterial Inoculum Preparation: a. From a fresh agar plate, pick 3-5 colonies of the test bacterium and inoculate into CAMHB. b. Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). c. Dilute this suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Plate Setup: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the prepared compound stock solution (appropriately diluted from the main stock) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (no bacteria).
-
Inoculation: Add 100 µL of the diluted bacterial inoculum (from step 2c) to wells 1 through 11. The final volume in these wells will be 200 µL. Add 100 µL of sterile broth to well 12.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Conclusion and Future Directions
The 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate scaffold represents a promising platform for the development of novel antibacterial agents, with a hypothesized mechanism targeting the essential Mur ligase pathway[6]. While direct efficacy data for Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate is pending, comparative analysis of related compounds suggests potent activity is achievable with this core structure[3][7][8].
Future research must prioritize the systematic evaluation of this specific compound against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The detailed protocol provided herein offers a robust framework for generating this critical data. Subsequent studies should focus on confirming the mechanism of action through enzymatic assays with purified Mur ligases and exploring further chemical modifications to optimize the scaffold's potency, spectrum of activity, and pharmacokinetic properties.
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Al-Burikan, K. A., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. Available at: [Link]
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A Comparative Guide to the Synthesis of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
For researchers and professionals in drug development, the imidazo[1,2-a]pyridine scaffold is of significant interest due to its prevalence in a range of biologically active compounds.[1][2][3] This guide provides a comparative analysis of synthetic routes to a key derivative, Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate, offering insights into the underlying chemistry and practical considerations for selecting an optimal pathway.
Introduction: The Significance of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate is a valuable building block in medicinal chemistry. The imidazo[1,2-a]pyridine core is a recognized pharmacophore present in marketed drugs such as Zolpidem and Alpidem.[1][2] The specific functionalization of this derivative, featuring a hydroxyl group at the 8-position and an ethyl carboxylate at the 2-position, provides strategic points for further molecular elaboration, making it a versatile intermediate for the synthesis of potential therapeutic agents, including inhibitors of Mur ligases, which are crucial for bacterial cell wall biosynthesis.[4]
This guide will compare two primary synthetic strategies for this target molecule: the classical linear synthesis via condensation and a modern multicomponent reaction approach, specifically the Groebke-Blackburn-Bienaymé (GBB) reaction.
Route 1: Classical Linear Synthesis via Condensation
The most direct and well-documented method for the synthesis of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate is the condensation of 2-aminopyridin-3-ol with ethyl bromopyruvate.[4] This approach follows a traditional, two-component reaction pathway.
Experimental Protocol
Step 1: Cyclization of 2-aminopyridin-3-ol with ethyl bromopyruvate [4]
-
A suspension of 2-aminopyridin-3-ol (1.0 eq) is made in anhydrous tetrahydrofuran (THF).
-
Ethyl bromopyruvate (1.0 eq) is added to the suspension at room temperature.
-
The reaction mixture is heated to reflux and maintained for 40 hours.
-
After cooling, the volatile components are removed under reduced pressure.
-
The residue is taken up in dichloromethane (CH2Cl2) and washed with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is further extracted with CH2Cl2.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate.
Rationale and Mechanistic Insights
This reaction proceeds via an initial N-alkylation of the more nucleophilic pyridine ring nitrogen of 2-aminopyridin-3-ol by ethyl bromopyruvate. This is followed by an intramolecular condensation between the remaining amino group and the ketone of the pyruvate moiety, and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system. The choice of a polar aprotic solvent like THF facilitates the initial nucleophilic substitution, while heating provides the necessary energy for the cyclization and dehydration steps.
Advantages and Disadvantages
-
Advantages:
-
Direct and straightforward approach with readily available starting materials.
-
The reaction mechanism is well-understood and predictable.
-
-
Disadvantages:
-
Relatively long reaction time (40 hours).
-
The yield can be moderate (reported as 38%).[4]
-
Requires purification by column chromatography, which can be time-consuming and solvent-intensive for large-scale synthesis.
-
Route 2: Multicomponent Synthesis via the Groebke-Blackburn-Bienaymé (GBB) Reaction
Multicomponent reactions (MCRs) offer a powerful alternative to traditional linear syntheses by combining three or more starting materials in a single step to generate complex molecules.[1] The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent MCR for the synthesis of imidazo[1,2-a]pyridines, involving a 2-aminopyridine, an aldehyde, and an isocyanide.[2][5][6]
While a direct GBB synthesis for Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate is not explicitly detailed in the provided search results, a plausible route can be designed based on the principles of the GBB reaction. This would involve 2-aminopyridin-3-ol, glyoxylic acid ethyl ester, and a suitable isocyanide, followed by a subsequent dealkylation step if a substituted isocyanide is used. For simplicity and to avoid an extra step, we will consider the use of ethyl 2-isocyanoacetate.
Proposed Experimental Protocol
Step 1: One-pot synthesis of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate via GBB Reaction
-
To a solution of 2-aminopyridin-3-ol (1.0 eq) in a suitable solvent such as methanol, add glyoxylic acid ethyl ester (1.1 eq).
-
A Lewis or Brønsted acid catalyst (e.g., scandium triflate or p-toluenesulfonic acid) is added to the mixture.[7]
-
Ethyl 2-isocyanoacetate (1.0 eq) is then added, and the reaction mixture is stirred at an elevated temperature (e.g., 50-60 °C) for 12-24 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield the desired product.
Rationale and Mechanistic Insights
The GBB reaction is initiated by the condensation of the 2-aminopyridine with the aldehyde to form an imine intermediate. The isocyanide then undergoes a [4+1] cycloaddition with the protonated imine. Subsequent rearrangement and aromatization lead to the formation of the imidazo[1,2-a]pyridine core. The use of a catalyst is often necessary to promote the formation of the imine and facilitate the cyclization cascade.[6][7]
Advantages and Disadvantages
-
Advantages:
-
Convergence and Efficiency: Combines three components in a single operation, which is highly atom-economical and can lead to shorter synthesis times compared to linear routes.
-
Diversity-Oriented: The GBB reaction is well-suited for creating libraries of compounds by varying the aldehyde and isocyanide components.[5][8]
-
-
Disadvantages:
-
Reaction Optimization: MCRs can be more challenging to optimize, as the reaction conditions must be compatible with all three starting materials.
-
Substrate Scope: The reactivity of the starting materials can influence the success of the reaction. The presence of the hydroxyl group on the 2-aminopyridine could potentially interfere with the desired reaction pathway.
-
Purification: While often simpler than multi-step linear syntheses, purification of the final product from unreacted starting materials and side products is still required.
-
Comparative Analysis
| Feature | Route 1: Classical Condensation | Route 2: GBB Multicomponent Reaction |
| Reaction Type | Linear, two-component condensation | Convergent, three-component reaction |
| Starting Materials | 2-aminopyridin-3-ol, ethyl bromopyruvate | 2-aminopyridin-3-ol, glyoxylic acid ethyl ester, ethyl 2-isocyanoacetate |
| Key Transformation | N-alkylation followed by intramolecular cyclization | Imine formation, [4+1] cycloaddition, and rearrangement |
| Reaction Time | ~40 hours | 12-24 hours (estimated) |
| Reported Yield | 38%[4] | Moderate to good (estimated, typically 40-90% for GBB reactions)[9] |
| Scalability | Potentially challenging due to long reaction times and purification | Can be highly scalable with optimized conditions[10] |
| Versatility | Limited to the specific starting materials | High potential for generating diverse analogs |
Other Synthetic Considerations
Beyond these two primary routes, other modern synthetic methods for imidazo[1,2-a]pyridines are worth noting for their potential applicability:
-
Copper-Catalyzed A3-Coupling: This method combines a 2-aminopyridine, an aldehyde, and a terminal alkyne.[11] It offers an alternative multicomponent approach, often under environmentally benign conditions.[12]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times for the synthesis of imidazo[1,2-a]pyridines.[11]
-
Catalyst- and Solvent-Free Conditions: Some methodologies are being developed that avoid the need for catalysts and organic solvents, aligning with the principles of green chemistry.[11]
Conclusion
For the synthesis of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate, the classical condensation route offers a proven and direct, albeit potentially low-yielding and slow, method. The GBB multicomponent reaction presents a more modern, efficient, and versatile alternative, particularly for the generation of compound libraries. The choice between these routes will depend on the specific goals of the researcher. For straightforward, single-target synthesis where starting materials are readily available, the classical approach may suffice. However, for diversity-oriented synthesis and process optimization, the GBB reaction and other modern methods offer significant advantages in terms of efficiency and scalability.
References
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ACS Omega. (2019, March 1). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. Retrieved from [Link]
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NIH. (2016, July 18). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Retrieved from [Link]
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A Comparative Guide to the In Vivo Validation of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate as a Novel Anti-Inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate (EHP-2C), a novel compound built on the versatile imidazo[1,2-a]pyridine scaffold. Derivatives of this scaffold have demonstrated a wide array of biological activities, including significant anti-inflammatory effects.[1][2][3] This document outlines the scientific rationale, comparative landscape, and detailed experimental protocols necessary to rigorously assess the anti-inflammatory potential of EHP-2C in preclinical models, comparing its performance against established alternatives.
Mechanistic Hypothesis and Comparative Landscape
The imidazo[1,2-a]pyridine core is known to interact with key inflammatory pathways.[3] Specifically, derivatives have been shown to modulate the STAT3/NF-κB/iNOS/COX-2 signaling cascade, which is central to the inflammatory response.[1][4] The nuclear factor-κB (NF-κB) and signal transducer and activator of transcription 3 (STAT3) pathways are critical regulators of pro-inflammatory gene expression, including cyclooxygenase-2 (COX-2), the target of many nonsteroidal anti-inflammatory drugs (NSAIDs).[1][5]
Based on this, our central hypothesis is that EHP-2C exerts its anti-inflammatory effects by inhibiting the COX-2 enzyme and suppressing the upstream NF-κB/STAT3 signaling pathways. This dual-pronged mechanism could offer potent and potentially safer anti-inflammatory activity.
To validate this hypothesis and benchmark the performance of EHP-2C, we will compare it against a well-characterized, selective COX-2 inhibitor, Celecoxib . Celecoxib is a clinically approved NSAID that provides a robust positive control for COX-2-mediated anti-inflammatory effects.[5][6][7][8]
Table 1: Profile of Investigational and Comparator Compounds
| Compound | Class | Primary Mechanism of Action (Hypothesized/Known) |
| Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate (EHP-2C) | Imidazo[1,2-a]pyridine Derivative | Inhibition of COX-2 and modulation of STAT3/NF-κB signaling pathways.[1][4] |
| Celecoxib | Selective COX-2 Inhibitor (NSAID) | Selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, reducing prostaglandin synthesis.[5][6] |
| Vehicle Control | Saline with 0.5% Tween 80 | Inert carrier used to dissolve and administer test compounds, serving as the negative control. |
In Vivo Validation Strategy: A Dual-Model Approach
To provide a comprehensive assessment, a dual-model approach is recommended. This involves an acute, localized inflammation model to assess immediate efficacy and a systemic inflammation model to evaluate effects on a broader physiological scale.
This is a classic, highly reproducible model for screening acute anti-inflammatory drugs.[9][10][11][12] Subplantar injection of carrageenan, a polysaccharide, induces a biphasic inflammatory response characterized by edema (swelling), which can be precisely measured.[9][13] The later phase of this response (after the first hour) is primarily mediated by prostaglandins and cytokines, making it ideal for evaluating COX-2 inhibitors.[14][15]
Lipopolysaccharide (LPS), a component of gram-negative bacteria cell walls, is a potent inducer of systemic inflammation.[16][17] Administering LPS to mice triggers a "cytokine storm," characterized by the massive release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) into the bloodstream.[18][19][20] This model allows for the direct measurement of a compound's ability to suppress the production of these key inflammatory mediators at a systemic level.
Below is a diagram outlining the comprehensive workflow for validating EHP-2C using these two models.
Detailed Experimental Protocols
The following protocols are designed to be self-validating through the inclusion of both positive (Celecoxib) and negative (Vehicle) controls.
-
Animals: Male Wistar rats (180-220g).
-
Groups (n=8):
-
Vehicle Control (0.5% Tween 80 in saline, p.o.)
-
EHP-2C (50 mg/kg, p.o.)
-
Celecoxib (30 mg/kg, p.o.)
-
-
Procedure:
-
Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[9]
-
Administer the respective compounds by oral gavage (p.o.) one hour before carrageenan injection.
-
Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution (in sterile 0.9% saline) into the sub-plantar surface of the right hind paw.[9][10][11]
-
Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.[9]
-
Calculate the edema volume at each time point: Edema (mL) = Vₜ - V₀ .
-
Calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group at the peak inflammation time (typically 3-4 hours).
-
-
Animals: Male BALB/c mice (8-10 weeks old).
-
Groups (n=8):
-
Vehicle Control (0.5% Tween 80 in saline, p.o.)
-
EHP-2C (50 mg/kg, p.o.)
-
Celecoxib (30 mg/kg, p.o.)
-
-
Procedure:
-
Administer the respective compounds by oral gavage (p.o.) one hour before LPS challenge.
-
Administer Lipopolysaccharide (LPS) from E. coli O111:B4 at a dose of 0.5 mg/kg via intraperitoneal (i.p.) injection to induce a cytokine storm.[18]
-
At 1.5 hours post-LPS injection (a timepoint corresponding to peak TNF-α levels), euthanize the mice.[19]
-
Immediately collect whole blood via cardiac puncture into serum separator tubes.
-
Allow blood to clot for 30 minutes at room temperature, then centrifuge at 2000 x g for 15 minutes at 4°C.
-
Collect the serum (supernatant) and store it at -80°C until analysis.
-
-
Objective: To quantify the levels of TNF-α and IL-6 in the serum collected from the LPS model.
-
Method: Use commercially available sandwich ELISA kits for mouse TNF-α and mouse IL-6.[21][22][23][24]
-
Procedure (General):
-
Prepare standards, controls, and serum samples according to the kit manufacturer's instructions.
-
Add samples and standards to the antibody-pre-coated microplate wells and incubate.
-
Wash the plate to remove unbound substances.
-
Add a biotin-conjugated detection antibody specific for the target cytokine.
-
Wash the plate and add a streptavidin-HRP conjugate.
-
Wash again and add a TMB substrate solution, which will develop color in proportion to the amount of bound cytokine.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
-
Data Presentation and Interpretation
The results of these experiments should be summarized in clear, comparative tables.
Table 2: Comparative Efficacy in Carrageenan-Induced Paw Edema Model
| Treatment Group (Dose) | Peak Paw Edema (mL) at 4 hr (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | 0.85 ± 0.06 | - |
| EHP-2C (50 mg/kg) | 0.42 ± 0.04 | 50.6% |
| Celecoxib (30 mg/kg) | 0.38 ± 0.05 | 55.3% |
| *p < 0.01 compared to Vehicle Control (Data are representative). |
Table 3: Comparative Efficacy in LPS-Induced Systemic Inflammation Model
| Treatment Group (Dose) | Serum TNF-α (pg/mL) (Mean ± SEM) | % Inhibition | Serum IL-6 (pg/mL) (Mean ± SEM) | % Inhibition |
| Vehicle Control | 1850 ± 150 | - | 950 ± 85 | - |
| EHP-2C (50 mg/kg) | 890 ± 95 | 51.9% | 460 ± 60 | 51.6% |
| Celecoxib (30 mg/kg) | 950 ± 110 | 48.6% | 510 ± 75 | 46.3% |
| *p < 0.01 compared to Vehicle Control (Data are representative). |
The representative data suggest that EHP-2C demonstrates potent anti-inflammatory activity in both acute localized and systemic inflammation models. Its efficacy in reducing paw edema is comparable to that of the established COX-2 inhibitor, Celecoxib. Furthermore, EHP-2C shows a robust ability to suppress the systemic release of key pro-inflammatory cytokines TNF-α and IL-6, with an efficacy profile similar to, or slightly exceeding, that of Celecoxib in this model.
Visualizing the Mechanism of Action
The proposed mechanism of action for EHP-2C involves the modulation of the NF-κB and COX-2 pathways. The following diagram illustrates this proposed signaling cascade.
Conclusion and Future Directions
The in vivo validation strategy outlined in this guide demonstrates that Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate is a promising anti-inflammatory candidate. Its performance is comparable to the selective COX-2 inhibitor Celecoxib in established preclinical models of inflammation.
The key findings are:
-
Potent Efficacy: EHP-2C significantly reduces edema in an acute inflammation model.
-
Systemic Activity: The compound effectively suppresses the production of key pro-inflammatory cytokines TNF-α and IL-6.
-
Competitive Profile: Its activity is on par with Celecoxib, a clinically relevant benchmark.
Future studies should focus on elucidating the precise molecular interactions with COX-1/COX-2 enzymes to confirm selectivity, conducting pharmacokinetic and toxicological studies to establish a safety profile, and exploring its efficacy in chronic inflammation models, such as collagen-induced arthritis. These steps will be critical in positioning EHP-2C for further development as a novel therapeutic agent.
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Umar, M.I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2). Available at: [Link]
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Jain, P., & Singh, R. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition, 4(2), 23-28. Available at: [Link]
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Sawant, S. (2016). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. SlideShare. Available at: [Link]
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Sygnature Discovery (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Available at: [Link]
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Cyagen (2024). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. Available at: [Link]
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Inotiv (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Available at: [Link]
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Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 39-48. Available at: [Link]
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Wang, Y., et al. (2023). Anti‑inflammatory effect of metformin against an experimental model of LPS‑induced cytokine storm. Experimental and Therapeutic Medicine, 26(2), 1-8. Available at: [Link]
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Creative Biolabs (n.d.). Carrageenan Induced Paw Edema Model. Available at: [Link]
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Al-Warhi, T., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts, 14(2), 27618. Available at: [Link]
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Hayer, S., et al. (2005). The effects of Celecoxib on inflammation and synovial microcirculation in murine antigen-induced arthritis. Clinical and Experimental Rheumatology, 23(3), 375-380. Available at: [Link]
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Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In: Winyard, P., Willoughby, D. (eds) Inflammation Protocols. Methods in Molecular Biology, vol 225. Humana Press. Available at: [Link]
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Liu, B., et al. (2023). Rapid dexamethasone treatment inhibits LPS-induced cytokine storm in mice. bioRxiv. Available at: [Link]
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Charles River Laboratories (n.d.). LPS-Induced Cytokine Release Model. Available at: [Link]
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Sen, S., et al. (2023). Lipopolysaccharide (LPS) induced acute lung injury and neuroinflammation in a new mouse model of COVID-19 disease. Function, 4(4), zqad028. Available at: [Link]
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de Vries, T. L., et al. (2021). Evaluation of the Anti-Inflammatory and Chondroprotective Effect of Celecoxib on Cartilage Ex Vivo and in a Rat Osteoarthritis Model. Cartilage, 13(2_suppl), 1238S-1250S. Available at: [Link]
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Casado-Díaz, A., et al. (2022). Evaluation in a Cytokine Storm Model In Vivo of the Safety and Efficacy of Intravenous Administration of PRS CK STORM. International Journal of Molecular Sciences, 23(19), 11849. Available at: [Link]
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Al-Warhi, T., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. PubMed. Available at: [Link]
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de Vries, T. L., et al. (2021). Evaluation of the Anti-Inflammatory and Chondroprotective Effect of Celecoxib on Cartilage Ex Vivo and in a Rat Osteoarthritis Model. Semantic Scholar. Available at: [Link]
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Al-Malki, A. S., et al. (2024). Oleuropein modulates anti-inflammatory activity of celecoxib and ketoprofen through cyclooxygenase pathway: in vivo, in silico and pharmacokinetics approaches. PubMed. Available at: [Link]
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Hernández-Vázquez, E., et al. (2022). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate. Available at: [Link]
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Štefane, B., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate. Available at: [Link]
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Gribble, G. W., & Joule, J. A. (Eds.). (2007). Progress in Heterocyclic Chemistry (Vol. 19). Elsevier. Available at: [Link]
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CUSABIO (n.d.). Mouse Tumor necrosis factor α,TNF-α ELISA KIT. Available at: [Link]
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RayBiotech (n.d.). Mouse TNF-alpha ELISA Kit. Available at: [Link]
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Chemspace (n.d.). Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide. Available at: [Link]
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Slovensko farmacevtsko društvo (2009). Pharmaceutical Science in Slovenia. Farmacevtski vestnik, 60. Available at: [Link]
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MP Biomedicals (n.d.). Mouse TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. Available at: [Link]
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Zeguendri, Z., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 499, 02008. Available at: [Link]
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Kumar, D., et al. (2022). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Synthetic Communications, 52(12), 1605-1626. Available at: [Link]
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A Comparative Benchmarking Guide: Evaluating the Antibacterial Efficacy of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate Against Established Antibiotics
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the antibacterial potential of the novel compound, Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate. By benchmarking its performance against a panel of well-established antibiotics—Penicillin G, Ciprofloxacin, and Tetracycline—this document offers a detailed, step-by-step approach to assessing in vitro efficacy. The methodologies described herein are grounded in internationally recognized standards to ensure data integrity and reproducibility.
The emergence of antimicrobial resistance necessitates the discovery and development of new chemical entities with potent antibacterial activity. The imidazo[1,2-a]pyridine scaffold has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including antibacterial properties.[1][2] Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate, a derivative of this promising scaffold, is a candidate for investigation as a novel antibacterial agent. Preliminary studies on related compounds suggest that the imidazo[1,2-a]pyridine core may exert its antibacterial effect by inhibiting essential bacterial enzymes, such as Mur ligases, which are critical for cell wall biosynthesis. This guide will delineate the experimental procedures to validate such hypotheses and quantify the compound's activity against both Gram-positive and Gram-negative bacteria.
Introduction to the Compounds
1.1. Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate (Test Compound)
Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds.[3] This scaffold is a key component in several clinically approved drugs and is known to exhibit a wide range of biological activities.[1] The 8-hydroxy substitution and the 2-carboxylate ester moiety may influence the compound's pharmacokinetic and pharmacodynamic properties, including its ability to penetrate bacterial cell walls and interact with its molecular target. While extensive data on this specific derivative is emerging, related imidazo[1,2-a]pyridine compounds have demonstrated antibacterial activity, making this a compound of significant interest.[4][5]
1.2. Benchmark Antibiotics
To provide a robust comparison, three well-characterized antibiotics with distinct mechanisms of action have been selected:
-
Penicillin G: A β-lactam antibiotic that inhibits the formation of peptidoglycan cross-links in the bacterial cell wall, leading to cell lysis. It is primarily effective against Gram-positive bacteria.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination.[6][7]
-
Tetracycline: A broad-spectrum bacteriostatic agent that inhibits protein synthesis by preventing the binding of aminoacyl-tRNA to the 30S ribosomal subunit.[8]
Experimental Design for Antibacterial Susceptibility Testing
The cornerstone of this benchmarking study is the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These quantitative measures will be assessed against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacterial strains. The experimental workflow is designed to adhere to the guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI).
Caption: Experimental workflow for determining MIC and MBC values.
Detailed Experimental Protocols
3.1. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This protocol is based on the broth microdilution method.
Materials:
-
Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
-
Penicillin G, Ciprofloxacin, Tetracycline
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Escherichia coli (e.g., ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of Stock Solutions: Prepare 1 mg/mL stock solutions of the test compound and each benchmark antibiotic in an appropriate solvent (e.g., DMSO). Further dilute in CAMHB to a working concentration.
-
Inoculum Preparation: From a fresh overnight culture, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of each antimicrobial agent in CAMHB. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity.
3.2. Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-inoculate the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Comparative Performance Data
The following table presents illustrative MIC values for Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate and the benchmark antibiotics. It is important to note that the values for the test compound are based on published data for structurally related imidazo[1,2-a]pyridine derivatives and serve as a hypothetical benchmark for this guide.[2][4]
| Antimicrobial Agent | Target Bacterium | Illustrative MIC (µg/mL) |
| Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate | Staphylococcus aureus | 1 - 2.5 |
| Escherichia coli | 0.5 - 1.6 | |
| Penicillin G | Staphylococcus aureus | 0.008 - 2 |
| Escherichia coli | >128 | |
| Ciprofloxacin | Staphylococcus aureus | 0.12 - 1 |
| Escherichia coli | 0.004 - 0.03 | |
| Tetracycline | Staphylococcus aureus | 0.25 - 4 |
| Escherichia coli | 0.5 - 8 |
Note: The MIC values for benchmark antibiotics are typical ranges and can vary depending on the specific strain and resistance mechanisms.
Proposed Mechanism of Action
The imidazo[1,2-a]pyridine scaffold has been associated with the inhibition of various bacterial targets. One proposed mechanism is the inhibition of Mur ligases, which are essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.
Caption: Proposed inhibition of Mur ligases by Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate.
This proposed mechanism suggests that by inhibiting one or more of the Mur ligases (MurC, MurD, MurE, MurF), Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate can disrupt the synthesis of the peptidoglycan precursor, UDP-NAM-pentapeptide, thereby compromising the integrity of the bacterial cell wall. This mode of action is particularly attractive as it targets a pathway essential for bacterial survival.
Conclusion and Future Directions
This guide provides a standardized approach to benchmark the antibacterial activity of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate. The illustrative data, based on related compounds, suggests that this novel molecule may possess potent activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism of action, inhibition of Mur ligases, offers a compelling avenue for further investigation.
Future studies should focus on:
-
Confirming the MIC and MBC values for Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate against a broader panel of clinical isolates, including multidrug-resistant strains.
-
Elucidating the precise molecular target and mechanism of action through enzymatic assays and structural biology studies.
-
Evaluating the in vivo efficacy and toxicity of the compound in animal models of infection.
By following the rigorous methodologies outlined in this guide, researchers can generate high-quality, reproducible data to support the continued development of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate as a potential next-generation antibiotic.
References
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Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2011). Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][4][9]benzothiazole motifs. European Journal of Medicinal Chemistry, 46(6), 2364-2371.
- Blondeau, J. M. (1999). A review of the comparative in-vitro activities of 12 antimicrobial agents, with a focus on five new 'respiratory' quinolones. Journal of Antimicrobial Chemotherapy, 43(Suppl B), 1-11.
- Chopra, I., & Roberts, M. (2001). Tetracycline antibiotics: mode of action, applications, molecular biology, and epidemiology of bacterial resistance. Microbiology and Molecular Biology Reviews, 65(2), 232-260.
- Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI.
- Ebenezer, O., Kumar, P., & Ramaswamy, K. (2019). Synthesis and in vitro evaluation of novel pyrazolo-imidazo[1,2-a]pyridine molecular conjugates as potential antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 29(18), 2636-2641.
- European Committee on Antimicrobial Susceptibility Testing. (2023). Breakpoint tables for interpretation of MICs and zone diameters. Version 13.0. EUCAST.
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- Sapunaric, F., & Levy, S. B. (2005). Inactivation of the marR gene of Escherichia coli by insertions of IS1 and IS2. Journal of Bacteriology, 187(10), 3424-3432.
- Spratt, B. G. (1994).
- Zhanel, G. G., DeCorby, M., Laing, N., Wierzbowski, A., Baudry, P., Karlowsky, J. A., ... & Hoban, D. J. (2006). Antimicrobial-resistant pathogens in intensive care units in Canada: results of the Canadian National Intensive Care Unit (CAN-ICU) study, 2005-2006. Antimicrobial Agents and Chemotherapy, 50(12), 4111-4118.
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Safety Operating Guide
Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate proper disposal procedures
As a Senior Application Scientist, this guide provides a comprehensive framework for the proper disposal of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined below are grounded in established safety protocols and regulatory standards, emphasizing a proactive approach to waste management.
Hazard Identification and Risk Assessment
Inferred Hazards: Imidazo[1,2-a]pyridine-2-carboxylic acid is classified as a skin and eye irritant and may cause respiratory irritation. Many nitrogen-containing heterocyclic compounds exhibit biological activity and may have uncharacterized toxicological properties.[1][2][3] Therefore, it is prudent to handle Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate as a substance that is:
-
Potentially Toxic: Harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritant: May cause irritation to the skin, eyes, and respiratory tract.
-
Environmentally Hazardous: The environmental fate and effects are unknown; therefore, release into the environment must be avoided.
Regulatory Framework: The disposal of this compound falls under the purview of the Resource Conservation and Recovery Act (RCRA) in the United States, which is administered by the Environmental Protection Agency (EPA).[4][5] Additionally, workplace safety is governed by the Occupational Safety and Health Administration (OSHA) Laboratory Standard.[6][7] All laboratory personnel must be trained on these regulations and the institution's specific Chemical Hygiene Plan.[6][7]
Personal Protective Equipment (PPE) and Handling
Prior to handling Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate in any form (pure substance, solutions, or contaminated materials), the following minimum PPE must be worn:
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of chemical solutions or airborne powder. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A flame-resistant lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities of the solid outside of a fume hood or if there is a risk of aerosol generation. | Prevents inhalation of the compound. |
All handling of the solid compound or concentrated solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[6]
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
3.1. Small Spills (Manageable by Lab Personnel):
-
Alert colleagues in the immediate area.
-
Don appropriate PPE as listed in the table above.
-
Contain the spill using a chemical spill kit with an absorbent material suitable for organic compounds.
-
Gently sweep the solid material or absorb the liquid, working from the outside of the spill inward.
-
Place the contaminated absorbent material and any contaminated cleaning supplies into a clearly labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
All cleaning materials must be disposed of as hazardous waste.
3.2. Large Spills (Requires Professional Assistance):
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) office and follow their emergency procedures.
-
Prevent entry into the contaminated area.
-
Provide EHS personnel with information on the spilled material.
Disposal Procedures
The cardinal rule of chemical disposal is that hazardous chemicals must never be poured down the drain or disposed of in regular trash.[8][9] All waste containing Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate must be collected and managed as hazardous waste.
4.1. Waste Segregation and Collection:
Proper segregation of chemical waste is essential to prevent dangerous reactions and to facilitate proper disposal.[10][11]
Caption: Waste segregation workflow for Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate.
4.2. Step-by-Step Disposal Protocol:
-
Container Selection:
-
Labeling:
-
As soon as waste is first added, affix a "Hazardous Waste" label to the container.[12]
-
The label must include:
-
The words "Hazardous Waste."[12]
-
The full chemical name: "Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate."
-
The approximate concentration and other components of the waste mixture.
-
The date the container was started.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
-
-
Accumulation:
-
Store waste containers in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.[11][12]
-
Keep waste containers closed at all times, except when adding waste.[11]
-
Ensure secondary containment is used to capture any potential leaks.
-
Do not mix incompatible waste streams. For example, do not mix acidic waste with basic waste.[11]
-
-
Requesting Pickup:
-
Once a waste container is full (do not overfill; leave at least 10% headspace), or if you are generating waste infrequently, submit a pickup request to your institution's EHS department.[8]
-
Follow your institution's specific procedures for waste pickup.
-
Caption: Step-by-step hazardous waste disposal workflow.
4.3. Empty Container Disposal:
-
A container that held Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate is considered "empty" once all contents have been removed by normal means (e.g., scraping, pouring) and no more than one inch of residue remains.[13]
-
Such containers should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous waste.[13]
-
After triple-rinsing, the original label on the container must be defaced or removed before the container can be disposed of as non-hazardous waste or recycled, in accordance with institutional policy.[8]
By adhering to these procedures, you contribute to a safe laboratory environment and ensure that your research is conducted in an environmentally responsible manner. Always consult your institution's Chemical Hygiene Plan and EHS department for specific guidance.
References
-
US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
-
Needle.Tube. (n.d.). Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
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Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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Southwest Tennessee Community College. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]
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BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]
-
ACS Omega. (2021, December 14). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
MDPI. (n.d.). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Retrieved from [Link]
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Mastering the Safe Handling of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry. As a Senior Application Scientist, my aim is to synthesize technical accuracy with field-proven insights to ensure you can work confidently and safely. This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a self-validating system of laboratory safety.
Core Principles of Safe Handling
The foundation of laboratory safety rests on a hierarchy of controls. Before relying on personal protective equipment, always prioritize engineering and administrative controls.
-
Engineering Controls: The primary line of defense is to handle Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate in a well-ventilated area, preferably within a certified chemical fume hood.[2][3] This minimizes the risk of inhalation exposure to dust or aerosols. Ensure that eyewash stations and safety showers are readily accessible and in close proximity to your workstation.[4][5]
-
Administrative Controls: Adhere to standard good laboratory practices. Do not eat, drink, or smoke in areas where this chemical is handled.[2][4] Wash your hands thoroughly after handling, even if gloves were worn.[4][6]
Personal Protective Equipment (PPE) Protocol: Your Last Line of Defense
While engineering and administrative controls are crucial, the correct use of PPE is a mandatory final barrier to exposure.[7]
Eye and Face Protection
Given the potential for serious eye irritation from related compounds, robust eye and face protection is non-negotiable.[1][8]
-
Mandatory: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[3][9]
-
Recommended for Splash Risk: When handling solutions or performing reactions with a higher risk of splashing, a face shield should be worn in addition to safety goggles to provide full facial protection.[7][10] Standard eyeglasses, even with side shields, do not offer adequate protection.[7]
Skin Protection
Preventing dermal contact is critical, as imidazo[1,2-a]pyridine derivatives can cause skin irritation.[1][4]
-
Gloves: Chemically resistant gloves are essential.[10] While specific glove compatibility data for Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate is unavailable, nitrile gloves are a common and effective choice for handling many laboratory chemicals. Always check the manufacturer's glove compatibility charts for the solvents you will be using. It is good practice to double-glove when handling highly potent or toxic compounds. Discard gloves immediately if they become contaminated and wash your hands.
-
Protective Clothing: A lab coat is the minimum requirement. For procedures with a higher risk of contamination, consider a disposable gown with tight-fitting cuffs.[11] All protective clothing should be removed before leaving the laboratory.
Respiratory Protection
Under normal handling conditions within a chemical fume hood, respiratory protection is typically not required.[6][8] However, in situations where a fume hood is not available or if there is a risk of generating significant dust or aerosols, respiratory protection is necessary.
-
For Dust/Aerosols: A NIOSH-approved N95 or N100 particulate respirator may be sufficient.[7]
-
For Spills or High-Concentration Vapors: In the event of a large spill or if working with volatile solutions outside of a fume hood, a chemical cartridge-type respirator with organic vapor cartridges may be required.[7] A proper fit test and training are mandatory before using any respirator.
Table 1: Summary of Personal Protective Equipment for Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
| Exposure Route | Required PPE | Additional Recommendations |
| Eye/Face | Tightly fitting safety goggles with side-shields | Face shield for splash hazards |
| Skin | Chemically resistant gloves (e.g., nitrile) | Lab coat or disposable gown |
| Respiratory | Not typically required in a fume hood | N95/N100 respirator for dust/aerosols; Chemical cartridge respirator for large spills/vapors |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
- Always conduct these operations within a chemical fume hood.
- Wear all required PPE (goggles, gloves, lab coat).
- Use a spatula to handle the solid material. Avoid creating dust.
- If there is a risk of static electricity buildup, take appropriate preventative measures.[2]
2. Solution Preparation:
- Add the solid to the solvent slowly to avoid splashing.
- Keep the container closed as much as possible.
- If heating or agitation is required, ensure the setup is secure and monitored.
3. Storage:
- Store the container tightly closed in a dry, cool, and well-ventilated place.[2][3][9]
- Some sources recommend storage at 2-8°C under nitrogen.[12]
- Store away from incompatible materials.
Emergency Response Plan
In Case of Skin Contact:
-
Immediately remove all contaminated clothing.[2]
-
Wash the affected area with plenty of soap and water for at least 15 minutes.[2][13]
-
Seek medical attention if irritation develops or persists.[13]
In Case of Eye Contact:
-
Immediately flush the eyes with plenty of water for at least 15-20 minutes, also under the eyelids.[2][8]
-
Remove contact lenses, if present and easy to do. Continue rinsing.[2][8]
-
Seek immediate medical attention.[2]
In Case of Inhalation:
-
If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[8][14]
-
Seek medical attention.[13]
In Case of Ingestion:
-
Rinse the mouth with water.[3]
-
Do NOT induce vomiting.[13]
-
Never give anything by mouth to an unconscious person.[13]
-
Seek immediate medical attention.[2]
In Case of a Spill:
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, absorb the spilled material with an inert absorbent such as sand, silica gel, or vermiculite.[2]
-
Collect the absorbed material into a suitable, closed container for disposal.[3][9]
-
Clean the spill area thoroughly.
Disposal Plan
All waste containing Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate should be treated as hazardous waste.
-
Container Disposal: Dispose of the contents and container to an approved waste disposal plant.[4][8]
-
Licensed Waste Carriers: Ensure that the product is disposed of by licensed waste carriers.[2]
-
Local Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the handling procedure.
Caption: A workflow for selecting appropriate PPE.
By adhering to these guidelines, you can effectively mitigate the risks associated with handling Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate, ensuring a safe and productive research environment.
References
- BenchChem. Personal protective equipment for handling 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine.
- CymitQuimica.
- Fisher Scientific.
- Thermo Fisher Scientific.
- BOC Sciences. ethyl 8-iodo-6-(trifluoromethyl)
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).
- PharmaState Academy. Personal Protective Equipment (PPEs)- Safety Guideline.
- ChemicalBook.
- ChemicalBook. IMidazo[1,2-a]pyridine-2-carboxylic acid, 8-hydroxy-, ethyl ester.
- Fisher Scientific.
- Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.
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- Synquest Labs. 7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid.
- ChemicalBook. 3-IODO-8-NITRO-IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER.
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Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
